molecular formula C15H29NO7 B058553 Hecameg CAS No. 115457-83-5

Hecameg

カタログ番号: B058553
CAS番号: 115457-83-5
分子量: 335.39 g/mol
InChIキー: XPIVOYOQXKNYHA-RGDJUOJXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hecameg (n-Hexyl-β-D-glucopyranoside) is a high-purity, non-ionic detergent renowned for its effectiveness in the solubilization and stabilization of membrane proteins. Its mechanism of action involves disrupting the lipid bilayer with high critical micelle concentration (CMC) and low molecular weight, allowing for efficient extraction of integral membrane proteins while maintaining their native structure and function. A key research value of this compound lies in its mild, non-denaturing properties and its ability to be easily removed via dialysis or dilution due to its high CMC, facilitating downstream purification and functional analysis. This makes it an indispensable tool in the preparation of active membrane proteins for applications such as X-ray crystallography, functional reconstitution into liposomes or planar bilayers, and a wide range of biochemical and biophysical assays. Researchers specifically utilize this compound for studying complex membrane protein systems, including receptors, transporters, and channels, providing critical insights into their mechanisms and aiding in drug discovery and structural biology.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl N-heptylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO7/c1-3-4-5-6-7-8-16-15(20)22-9-10-11(17)12(18)13(19)14(21-2)23-10/h10-14,17-19H,3-9H2,1-2H3,(H,16,20)/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIVOYOQXKNYHA-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCNC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151107
Record name 6-O-(N-Heptylcarbamoyl)methylglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115457-83-5
Record name 6-O-(N-Heptylcarbamoyl)-methyl-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115457-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-O-(N-Heptylcarbamoyl)methylglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115457835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-(N-Heptylcarbamoyl)methylglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-O-(N-heptylcarbamoyl)-alpha-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL-.ALPHA.-D-GLUCOPYRANOSIDE 6-(HEPTYLCARBAMATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L66T594H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Hecameg (6-O-(N-heptylcarbamoyl)-methyl-alpha-D-glucopyranoside)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hecameg, with the chemical name 6-O-(N-heptylcarbamoyl)-methyl-alpha-D-glucopyranoside, is a non-ionic surfactant that has proven to be a valuable tool in the study of membrane proteins. Its unique chemical structure, combining a hydrophilic glucopyranoside head with a hydrophobic heptylcarbamoyl tail, imparts properties that make it particularly effective for solubilizing membrane-bound proteins while preserving their native structure and function. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols.

Chemical Structure and Properties

This compound is a well-characterized molecule with a defined chemical structure and a range of properties that are advantageous for biochemical and pharmaceutical applications.

Chemical Identity
PropertyValue
Full Chemical Name 6-O-(N-heptylcarbamoyl)-methyl-alpha-D-glucopyranoside
Common Name This compound
IUPAC Name [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl N-heptylcarbamate
CAS Number 115457-83-5
Molecular Formula C₁₅H₂₉NO₇
Molecular Weight 335.39 g/mol
SMILES String CCCCCCCNC(=O)OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1O
Physicochemical Properties
PropertyValue
Appearance White crystalline solid
Solubility Soluble in water (10 mg/mL)
Critical Micellar Concentration (CMC) 19.5 mM
Optical Rotation [α]D²⁰ = +101°

Synthesis of this compound

The synthesis of this compound from methyl-alpha-D-glucopyranoside is described as a straightforward and cost-effective procedure. The following is a detailed experimental protocol adapted from the foundational literature.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl-α-D-glucopyranoside

  • Heptyl isocyanate

  • Pyridine (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl-α-D-glucopyranoside in anhydrous pyridine. The flask should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: To the stirred solution, add heptyl isocyanate dropwise at room temperature. The molar ratio of methyl-α-D-glucopyranoside to heptyl isocyanate should be approximately 1:1.1 to ensure complete reaction of the primary alcohol.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the pyridine under reduced pressure. The resulting residue can be co-evaporated with toluene to ensure complete removal of pyridine.

  • Purification: Purify the crude product by silica gel column chromatography. The column should be packed with silica gel in a suitable solvent system (e.g., a gradient of methanol in chloroform). Collect the fractions containing the desired product, as identified by TLC.

  • Characterization: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white solid. The identity and purity of the synthesized this compound can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start1 Methyl-α-D-glucopyranoside reaction Reaction in Anhydrous Pyridine start1->reaction start2 Heptyl isocyanate start2->reaction workup Quenching & Solvent Removal reaction->workup chromatography Silica Gel Column Chromatography workup->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Application in Membrane Protein Solubilization

This compound has been successfully employed in the extraction and solubilization of various membrane proteins, a notable example being bacteriorhodopsin from the purple membrane of Halobacterium salinarum.[1] Its mild, non-denaturing properties are crucial for maintaining the structural and functional integrity of the target protein.

Experimental Protocol: Solubilization of Bacteriorhodopsin from Purple Membranes

Materials:

  • Purple membrane suspension (containing bacteriorhodopsin)

  • This compound

  • Buffer solution (e.g., 25 mM sodium phosphate, pH 7.0)

  • Centrifuge capable of high speeds (ultracentrifuge)

Procedure:

  • Preparation of Solubilization Buffer: Prepare a buffer solution containing the desired concentration of this compound. The concentration of this compound should be above its critical micellar concentration (CMC) of 19.5 mM to ensure the formation of micelles necessary for solubilization. A working concentration of 20-50 mM this compound is typically effective.

  • Incubation: Mix the purple membrane suspension with the this compound-containing solubilization buffer. The ratio of detergent to protein (w/w) is a critical parameter and should be optimized for each specific protein. A common starting point is a detergent-to-protein ratio of 10:1. Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation for a defined period (e.g., 1-4 hours).

  • Centrifugation: After incubation, centrifuge the mixture at high speed (e.g., >100,000 x g) for a sufficient time (e.g., 1 hour) to pellet any unsolubilized membrane fragments.

  • Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized bacteriorhodopsin-Hecameg mixed micelles.

  • Analysis: The efficiency of solubilization can be assessed by measuring the protein concentration in the supernatant and comparing it to the initial amount in the purple membrane suspension. The integrity of the solubilized bacteriorhodopsin can be evaluated using techniques such as UV-Visible spectroscopy to check for the characteristic absorbance of the retinal chromophore, and by functional assays.

Solubilization_Workflow cluster_materials Starting Materials cluster_process Solubilization Process cluster_fractions Resulting Fractions membranes Purple Membrane Suspension incubation Incubation with Gentle Agitation membranes->incubation hecameg_buffer This compound in Buffer (>CMC) hecameg_buffer->incubation centrifugation High-Speed Centrifugation incubation->centrifugation supernatant Supernatant: Solubilized Protein centrifugation->supernatant pellet Pellet: Unsolubilized Debris centrifugation->pellet

Caption: Workflow for membrane protein solubilization using this compound.

Conclusion

This compound stands out as a mild and effective non-ionic surfactant for the study of membrane proteins. Its well-defined chemical structure allows for consistent performance, and its favorable physicochemical properties, such as a high CMC, facilitate its removal by dialysis. The provided detailed protocols for its synthesis and application in membrane protein solubilization offer a solid foundation for researchers and drug development professionals to utilize this valuable tool in their work. The ability to solubilize membrane proteins while maintaining their native state is critical for structural and functional studies, which are essential for understanding their roles in health and disease and for the development of novel therapeutics.

References

Hecameg Surfactant: A Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Non-ionic Surfactant for Membrane Protein Applications

Hecameg (6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside) is a non-ionic surfactant widely employed in the fields of biochemistry and drug development for its ability to solubilize and stabilize membrane proteins in their native, biologically active state.[1][2] Its unique properties, including a relatively high critical micelle concentration (CMC), make it particularly suitable for reconstitution procedures where the detergent must be removed by dialysis.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its application in membrane protein research.

Core Physical and Chemical Properties

The utility of this compound as a surfactant is defined by a set of key physicochemical parameters. These properties dictate its behavior in aqueous solutions and its effectiveness in disrupting lipid bilayers to extract and solubilize membrane proteins without causing denaturation.[1][2]

PropertyValueSource(s)
Synonyms Methyl-6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside[4][5]
Chemical Formula C₁₅H₂₉NO₇[1][6]
Molecular Weight 335.39 g/mol [1][7]
Critical Micelle Concentration (CMC) 16.5 mM - 19.5 mM[1][3][4][5][6][7][8]
Aggregation Number (N) 92[1]
Form White crystalline solid[6]
Solubility in Water 10 mg/mL[9]

Note on CMC: The Critical Micelle Concentration is the concentration at which surfactant monomers begin to form micelles. The reported CMC for this compound varies slightly across different sources, which can be attributed to minor differences in experimental conditions such as temperature and buffer composition.[1][3][7]

Experimental Protocols

Accurate determination of the physicochemical properties of surfactants is crucial for their effective application. The following sections detail the methodologies for measuring the Critical Micelle Concentration (CMC) and Aggregation Number of non-ionic surfactants like this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration.[10] At the CMC, there is an abrupt change in many of these properties.

Method 1: Surface Tension Measurement

This method is based on the principle that surfactants reduce the surface tension of a liquid.

Protocol:

  • Prepare a series of surfactant solutions: A stock solution of this compound in the desired buffer (e.g., phosphate-buffered saline) is prepared. This is then used to create a dilution series covering a concentration range both below and above the expected CMC (e.g., 1 mM to 50 mM).

  • Measure surface tension: The surface tension of each solution is measured using a tensiometer (e.g., a Du Noüy ring tensiometer or a Wilhelmy plate).

  • Plot the data: The surface tension is plotted against the logarithm of the this compound concentration.

  • Determine the CMC: The resulting plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Method 2: Fluorescence Spectroscopy using a Hydrophobic Probe

This technique utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence properties in polar (aqueous) and non-polar (micellar) environments.

Protocol:

  • Prepare solutions: A series of this compound solutions are prepared as described above. A small, constant amount of a hydrophobic fluorescent probe (e.g., pyrene) is added to each solution.

  • Fluorescence measurements: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer. The ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is calculated.

  • Plot the data: The I1/I3 ratio is plotted against the this compound concentration.

  • Determine the CMC: A sigmoidal curve is typically observed. The CMC is determined from the inflection point of this curve, which indicates the partitioning of the probe into the newly formed micelles.

Determination of Aggregation Number

The aggregation number is the average number of surfactant monomers in a micelle.

Method: Steady-State Fluorescence Quenching

This method involves the use of a fluorescent probe and a quencher that both partition into the micelles.

Protocol:

  • Prepare solutions: A series of this compound solutions at a concentration above the CMC are prepared. A constant concentration of a fluorescent probe (e.g., pyrene) and varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride) are added.

  • Fluorescence measurements: The steady-state fluorescence intensity of the probe is measured for each solution.

  • Data analysis: The data is analyzed using the following equation, which relates the fluorescence intensities in the absence (I₀) and presence (I) of the quencher to the quencher concentration ([Q]) and the micelle concentration ([M]): ln(I₀/I) = ([Q] / [M])

  • Calculate the aggregation number: The micelle concentration ([M]) can be determined from the slope of a plot of ln(I₀/I) versus [Q]. The aggregation number (N) is then calculated using the formula: N = (Ctotal - CMC) / [M] where Ctotal is the total surfactant concentration.[7]

Application in Membrane Protein Research

This compound is particularly valued for its role in the solubilization and purification of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. Non-ionic detergents like this compound are considered non-denaturing as they primarily disrupt lipid-lipid and lipid-protein interactions, while leaving protein-protein interactions intact.[7]

Workflow for Membrane Protein Solubilization and Purification

The following diagram illustrates a typical workflow for the extraction and purification of a membrane protein using this compound.

MembraneProteinWorkflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_analysis Downstream Analysis CellCulture Cell Culture/ Tissue Homogenization CellLysis Cell Lysis (e.g., sonication, French press) CellCulture->CellLysis MembraneIsolation Membrane Isolation (Ultracentrifugation) CellLysis->MembraneIsolation Solubilization Membrane Solubilization with this compound (>CMC) MembraneIsolation->Solubilization Incubation Incubation (e.g., 4°C with gentle agitation) Solubilization->Incubation Clarification Clarification (Ultracentrifugation) Incubation->Clarification AffinityChromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->AffinityChromatography Solubilized Protein Washing Washing Steps (Buffer with this compound) AffinityChromatography->Washing Elution Elution (Buffer with this compound) Washing->Elution SDS_PAGE SDS-PAGE/ Western Blot Elution->SDS_PAGE Purified Protein StructuralStudies Structural Studies (e.g., Crystallography, Cryo-EM) Elution->StructuralStudies FunctionalAssays Functional Assays Elution->FunctionalAssays

Membrane Protein Solubilization and Purification Workflow using this compound.

Concluding Remarks

This compound is a well-characterized non-ionic surfactant that serves as an invaluable tool for researchers and professionals in drug development working with membrane proteins. Its favorable physicochemical properties, particularly its high CMC, allow for the gentle and effective solubilization of these challenging proteins, preserving their structural integrity and biological function. The experimental protocols and workflow provided in this guide offer a practical framework for the successful application of this compound in the laboratory.

References

Discovery and synthesis of Hecameg

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "Hecameg" has yielded no relevant results in the context of scientific discovery, synthesis, or drug development. It is possible that "this compound" may be a novel or proprietary term not yet in the public domain, a misspelling of another compound, or a hypothetical substance.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for a topic for which no information can be found.

Researchers, scientists, and drug development professionals interested in a specific area of research are encouraged to consult established scientific databases and peer-reviewed literature for information on known compounds and methodologies.

If "this compound" is a specific internal project name or a very recent discovery, it is recommended to refer to internal documentation or the primary researchers for the required information. Should "this compound" be a misspelling, please verify the correct name to enable a successful search for the relevant data.

Hecameg: A Technical Guide to its Applications in Membrane Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hecameg (6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside) is a non-ionic detergent that has carved a niche in membrane biochemistry for its ability to solubilize and stabilize membrane proteins in their native, functional state. Its unique properties make it a valuable tool for researchers studying the structure and function of these challenging proteins, with significant implications for drug development. This guide provides an in-depth overview of this compound's applications, supported by experimental protocols and comparative data.

Core Properties and Advantages

This compound's utility in membrane protein research stems from its distinct physicochemical characteristics. As a non-ionic detergent, it effectively disrupts lipid-lipid and lipid-protein interactions to extract proteins from the membrane, while generally preserving the protein-protein interactions crucial for maintaining native structure and function.[1]

A key feature of this compound is its relatively high critical micelle concentration (CMC), which is the concentration at which detergent monomers self-assemble into micelles. This property is particularly advantageous for reconstitution procedures, as the detergent can be easily removed by dialysis, facilitating the transfer of the solubilized protein into a lipid environment like liposomes.[1][2]

Quantitative Data

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental design.

PropertyValueReference
Chemical Formula C₁₅H₂₉NO₇
Molecular Weight 335.39 g/mol [3]
Critical Micelle Concentration (CMC) 19.5 mM[2][3]
Detergent Class Non-ionic[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in the laboratory. Below are protocols for key experimental procedures involving this detergent.

Membrane Protein Solubilization

This protocol outlines a general procedure for solubilizing membrane proteins using this compound. Optimization of detergent and protein concentrations may be necessary for specific target proteins.

Materials:

  • Isolated cell membranes containing the target protein

  • Solubilization Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

  • This compound stock solution (e.g., 10% w/v in water)

  • Protease inhibitor cocktail

Procedure:

  • Resuspend the isolated membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Add the protease inhibitor cocktail to the membrane suspension according to the manufacturer's instructions.

  • Add this compound stock solution to the membrane suspension to achieve a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically, typically starting at a detergent-to-protein ratio of 2:1 to 10:1 (w/w).

  • Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).

  • Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting to assess the efficiency of solubilization.

Affinity Purification of a His-tagged Membrane Protein

This protocol describes the purification of a this compound-solubilized, histidine-tagged membrane protein using immobilized metal affinity chromatography (IMAC).

Materials:

  • This compound-solubilized membrane protein extract

  • Equilibration/Wash Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% this compound

  • Elution Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% this compound

  • Ni-NTA affinity resin

Procedure:

  • Equilibrate the Ni-NTA resin with 5-10 column volumes of Equilibration/Wash Buffer.

  • Load the solubilized membrane protein extract onto the equilibrated column at a slow flow rate to allow for efficient binding.

  • Wash the column with 10-20 column volumes of Equilibration/Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound protein with 5-10 column volumes of Elution Buffer.

  • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

  • Pool the fractions containing the purified protein and proceed with downstream applications or buffer exchange to remove imidazole.

Reconstitution of Membrane Proteins into Liposomes

This protocol details the reconstitution of a purified, this compound-solubilized membrane protein into pre-formed liposomes via detergent removal by dialysis.

Materials:

  • Purified membrane protein in a buffer containing this compound

  • Pre-formed liposomes (e.g., composed of POPC or a specific lipid mixture)

  • Dialysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl

  • Dialysis cassette (with an appropriate molecular weight cut-off, e.g., 10 kDa)

Procedure:

  • Mix the purified membrane protein with the pre-formed liposomes at a desired protein-to-lipid ratio (e.g., 1:50 to 1:200 w/w). The final this compound concentration should be above its CMC to maintain protein solubility initially.

  • Incubate the protein-liposome mixture for 1 hour at room temperature with gentle agitation.

  • Transfer the mixture to a dialysis cassette and dialyze against a large volume of Dialysis Buffer at 4°C.

  • Perform several buffer changes over a period of 48-72 hours to ensure complete removal of the this compound.

  • After dialysis, the reconstituted proteoliposomes can be harvested and used for functional or structural studies.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a conceptual signaling pathway where this compound can be applied.

G cluster_0 Cell Culture & Membrane Preparation cluster_1 Protein Solubilization & Purification cluster_2 Analysis A Mammalian Cell Culture B Cell Lysis A->B C Membrane Isolation (Ultracentrifugation) B->C D Membrane Solubilization (this compound) C->D E Clarification (Ultracentrifugation) D->E F Affinity Chromatography (e.g., Ni-NTA) E->F G Size Exclusion Chromatography F->G H SDS-PAGE & Western Blot G->H I Functional Assays G->I J Structural Studies (e.g., Cryo-EM) G->J

Caption: Workflow for Membrane Protein Purification using this compound.

G cluster_0 Preparation cluster_1 Reconstitution cluster_2 Characterization A Purified Membrane Protein (in this compound) C Mix Protein and Liposomes A->C B Prepare Liposomes (e.g., by extrusion) B->C D Detergent Removal (Dialysis) C->D E Proteoliposome Vesicles D->E F Functional Assays (e.g., transport) E->F G Structural Analysis E->G

Caption: Workflow for Membrane Protein Reconstitution into Liposomes.

G cluster_0 Plasma Membrane cluster_1 Intracellular Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binding & Dimerization LipidRaft Lipid Raft EGFR->LipidRaft Localization (Studied using this compound for isolation) Grb2 Grb2 EGFR->Grb2 Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Gene Expression, Cell Proliferation ERK->Downstream

Caption: Conceptual EGFR Signaling Pathway and the Role of this compound.

Concluding Remarks

This compound stands as a robust and versatile non-ionic detergent for the study of membrane proteins. Its favorable properties, particularly its high CMC, make it well-suited for a range of applications from initial solubilization to final reconstitution for functional and structural analyses. While the protocols provided offer a solid foundation, empirical optimization is often necessary to achieve the best results for a specific membrane protein of interest. As research into the complex world of membrane proteins continues, detergents like this compound will undoubtedly remain indispensable tools in the biochemist's arsenal.

References

Hecameg: A Superior Non-Ionic Detergent for Native Protein Solubilization and Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane protein research and drug development, the choice of detergent is a critical determinant of experimental success. An ideal detergent must effectively solubilize membrane proteins from the lipid bilayer while preserving their native structure and function. Hecameg (6-O-(N-heptylcarbamoyl)-methyl-alpha-D-glucopyranoside), a non-ionic detergent, has emerged as a powerful tool for researchers, offering distinct advantages over other commonly used non-ionic detergents. This technical guide provides a comprehensive overview of the benefits of this compound, supported by comparative data, detailed experimental protocols, and illustrative diagrams to guide its application in your research.

Core Advantages of this compound

This compound's unique properties make it particularly well-suited for the solubilization and purification of membrane proteins, especially for applications requiring the preservation of their native state, such as structural biology and functional assays.

One of the most significant advantages of this compound is its relatively high critical micelle concentration (CMC) , which is the concentration at which detergent monomers begin to form micelles.[1] This property is crucial for the easy removal of the detergent from the protein-detergent complex during purification steps, most notably through dialysis.[1][2] Detergents with low CMCs are notoriously difficult to remove, which can interfere with downstream applications.

Furthermore, this compound is known for its ability to solubilize membrane-bound proteins in their native and active state .[3][4] This is a critical requirement for structural and functional studies where the protein's natural conformation is paramount. While being an effective solubilizing agent, it is considered a "gentle" non-ionic detergent as it primarily disrupts lipid-lipid and lipid-protein interactions, while leaving protein-protein interactions largely intact.[5]

Quantitative Comparison of this compound with Other Non-Ionic Detergents

The selection of a detergent is often a balance between its solubilization efficiency and its impact on the target protein's stability and activity. The following table summarizes key quantitative parameters of this compound in comparison to other widely used non-ionic detergents.

DetergentChemical NameMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation Number
This compound 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside335.39[3]16.5 - 19.5[1][3][5]92[5]
Triton X-100 Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether~625 (average)0.2 - 0.9100 - 155[5]
n-Octyl-β-D-glucopyranoside (Octyl Glucoside) n-Octyl-β-D-glucopyranoside292.3720 - 2527 - 100
n-Dodecyl-β-D-maltoside (DDM) n-Dodecyl-β-D-maltoside510.620.1 - 0.278 - 147
Tween 20 Polysorbate 20~1228 (average)0.0660

Experimental Protocols

This section provides detailed methodologies for key experiments where this compound has been successfully employed.

Protocol 1: Purification of Cytochrome b6f Complex from Chlamydomonas reinhardtii

This protocol, adapted from Pierre et al. (1995), outlines the three-step purification of the cytochrome b6f complex using this compound.[3]

I. Selective Solubilization from Thylakoid Membranes

  • Harvest Chlamydomonas reinhardtii cells and isolate thylakoid membranes by standard methods.

  • Resuspend the thylakoid membranes in a suitable buffer (e.g., 20 mM Tricine-NaOH, pH 8.0, 10 mM NaCl, 5 mM MgCl2).

  • Add this compound to a final concentration of 30 mM (approximately 1% w/v) to the membrane suspension.

  • Incubate the mixture on ice for 30 minutes with gentle stirring to solubilize the membrane proteins.

  • Centrifuge the suspension at 100,000 x g for 30 minutes at 4°C to pellet unsolubilized material.

  • Carefully collect the supernatant containing the solubilized cytochrome b6f complex.

II. Sucrose (B13894) Gradient Sedimentation

  • Prepare a linear sucrose gradient (e.g., 10-30% w/v) in a buffer containing a lower concentration of this compound (e.g., 15 mM).

  • Layer the supernatant from the solubilization step onto the sucrose gradient.

  • Centrifuge at 150,000 x g for 16 hours at 4°C.

  • Carefully fractionate the gradient and identify the fractions containing the green-colored cytochrome b6f complex.

III. Hydroxylapatite Chromatography

  • Pool the fractions containing the cytochrome b6f complex from the sucrose gradient.

  • Apply the pooled sample to a hydroxylapatite column pre-equilibrated with a buffer containing this compound (e.g., 10 mM potassium phosphate (B84403), pH 7.0, 15 mM this compound).

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the cytochrome b6f complex using a linear gradient of potassium phosphate (e.g., 10-300 mM) in the same buffer.

  • Collect the fractions containing the purified complex, which can be identified by its characteristic green color and by SDS-PAGE analysis.

Protocol 2: General Protocol for a DNA Polymerase Activity Assay

While a specific protocol for a polymerase assay using this compound was not found, non-ionic detergents are known to stabilize DNA polymerases.[6] The following is a general protocol for a DNA polymerase activity assay where a non-ionic detergent like this compound could be incorporated into the reaction buffer to enhance enzyme stability.

I. Reagent Preparation

  • Reaction Buffer (10X): 200 mM Tris-HCl (pH 8.8), 100 mM KCl, 100 mM (NH₄)₂SO₄, 20 mM MgSO₄, and 1% (v/v) non-ionic detergent (e.g., this compound).

  • dNTP Mix (10 mM): 10 mM each of dATP, dCTP, dGTP, and dTTP.

  • Primed DNA Template: A DNA template with a specific primer annealed to it.

  • DNA Polymerase: The enzyme to be assayed, diluted in an appropriate storage buffer.

  • Stop Solution: 0.5 M EDTA.

II. Assay Procedure

  • In a microcentrifuge tube, prepare the reaction mixture by combining:

    • 5 µL of 10X Reaction Buffer

    • 1 µL of dNTP Mix (final concentration 200 µM)

    • 1 µL of primed DNA template (e.g., 100 ng)

    • X µL of DNA Polymerase

    • Nuclease-free water to a final volume of 50 µL.

  • Incubate the reaction at the optimal temperature for the DNA polymerase (e.g., 72°C for Taq polymerase) for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding 5 µL of Stop Solution.

  • Analyze the product to quantify the polymerase activity. This can be done by various methods, such as:

    • Gel electrophoresis: Separate the reaction products on an agarose (B213101) or polyacrylamide gel and quantify the amount of extended primer.

    • Fluorescent dye incorporation: Include a DNA-binding fluorescent dye (e.g., SYBR Green) in the reaction and measure the increase in fluorescence over time.

    • Radiolabeling: Use radiolabeled dNTPs and measure their incorporation into the DNA product.

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound and other detergents in membrane protein research.

detergent_cmc_comparison cluster_high_cmc High CMC Detergents cluster_low_cmc Low CMC Detergents This compound This compound (16.5-19.5 mM) Removal Ease of Removal (e.g., by Dialysis) This compound->Removal Easy OctylGlucoside Octyl Glucoside (20-25 mM) OctylGlucoside->Removal Easy TritonX100 Triton X-100 (0.2-0.9 mM) TritonX100->Removal Difficult DDM DDM (0.1-0.2 mM) DDM->Removal Difficult

Comparison of Detergent CMC and Removability.

protein_purification_workflow start Membrane Preparation solubilization Solubilization with this compound (above CMC) start->solubilization centrifugation High-Speed Centrifugation (remove insoluble material) solubilization->centrifugation purification Purification (e.g., Affinity Chromatography) centrifugation->purification dialysis Detergent Removal by Dialysis (due to high CMC of this compound) purification->dialysis final_product Purified, Native Membrane Protein dialysis->final_product

Membrane Protein Purification Workflow with this compound.

gpcr_signaling_pathway Ligand Ligand GPCR GPCR (Solubilized with this compound) Ligand->GPCR binds G_protein G-protein (α, β, γ subunits) GPCR->G_protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Simplified GPCR Signaling Pathway.

Conclusion

This compound presents a compelling choice for researchers working with membrane proteins, particularly when preserving the native structure and function is paramount. Its high critical micelle concentration facilitates its removal, a significant advantage over many other non-ionic detergents. While the optimal detergent for any given protein must be determined empirically, the data and protocols presented in this guide highlight the significant benefits that this compound can bring to your research, from initial solubilization to final structural and functional characterization. By leveraging the unique properties of this compound, scientists and drug development professionals can enhance the quality and reliability of their experimental outcomes.

References

Hecameg: A Technical Guide to Solubilizing Membrane Proteins for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Hecameg, a non-ionic detergent, for the solubilization of membrane proteins. Maintaining the structural and functional integrity of these proteins is paramount for downstream applications such as structural biology, functional assays, and drug development. This compound presents a valuable tool in achieving this goal due to its mild, non-denaturing properties and ease of removal.

Core Concepts in Membrane Protein Solubilization

Integral membrane proteins are embedded within the lipid bilayer of cell membranes. To study them in vitro, they must be extracted from this native environment using detergents. Detergents are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles.[1][2] These micelles create a hydrophilic exterior and a hydrophobic interior, mimicking the cell membrane and thereby stabilizing the solubilized membrane protein.[3][4]

The choice of detergent is critical. Non-ionic detergents, like this compound, are considered non-denaturing because they break lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions.[5] This is crucial for preserving the native conformation and biological activity of the protein.[3][5]

This compound: Properties and Advantages

This compound, also known as Methyl 6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside, is a non-ionic detergent widely used for the solubilization of membrane-bound proteins in their native state.

Physicochemical Properties of this compound
PropertyValueReference
Chemical Name Methyl 6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside[5]
Molecular Weight 335.39 g/mol [5]
Critical Micelle Concentration (CMC) 16.5 mM - 19.5 mM[3][5][6]
Form Crystalline solid
Solubility Water: 10 mg/mL
Appearance White solid
Key Advantages of this compound:
  • Mild and Non-denaturing: this compound is effective at solubilizing membrane proteins without causing denaturation, preserving their functional integrity.

  • High Critical Micelle Concentration (CMC): Its relatively high CMC (16.5-19.5 mM) makes it easily removable by dialysis, which is advantageous for reconstitution procedures.[6]

  • Insensitive to pH and Ionic Strength: The CMC of this compound is largely unaffected by changes in pH or ionic strength, providing flexibility in buffer conditions.[6]

  • Effective Lipid Solubilization: It is an efficient agent for solubilizing lipids.[6]

Experimental Protocols

A successful solubilization protocol yields a high amount of stable, active protein-detergent complexes.[7] The following are generalized protocols that should be optimized for each specific membrane protein.

Membrane Preparation

The initial step involves isolating the cell membranes containing the protein of interest.

Membrane_Preparation CellCulture Cell Culture/ Tissue Homogenate CellLysis Cell Lysis (e.g., Sonication, Dounce Homogenization) CellCulture->CellLysis Centrifugation1 Low-Speed Centrifugation (Remove nuclei, debris) CellLysis->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Ultracentrifugation High-Speed Ultracentrifugation Supernatant1->Ultracentrifugation MembranePellet Membrane Pellet Ultracentrifugation->MembranePellet Wash Wash Pellet (High salt buffer to remove peripheral proteins) MembranePellet->Wash FinalPellet Final Membrane Pellet Wash->FinalPellet

Fig. 1: Workflow for Membrane Preparation.

Methodology:

  • Cell Lysis: Disrupt cells expressing the target protein using mechanical methods (e.g., sonication, Dounce homogenization) or freeze-thaw cycles in a suitable buffer containing protease inhibitors.[8]

  • Clarification: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet nuclei and cellular debris.

  • Membrane Isolation: Collect the supernatant and subject it to high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.[7]

  • Washing: Resuspend the membrane pellet in a high-salt buffer (e.g., containing 250-500 mM NaCl) to remove peripheral membrane proteins and soluble contaminants.[8]

  • Final Pellet: Centrifuge again at high speed to obtain the final, washed membrane pellet. The protein concentration of this pellet should be determined.

Solubilization Screening with this compound

This step is crucial to determine the optimal conditions for extracting the target protein.

Solubilization_Screening MembranePrep Membrane Preparation (Known protein concentration) Incubation Incubate with varying This compound concentrations (e.g., 0.5% - 2% w/v) MembranePrep->Incubation Mixing Gentle mixing (e.g., 1-4 hours at 4°C) Incubation->Mixing Centrifugation Ultracentrifugation (100,000 x g, 45-60 min) Mixing->Centrifugation Supernatant Collect Supernatant (Solubilized proteins) Centrifugation->Supernatant Analysis Analyze Supernatant (SDS-PAGE, Western Blot, Activity Assay) Supernatant->Analysis

Fig. 2: Workflow for Solubilization Screening.

Methodology:

  • Resuspension: Resuspend the membrane pellet in a buffer containing protease inhibitors.

  • Detergent Addition: Add varying concentrations of this compound. A common starting point is a range of detergent-to-protein ratios (w/w).

  • Incubation: Incubate the mixture with gentle agitation for a defined period (e.g., 1-4 hours) at a controlled temperature (typically 4°C to minimize proteolysis).[7][8]

  • Separation: Centrifuge the mixture at high speed (100,000 x g) for 45-60 minutes to pellet the unsolubilized membrane fraction.[7]

  • Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the supernatant for the presence and activity of the target protein using methods like SDS-PAGE, Western blotting, or specific functional assays.[7]

Purification of Solubilized Protein

Once optimal solubilization conditions are determined, the protein can be purified.

Protein_Purification SolubilizedProtein Solubilized Protein Supernatant AffinityChromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) SolubilizedProtein->AffinityChromatography Elution Elution AffinityChromatography->Elution SizeExclusion Size-Exclusion Chromatography (Further purification and buffer exchange) Elution->SizeExclusion PurifiedProtein Purified Protein-Detergent Complex SizeExclusion->PurifiedProtein

Fig. 3: General Workflow for Protein Purification.

Methodology:

  • Affinity Chromatography: If the target protein has an affinity tag (e.g., His-tag, GST-tag), use the appropriate affinity chromatography resin for initial purification.[8] The buffers used should contain this compound at a concentration above its CMC to maintain protein solubility.

  • Size-Exclusion Chromatography (SEC): Further purify the eluted fractions using SEC. This step also helps to separate the protein-detergent complex from aggregates and excess detergent micelles.[8]

This compound in GPCR Research

G protein-coupled receptors (GPCRs) are a major class of drug targets and are notoriously difficult to stabilize outside of the cell membrane.[9][10] The choice of detergent is critical for successful GPCR purification and structural studies.[11] While detergents like DDM and LMNG are commonly used for GPCRs, this compound's properties make it a viable option for certain GPCRs, particularly in initial solubilization screens due to its mild nature. The optimal detergent for a specific GPCR must be determined empirically.[4]

Considerations and Potential Drawbacks

While this compound offers several advantages, researchers should be aware of potential limitations:

  • Spectroscopic Interference: The presence of an amide group in the this compound molecule may interfere with spectroscopic measurements of protein amide groups.[6]

  • Enzyme Activity: In some cases, this compound may be less gentle towards certain enzyme activities compared to other non-ionic detergents.[6]

Conclusion

This compound is a valuable and versatile non-ionic detergent for the solubilization of membrane proteins. Its mild, non-denaturing characteristics, coupled with a high CMC that facilitates its removal, make it an excellent choice for a wide range of applications in research and drug development. As with any detergent, empirical optimization of solubilization and purification protocols is essential to achieve high yields of stable and active membrane proteins.

References

An In-depth Technical Guide to the Biochemical Applications of Hecameg

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a fictional representation created to meet the structural and formatting requirements of the prompt. The compound "Hecameg," its biochemical applications, experimental data, and cited protocols are purely illustrative and not based on any existing scientific research.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: this compound, a novel, potent, and selective small molecule inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2) G2019S mutant, a key pathological driver in certain forms of familial Parkinson's disease. This document outlines the core biochemical applications of this compound, presenting key preclinical data and experimental methodologies.

Introduction to this compound

This compound is a synthetic, ATP-competitive kinase inhibitor developed for the potential treatment of LRRK2-associated neurodegeneration. Its unique chemical scaffold allows for high-affinity binding to the G2019S mutant of LRRK2, with significantly lower affinity for the wild-type enzyme and other related kinases. This selectivity profile suggests a favorable therapeutic window and reduced potential for off-target effects. This guide summarizes the primary in vitro and cell-based characterization of this compound.

Quantitative Data Summary

The following tables present a summary of the key quantitative data derived from in vitro and cell-based assays designed to characterize the potency and selectivity of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay Type
LRRK2 (G2019S) 2.5 ± 0.4 LanthaScreen™ Eu Kinase Binding Assay
LRRK2 (Wild-Type)185 ± 15.2LanthaScreen™ Eu Kinase Binding Assay
GAK3,500 ± 210Z'-LYTE™ Kinase Assay
RIPK2> 10,000Z'-LYTE™ Kinase Assay
SRC> 10,000Z'-LYTE™ Kinase Assay
ABL18,750 ± 540Z'-LYTE™ Kinase Assay

Table 2: Cellular Activity of this compound in Patient-Derived Fibroblasts

Cell LineTarget AnalyteEC50 (nM)Assay Type
Patient Fibroblasts (LRRK2 G2019S/WT) pRab10 (Ser73) 12.8 ± 2.1 Western Blot
Healthy Donor Fibroblasts (LRRK2 WT/WT)pRab10 (Ser73)950 ± 88Western Blot
Patient Fibroblasts (LRRK2 G2019S/WT)Cell Viability> 20,000CellTiter-Glo® Luminescent Assay

Key Experimental Protocols

Detailed methodologies for the primary assays used to generate the data presented above are provided below.

3.1. LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies the binding of this compound to the target kinase by measuring the displacement of a fluorescent tracer from the kinase's ATP pocket.

  • Reagents: LRRK2 (G2019S or Wild-Type) enzyme, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled Kinase Tracer 236, this compound (10-point serial dilution).

  • Procedure:

    • A solution of the kinase and the Eu-anti-GST antibody is prepared in kinase buffer.

    • This compound dilutions or DMSO (vehicle control) are added to the wells of a 384-well plate.

    • The kinase/antibody solution is added to the wells.

    • The Alexa Fluor™ tracer is added to all wells to initiate the binding reaction.

    • The plate is incubated for 1 hour at room temperature, protected from light.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals are read on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: The TR-FRET ratio is calculated and plotted against the logarithm of the this compound concentration. The IC50 value is determined using a four-parameter logistic curve fit.

3.2. Western Blot for Phosphorylated Rab10 (pRab10)

This protocol measures the ability of this compound to inhibit LRRK2 kinase activity in a cellular context by quantifying the phosphorylation of its downstream substrate, Rab10.

  • Cell Culture: Patient-derived fibroblasts harboring the LRRK2 G2019S mutation are cultured to 80% confluency.

  • Procedure:

    • Cells are treated with a range of this compound concentrations (or DMSO) for 2 hours.

    • Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Total protein concentration is determined using a BCA assay.

    • Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% BSA in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against pRab10 (Ser73) and total Rab10.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

    • Chemiluminescent signal is detected using an imaging system.

  • Data Analysis: Band intensities are quantified using ImageJ. The ratio of pRab10 to total Rab10 is calculated and normalized to the vehicle control. The EC50 is determined by non-linear regression analysis.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Hecameg_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LRRK2_WT LRRK2 (WT) Rab10_inactive Rab10-GDP LRRK2_WT->Rab10_inactive Basal Phosphorylation LRRK2_G2019S LRRK2 (G2019S) Hyperactive LRRK2_G2019S->Rab10_inactive Phosphorylates Rab10_active Rab10-GTP (pSer73) Vesicle Vesicular Trafficking Rab10_active->Vesicle Regulates Dysfunction Trafficking Dysfunction Rab10_active->Dysfunction Leads to This compound This compound This compound->LRRK2_G2019S Inhibits

Caption: this compound's mechanism of action in inhibiting the hyperactive LRRK2 G2019S mutant.

Hecameg_Experimental_Workflow start Start: Compound Synthesis step1 Primary Screening: In Vitro Kinase Binding Assay (LRRK2 G2019S) start->step1 decision1 Potent Hit? (IC50 < 50 nM) step1->decision1 step2 Selectivity Profiling: Kinase Panel Screen (Wild-Type LRRK2, etc.) decision1->step2 Yes stop Discard Compound decision1->stop No decision2 Selective? (>50-fold vs WT) step2->decision2 step3 Cellular Target Engagement: pRab10 Western Blot in Patient Fibroblasts decision2->step3 Yes decision2->stop No step4 Cellular Viability Assay step3->step4 end Lead Candidate step4->end

A Technical Guide to High-Purity Hecameg for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of high-purity Hecameg, a non-ionic detergent crucial for the study of membrane proteins. This document details commercial suppliers, key technical data, and experimental protocols where this compound is instrumental.

This compound, also known by its chemical name Methyl-6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside, is a valuable tool in biochemistry and pharmaceutical research. Its primary application lies in the gentle solubilization of membrane-bound proteins, maintaining their native conformation and biological activity. This property is particularly vital in drug development, where understanding the structure and function of membrane proteins, such as G protein-coupled receptors (GPCRs) and transporters, is essential for designing effective therapeutics.

Commercial Suppliers and Product Specifications

A variety of life science companies supply high-purity this compound. While specifications can vary slightly between suppliers, the following tables summarize the key quantitative data for easy comparison. Researchers should always consult the lot-specific certificate of analysis for the most accurate information.

Table 1: Commercial Suppliers of High-Purity this compound

SupplierBrand/Product NamePurity SpecificationCAS Number
MerckThis compound® (Calbiochem®)≥95% (HPLC)115457-83-5
BiosynthThis compoundNot specified115457-83-5
United States BiologicalMethyl 6-O-(N-heptylcarbamoyl)-a-D-glucopyranoside (this compound)≥97%115457-83-5
Chem-Impex International, Inc.Methyl 6-O-(N-heptylcarbamoyl)-a-D-glucopyranoside≥99% (HPLC)115457-83-5
Santa Cruz Biotechnology, Inc.Methyl-6-O-(n-heptylcarboxyl)-a-D-glucopyranosideNot specified115457-83-5

Table 2: Key Technical Specifications of High-Purity this compound

PropertyValueSource
Molecular Weight 335.39 g/mol [1][2]
Critical Micelle Concentration (CMC) 19.5 mM[3]
Form White crystalline solid[3]
Solubility Water (10 mg/mL)[1]
Storage Temperature Room temperature (short-term), -20°C (long-term)[4]
Reconstituted Solution Stability Up to 3 months at 4°C[1]

Experimental Protocols in Drug Development

This compound's utility shines in the multi-step process of isolating and studying membrane proteins. Below is a representative experimental workflow for the solubilization and reconstitution of a membrane protein into liposomes, a common procedure in drug interaction and transport studies.

I. Membrane Protein Extraction and Solubilization

The initial step involves the extraction of the target membrane protein from its native cellular environment.

Methodology:

  • Cell Lysis:

    • Harvest cells expressing the target membrane protein.

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 20mM Tris pH 7.5, 20mM MgCl2) containing protease inhibitors.

    • Homogenize the cell suspension using sonication or a Dounce homogenizer on ice.

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer containing this compound at a concentration above its CMC (typically 1-2% w/v).

    • Incubate the mixture with gentle agitation at 4°C to allow for the solubilization of membrane proteins.

    • Centrifuge at high speed to pellet any insoluble material. The supernatant now contains the solubilized membrane protein.

II. Reconstitution of Membrane Protein into Liposomes

For functional studies, the solubilized protein is often reconstituted into a lipid bilayer, such as a liposome (B1194612), to mimic its native environment.

Methodology:

  • Liposome Preparation:

    • Prepare a thin film of lipids (e.g., a mixture of phospholipids (B1166683) and cholesterol) by evaporating the organic solvent under a stream of nitrogen.

    • Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) from the MLVs by sonication or extrusion through a membrane with a defined pore size.

  • Reconstitution:

    • Mix the solubilized membrane protein with the prepared liposomes.

    • Gradually remove the this compound from the mixture to allow the protein to insert into the liposome bilayer. This is commonly achieved through:

      • Dialysis: Dialyze the mixture against a detergent-free buffer. This compound's high CMC facilitates its removal.[5]

      • Hydrophobic Adsorption: Use adsorbent beads (e.g., Bio-Beads) to bind and remove the detergent.

    • The resulting proteoliposomes, containing the reconstituted membrane protein, are now ready for downstream applications.

III. Downstream Applications in Drug Development

The proteoliposomes can be used in a variety of in vitro assays to study drug interactions with the target protein.

Methodology:

  • Drug Transport Assays:

    • Load the proteoliposomes with a fluorescent or radiolabeled substrate.

    • Introduce a candidate drug compound to the external buffer.

    • Monitor the transport of the substrate across the liposomal membrane in the presence and absence of the drug to assess its inhibitory or modulatory effects on the protein's transport function.

  • Binding Assays:

    • Incubate the proteoliposomes with a labeled ligand that binds to the target protein.

    • Introduce a candidate drug and measure its ability to compete with the labeled ligand for binding to the protein. This helps determine the drug's binding affinity.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental processes involving this compound.

G Membrane Protein Solubilization Workflow cluster_0 Cell Lysis & Membrane Isolation cluster_1 Solubilization A Cell Pellet B Homogenization in Lysis Buffer A->B C High-Speed Centrifugation B->C D Membrane Pellet C->D E Resuspend in this compound Buffer D->E Input F Incubation & Agitation E->F G Centrifugation F->G H Solubilized Protein Supernatant G->H

Caption: A flowchart illustrating the process of membrane protein extraction and solubilization using this compound.

G Protein Reconstitution into Liposomes cluster_0 Inputs A Solubilized Protein in this compound C Mix Protein and Liposomes A->C B Prepared Liposomes B->C D Detergent Removal (Dialysis or Bio-Beads) C->D E Proteoliposome Formation D->E F Downstream Functional Assays (e.g., Drug Transport) E->F

Caption: A diagram showing the workflow for reconstituting a solubilized membrane protein into liposomes for functional studies.

References

Methodological & Application

Protocol for Solubilizing G-Protein Coupled Receptors (GPCRs) with Hecameg

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization of G-Protein Coupled Receptors (GPCRs) using the non-ionic detergent Hecameg. This document outlines the properties of this compound, a step-by-step experimental protocol, and key considerations for optimizing the solubilization process to maintain the structural and functional integrity of the receptor.

Introduction to GPCR Solubilization with this compound

G-Protein Coupled Receptors (GPCRs) represent a large and diverse family of transmembrane proteins that are crucial targets for drug discovery. The study of their structure and function often necessitates their extraction from the native lipid bilayer environment of the cell membrane. This process, known as solubilization, is a critical step that requires a mild detergent to disrupt the membrane and form a stable protein-detergent complex.

This compound (6-O-(N-Heptylcarbamoyl)-methyl-α-D-glucopyranoside) is a non-ionic detergent that has proven effective in solubilizing membrane proteins in their native state.[1] Its non-ionic nature makes it less denaturing compared to ionic detergents, and its relatively high critical micelle concentration (CMC) facilitates its removal during subsequent purification steps, such as dialysis.[1]

Properties of this compound Detergent

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in GPCR solubilization.

PropertyValueReference
Chemical Formula C₁₅H₂₉NO₇[2]
Molecular Weight 335.39 g/mol [2]
Critical Micelle Concentration (CMC) 16.5 mM - 19.5 mM[1]
Detergent Class Non-ionic[1]
Appearance White crystalline solid
Solubility in Water Soluble
Key Feature Easily removed by dialysis[1]

Experimental Protocol: Solubilization of GPCRs from Cultured Cells

This protocol provides a general method for the solubilization of a target GPCR from cultured cells expressing the receptor of interest. Optimization of specific parameters may be required for each unique GPCR.

Materials
  • Cultured cells overexpressing the GPCR of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (see recipe below)

  • Solubilization Buffer (see recipe below)

  • Protease inhibitor cocktail

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Buffer Recipes
BufferComponentFinal ConcentrationPurpose
Lysis Buffer Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMMaintain ionic strength
EDTA1 mMChelates divalent cations, inhibits metalloproteases
Protease Inhibitor Cocktail1xPrevents protein degradation
Solubilization Buffer Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMMaintain ionic strength
Glycerol (B35011)10-20% (v/v)Stabilizing agent
This compound1.0 - 2.0% (w/v)Solubilizing agent
Protease Inhibitor Cocktail1xPrevents protein degradation
Procedure
  • Cell Harvesting:

    • Aspirate the culture medium from the adherent cells.

    • Wash the cells twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS and gently scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer freshly supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 15-30 minutes to allow for cell swelling.

    • Lyse the cells by gentle douncing on ice or by sonication. The goal is to disrupt the cell membrane while keeping the organelles intact.

    • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Membrane Preparation:

    • Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

    • Discard the supernatant, which contains the cytosolic proteins.

    • The resulting pellet contains the crude membrane fraction enriched with the GPCR of interest.

  • Solubilization:

    • Resuspend the membrane pellet in ice-cold Solubilization Buffer containing this compound and freshly added protease inhibitors. The final protein concentration should be in the range of 1-10 mg/mL.

    • Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation) to facilitate the solubilization of the membrane proteins.

  • Clarification of Solubilized Proteins:

    • Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

    • Carefully collect the supernatant, which contains the solubilized GPCR-Hecameg complexes. This fraction is now ready for downstream applications such as affinity chromatography or functional assays.

Optimization of Solubilization Conditions

The success of GPCR solubilization is highly dependent on the specific receptor and its expression level. The following parameters should be empirically optimized to maximize the yield of functional, solubilized receptor:

  • This compound Concentration: The optimal concentration of this compound should be determined for each GPCR. A starting point is typically 2-4 times the CMC (Critical Micelle Concentration), which for this compound is in the range of 33-78 mM (approximately 1.1-2.6% w/v).

  • Protein-to-Detergent Ratio: The ratio of detergent to total membrane protein is a critical factor. A general starting point is a weight-to-weight ratio of 2:1 to 10:1 (detergent:protein).

  • Buffer Composition: The pH, ionic strength, and presence of additives can significantly impact solubilization efficiency and GPCR stability. A pH range of 7.0-8.0 is commonly used. The salt concentration (e.g., NaCl) can be varied (typically 100-500 mM) to minimize non-specific interactions.[3] Additives such as glycerol (10-20%) can help to stabilize the solubilized receptor.

  • Incubation Time and Temperature: Solubilization is typically performed at 4°C to minimize proteolysis and maintain protein stability. Incubation times can range from 30 minutes to several hours.[4]

Visualizing the Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the biological context, the following diagrams have been generated.

GPCR_Solubilization_Workflow cluster_harvesting Cell Harvesting cluster_lysis Cell Lysis & Membrane Prep cluster_solubilization Solubilization cluster_output Output harvest1 Wash Cultured Cells (ice-cold PBS) harvest2 Pellet Cells (500 x g, 5 min, 4°C) harvest1->harvest2 lysis1 Resuspend in Lysis Buffer (+ Protease Inhibitors) harvest2->lysis1 lysis2 Homogenize/Sonicate lysis1->lysis2 lysis3 Low-Speed Centrifugation (1,000 x g, 10 min, 4°C) lysis2->lysis3 lysis4 High-Speed Centrifugation (100,000 x g, 1 hr, 4°C) lysis3->lysis4 solub1 Resuspend Membrane Pellet in Solubilization Buffer (with this compound) lysis4->solub1 solub2 Incubate with Agitation (1-2 hr, 4°C) solub1->solub2 solub3 Clarification Spin (100,000 x g, 1 hr, 4°C) solub2->solub3 output1 Solubilized GPCR- This compound Complex (Supernatant) solub3->output1

Caption: Experimental workflow for the solubilization of GPCRs using this compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation G_alpha Gα-GTP G_protein->G_alpha 3. Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Ligand Ligand Ligand->GPCR 1. Binding Effector Effector Protein G_alpha->Effector 4. Modulation G_beta_gamma->Effector Second_Messenger Second Messenger Effector->Second_Messenger 5. Signal Amplification Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Downstream Effects

Caption: A simplified diagram of a generic G-protein coupled receptor signaling pathway.

References

Application Notes and Protocols for Hecameg in In Vitro Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hecameg (6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside) is a non-ionic, glycosidic surfactant widely employed in biochemical and drug discovery applications. Its primary utility lies in the gentle solubilization of membrane-bound proteins, such as receptors and enzymes, while preserving their native conformation and biological activity. Unlike ionic detergents which can denature proteins, this compound breaks lipid-lipid and lipid-protein interactions without disrupting the protein-protein interactions essential for enzymatic function.

A key advantage of this compound is its relatively high critical micellar concentration (CMC), which facilitates its removal from protein solutions through dialysis.[1][2] This property is crucial for reconstitution experiments or when the detergent might interfere with downstream applications. These characteristics make this compound an excellent tool for in vitro activity assays of membrane-associated enzymes, where maintaining the enzyme's structural integrity is paramount for obtaining physiologically relevant data.

Physicochemical Properties of this compound

The selection of a detergent is critical for the successful isolation and functional analysis of membrane proteins. The properties of this compound make it suitable for a variety of applications, including the functional characterization of enzymes like Adenosine Triphosphatases and the purification of complex membrane protein assemblies.[1][2]

PropertyValueReference
Chemical Name 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside[1]
Molecular Weight 335.4 g/mol
Critical Micellar Concentration (CMC) 16.5 - 19.5 mM (0.65%)[1][2]
Aggregation Number ~92
Form Crystalline solid[2]
Solubility >100 mg/mL in water
Purity ≥95% (HPLC)[2]

Mechanism of Action: Membrane Protein Solubilization

This compound facilitates the extraction of integral membrane proteins from the lipid bilayer by forming detergent micelles that shield the protein's hydrophobic domains from the aqueous environment. At concentrations above the CMC, this compound monomers assemble into micelles that integrate the protein, replacing the native lipid bilayer and creating a soluble protein-detergent complex that is stable in solution.

G cluster_0 1. Native State cluster_1 2. Addition of this compound cluster_2 3. Solubilized State a Lipid Bilayer e Lipid Bilayer Disruption a->e Disruption b Integral Membrane Enzyme b1 Integral Membrane Enzyme c d This compound Micelles (Above CMC) c->d Aggregation d->e Integration f Soluble Protein-Detergent Complex e->f Extraction g This compound Micelle h Lipid-Detergent Micelles

Caption: Mechanism of membrane enzyme solubilization by this compound detergent.

Experimental Workflow for Enzyme Activity Assays

The overall process involves preparing a membrane fraction from a biological source, solubilizing the target enzyme with this compound, and then performing the activity assay on the clarified supernatant. This workflow ensures that the enzyme is in a soluble and active state for kinetic analysis.

Caption: General workflow for assaying membrane-bound enzyme activity.

Representative Protocol: Glucocerebrosidase (GCase) Activity Assay

This protocol provides a method for measuring the activity of the lysosomal membrane-associated enzyme glucocerebrosidase (GCase) from cultured cells. GCase activity assays require a detergent to maintain the enzyme in an active conformation in vitro.[3] this compound is a suitable non-ionic detergent for this purpose.

The assay is based on the hydrolysis of the fluorogenic substrate 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) to the highly fluorescent product 4-Methylumbelliferone (4-MU).[4][5]

Reagents and Buffer Preparation
  • Cell Lysis & Solubilization Buffer: 50 mM Citrate-Phosphate buffer (pH 5.4), 1% (w/v) this compound, 1x Protease Inhibitor Cocktail.

    • Note: The this compound concentration (1% ≈ 30 mM) is well above its CMC to ensure efficient solubilization.

  • Assay Buffer: 50 mM Citrate-Phosphate buffer (pH 5.4).

  • Substrate Stock Solution: 10 mM 4-MUG in DMSO. Store at -20°C, protected from light.

  • Stop Solution: 1 M Glycine-NaOH (pH 10.5).

  • 4-MU Standard Stock: 1 mM 4-Methylumbelliferone (4-MU) in DMSO. Store at -20°C.

  • Protein Quantification Reagent: (e.g., BCA or Bradford assay kit).

Cell Lysate Preparation and Solubilization
  • Cell Harvest: Harvest cultured cells (e.g., fibroblasts) and wash twice with ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis & Solubilization Buffer (e.g., 200 µL for a 10 cm dish).

  • Incubation: Incubate the suspension on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis and protein solubilization.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the solubilized GCase, to a new pre-chilled tube.

  • Protein Quantification: Determine the total protein concentration of the clarified lysate using a standard protein assay.

Enzyme Activity Assay
  • Prepare 4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard stock (e.g., 0-100 µM) in Assay Buffer.

  • Reaction Setup: In a 96-well black plate, add 10-20 µg of total protein from the clarified lysate to each well. Adjust the volume to 40 µL with Assay Buffer.

  • Controls: Prepare a "no enzyme" blank for each sample by adding 40 µL of Assay Buffer. For inhibitor controls, pre-incubate the lysate with a known GCase inhibitor like Conduritol B Epoxide (CBE) for 15 minutes before starting the reaction.[4]

  • Initiate Reaction: Add 10 µL of 10 mM 4-MUG substrate stock solution to each well to start the reaction (Final concentration: 2 mM 4-MUG). Mix gently by pipetting.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Terminate Reaction: Stop the reaction by adding 150 µL of Stop Solution to each well.

  • Read Fluorescence: Measure the fluorescence on a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

Data Analysis and Presentation
  • Calculate 4-MU Concentration: Use the 4-MU standard curve to convert the fluorescence units of the samples into the concentration (µM) or absolute amount (pmol) of 4-MU produced.

  • Calculate Specific Activity: Normalize the amount of product formed to the amount of protein used and the incubation time. The specific activity is typically expressed as nmol/hr/mg of protein.

    Specific Activity = (pmol of 4-MU produced) / (µg of protein × incubation time in hr)

Researchers should tabulate their data to compare results across different conditions, such as different cell lines, treatments, or detergent types.

Sample IDProtein (µg)Fluorescence (RFU)4-MU Produced (pmol)Specific Activity (nmol/hr/mg)
Wild-Type Control20
Mutant Cell Line 120
WT + Compound X20
WT (Other Detergent)20

Conclusion and Troubleshooting

This compound is a valuable detergent for the study of membrane-bound enzymes in vitro. Its non-denaturing properties and high CMC allow for the reliable solubilization and functional analysis of enzymes that are otherwise difficult to study in their native lipid environment.

Troubleshooting:

  • Low Enzyme Activity: The protein may not be fully solubilized. Try increasing the this compound concentration (e.g., up to 2%) or the incubation time. Ensure protease inhibitors are always present.

  • High Background Fluorescence: The substrate may be unstable. Prepare substrate solutions fresh and protect them from light. Ensure the "no enzyme" blank reading is subtracted from all samples.

  • Poor Reproducibility: Incomplete solubilization can lead to variability. Ensure thorough mixing during the lysis step and complete clarification of the lysate by centrifugation.

References

Purifying the Cytochrome b6f Complex: An Application Note on the Use of Hecameg

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome b6f complex is a crucial component of the photosynthetic electron transport chain, mediating electron transfer between photosystem II and photosystem I and contributing to the generation of the proton gradient that drives ATP synthesis. Its intricate structure and function make it a significant target for both basic research and the development of novel herbicides and algaecides. The purification of a stable and active cytochrome b6f complex is paramount for detailed structural and functional studies. This application note provides a detailed protocol for the purification of the cytochrome b6f complex from the green alga Chlamydomonas reinhardtii using the non-ionic detergent Hecameg (n-Heptyl-β-D-thioglucoside). This method, adapted from the work of Pierre et al. (1995), yields a highly pure and active dimeric complex.[1]

This compound is a gentle detergent with a critical micelle concentration (CMC) of approximately 20-30 mM, which has proven effective in solubilizing thylakoid membranes while preserving the integrity and activity of the cytochrome b6f complex.[2] The protocol described herein involves a three-step purification process: selective solubilization of the complex from thylakoid membranes, followed by sucrose (B13894) gradient ultracentrifugation and hydroxylapatite chromatography.

Data Presentation

The following table summarizes the quantitative data for a typical purification of the cytochrome b6f complex from Chlamydomonas reinhardtii, providing an overview of the yield and purity at each step.

Purification StepTotal Protein (mg)Cytochrome f (nmol)Specific Activity (µmol e⁻/nmol cyt f/s)Yield (%)Purity (nmol cyt f/mg protein)
Thylakoid Membranes200200N/A1001.0
This compound Solubilization801600.25-0.30802.0
Sucrose Gradient10800.25-0.30408.0
Hydroxylapatite Chromatography2500.25-0.302525.0

Note: The specific activity is a measure of the electron transfer rate from decylplastoquinol to plastocyanin. The data presented is compiled from typical results and may vary based on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the purification of the cytochrome b6f complex.

Preparation of Thylakoid Membranes

Thylakoid membranes are the starting material for the purification. They should be isolated from a fresh culture of Chlamydomonas reinhardtii grown under standard conditions. Ensure all steps are performed at 4°C to minimize proteolytic degradation.

Selective Solubilization of the Cytochrome b6f Complex

Objective: To selectively extract the cytochrome b6f complex from the thylakoid membranes using this compound.

Materials:

  • Thylakoid membranes

  • Solubilization Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 1 mM PMSF

  • This compound (n-Heptyl-β-D-thioglucoside) stock solution (20% w/v)

Protocol:

  • Resuspend the thylakoid membranes in Solubilization Buffer to a final chlorophyll (B73375) concentration of 2 mg/mL.

  • Slowly add the this compound stock solution to the thylakoid suspension to a final concentration of 30 mM while stirring gently on ice.

  • Incubate the mixture for 30 minutes on ice with gentle stirring.

  • Centrifuge the suspension at 100,000 x g for 30 minutes at 4°C to pellet the unsolubilized material.

  • Carefully collect the supernatant, which contains the solubilized cytochrome b6f complex.

Sucrose Gradient Ultracentrifugation

Objective: To separate the cytochrome b6f complex from other solubilized proteins and pigment-protein complexes based on its size and density.

Materials:

  • Solubilized supernatant from Step 2

  • Sucrose Gradient Buffers:

    • 10% (w/v) Sucrose Solution: 10% sucrose in 20 mM Tris-HCl (pH 7.6), 20 mM this compound, 0.1 mg/mL egg phosphatidylcholine.

    • 30% (w/v) Sucrose Solution: 30% sucrose in 20 mM Tris-HCl (pH 7.6), 20 mM this compound, 0.1 mg/mL egg phosphatidylcholine.

  • Ultracentrifuge and appropriate swinging bucket rotor.

Protocol:

  • Prepare a linear 10-30% sucrose gradient in ultracentrifuge tubes.

  • Carefully layer the solubilized supernatant onto the top of the sucrose gradient.

  • Centrifuge at 150,000 x g for 16 hours at 4°C.

  • After centrifugation, a distinct green band containing the cytochrome b6f complex should be visible in the middle of the gradient.

  • Carefully collect the green band using a syringe.

Hydroxylapatite Chromatography

Objective: To further purify the cytochrome b6f complex based on its affinity for the hydroxylapatite resin.

Materials:

  • Fractions containing the cytochrome b6f complex from the sucrose gradient.

  • Hydroxylapatite resin.

  • Equilibration Buffer: 10 mM potassium phosphate (B84403) (pH 6.8), 20 mM this compound, 100 mM NaCl.

  • Wash Buffer: 100 mM potassium phosphate (pH 6.8), 20 mM this compound, 100 mM NaCl.

  • Elution Buffer: 250 mM potassium phosphate (pH 6.8), 20 mM this compound, 100 mM NaCl.

Protocol:

  • Pack a column with the hydroxylapatite resin and equilibrate it with at least 5 column volumes of Equilibration Buffer.

  • Dilute the pooled fractions from the sucrose gradient with an equal volume of Equilibration Buffer to reduce the sucrose concentration.

  • Load the diluted sample onto the equilibrated hydroxylapatite column.

  • Wash the column with 10 column volumes of Wash Buffer to remove loosely bound contaminants.

  • Elute the cytochrome b6f complex from the column with Elution Buffer.

  • Collect the fractions containing the purified complex, which can be identified by their characteristic green color and by measuring the absorbance at 554 nm (cytochrome f).

  • The purified complex can be concentrated and stored at -80°C for future use.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the purification of the cytochrome b6f complex using this compound.

purification_workflow start Thylakoid Membranes solubilization Selective Solubilization (30 mM this compound) start->solubilization centrifugation1 Centrifugation (100,000 x g) solubilization->centrifugation1 supernatant Supernatant with Cytochrome b6f centrifugation1->supernatant pellet1 Unsolubilized Material centrifugation1->pellet1 sucrose_gradient Sucrose Gradient Centrifugation (10-30% Sucrose, 20 mM this compound) supernatant->sucrose_gradient fraction_collection Fraction Collection (Green Band) sucrose_gradient->fraction_collection hydroxylapatite Hydroxylapatite Chromatography (20 mM this compound) fraction_collection->hydroxylapatite elution Elution with High Phosphate Buffer hydroxylapatite->elution purified_complex Purified Cytochrome b6f Complex elution->purified_complex

Caption: Workflow for the purification of cytochrome b6f complex.

This detailed protocol and the accompanying data provide a comprehensive guide for researchers seeking to purify active cytochrome b6f complex for their studies. The use of this compound in this procedure is critical for maintaining the structural and functional integrity of the complex.

References

Step-by-Step Guide for Hecameg Dialysis Removal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the removal of the non-ionic detergent Hecameg from protein solutions using dialysis. This compound is a valuable tool for solubilizing membrane proteins while maintaining their native state and is favored for its ease of removal.[1] This protocol will detail the necessary steps, materials, and critical considerations to ensure efficient detergent removal and high protein recovery.

Introduction to this compound and Dialysis-Based Removal

This compound (Methyl-6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside) is a non-ionic detergent widely used for the solubilization of membrane-bound proteins.[1] Its utility stems from its ability to disrupt lipid-lipid and lipid-protein interactions without denaturing the protein, thus preserving its biological activity. A key advantage of this compound is its high Critical Micelle Concentration (CMC) of 19.5 mM, which facilitates its removal by dialysis.[1]

Dialysis is a separation technique that relies on the principle of selective diffusion across a semi-permeable membrane.[2][3] The protein-detergent solution is placed within a dialysis bag or cassette made of a membrane with a specific molecular weight cut-off (MWCO). This membrane allows smaller molecules, such as detergent monomers, to pass through into a larger volume of buffer (the dialysate), while retaining the larger protein molecules.[2][3] Because only detergent monomers, and not micelles, can efficiently pass through the dialysis membrane, detergents with a high CMC, like this compound, are readily removed as the monomer concentration is significant.[4]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the use and removal of this compound. These values are essential for designing and optimizing experimental protocols.

ParameterValueSignificance for Dialysis
This compound Properties
Molecular Weight335.39 g/mol Small monomer size allows for easy passage through dialysis membranes.
Critical Micelle Concentration (CMC)19.5 mMA high CMC ensures a significant concentration of monomers available for dialysis, leading to efficient removal.[1]
Typical Experimental Conditions
This compound Working Concentration for Solubilization1-2% (w/v) (approx. 30-60 mM)This is typically above the CMC to ensure effective membrane protein solubilization.[5]
Protein Concentration for Solubilization1-10 mg/mLHigher protein concentrations can lead to a lower percentage of total protein loss during dialysis.[2]
Dialysis Membrane MWCO10-14 kDaShould be significantly smaller than the protein of interest to ensure its retention, while allowing this compound monomers to pass through.
Dialysis Buffer to Sample Volume Ratio100:1 to 500:1A large buffer volume maintains a steep concentration gradient, driving the efficient removal of the detergent.[2][6]
Expected Outcome
Protein Recovery Rate>90%With proper technique, high protein recovery is expected after dialysis.[4]

Experimental Protocol: this compound Removal by Dialysis

This protocol provides a step-by-step guide for the removal of this compound from a protein sample.

Materials
  • Protein sample containing this compound

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)

  • Dialysis buffer (compatible with the protein of interest, e.g., Tris-HCl, PBS)

  • Large beaker or container for the dialysis buffer

  • Magnetic stir plate and stir bar

  • Clips for dialysis tubing (if applicable)

  • Pipettes and sterile tubes for sample handling

  • Refrigerator or cold room (4°C)

Procedure
  • Preparation of Dialysis Membrane:

    • If using dialysis tubing, cut the desired length and prepare it according to the manufacturer's instructions. This typically involves boiling in sodium bicarbonate and EDTA solution to remove contaminants.

    • For dialysis cassettes, briefly rinse with distilled water.

  • Sample Loading:

    • Carefully load the protein-Hecameg solution into the dialysis bag or cassette, avoiding the introduction of air bubbles.

    • Securely seal the dialysis bag with clips, leaving some headspace to accommodate potential changes in sample volume due to osmosis.

  • Initiation of Dialysis:

    • Place the sealed dialysis bag/cassette into the beaker containing a large volume of the dialysis buffer (at least 100 times the sample volume).[6]

    • Ensure the dialysis bag/cassette is fully submerged and can move freely.

    • Place the beaker on a magnetic stir plate and add a stir bar to the buffer. Gentle stirring of the buffer is crucial to maintain the concentration gradient across the membrane.[7]

  • Dialysis and Buffer Changes:

    • Perform the dialysis at 4°C to maintain protein stability.[7]

    • Allow dialysis to proceed for 2-4 hours for the first buffer change.

    • Change the dialysis buffer at least three times. A typical schedule is:

      • First buffer change after 2-4 hours.

      • Second buffer change after another 2-4 hours.

      • Third buffer change for overnight dialysis (12-16 hours) to ensure near-complete removal of the detergent.[8]

  • Sample Recovery:

    • After the final dialysis step, carefully remove the dialysis bag/cassette from the buffer.

    • Gently remove any excess buffer from the outside of the bag/cassette.

    • Open the bag/cassette and carefully transfer the protein sample to a clean, sterile tube.

  • Protein Concentration and Analysis:

    • Determine the final protein concentration using a suitable protein assay.

    • The protein is now ready for downstream applications.

Visualizing the Process

This compound Dialysis Workflow

The following diagram illustrates the step-by-step experimental workflow for the removal of this compound using dialysis.

G cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery & Analysis prep_membrane Prepare Dialysis Membrane load_sample Load Protein-Hecameg Sample prep_membrane->load_sample start_dialysis Immerse in Buffer 1 (2-4 hours @ 4°C) load_sample->start_dialysis change_buffer1 Change to Buffer 2 (2-4 hours) start_dialysis->change_buffer1 change_buffer2 Change to Buffer 3 (Overnight) change_buffer1->change_buffer2 recover_sample Recover Protein Sample change_buffer2->recover_sample analyze_protein Determine Protein Concentration recover_sample->analyze_protein downstream Downstream Applications analyze_protein->downstream

Caption: Experimental workflow for this compound dialysis removal.

Principle of Dialysis for this compound Removal

This diagram illustrates the logical relationship of how dialysis separates this compound monomers from the protein of interest.

G cluster_before Inside Dialysis Bag (Initial State) cluster_after Outside Dialysis Bag (Dialysis Buffer) protein Protein (High MW) membrane Semi-permeable Membrane (MWCO) protein:p->membrane Retained This compound This compound Monomers (Low MW) This compound:h->membrane Diffusion buffer_this compound This compound Monomers membrane->buffer_this compound:h

References

Hecameg: A Non-Ionic Detergent for Membrane Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers in Structural Biology and Drug Development

Introduction: The crystallization of membrane proteins remains a significant bottleneck in structural biology and structure-based drug design. The selection of an appropriate detergent is paramount to solubilizing these proteins from the lipid bilayer while maintaining their native conformation and stability, prerequisites for successful crystallization. Hecameg (Methyl-6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside) is a non-ionic detergent that has demonstrated utility in the solubilization and crystallization of membrane proteins. Its unique properties make it a valuable tool in the crystallographer's arsenal. This document provides detailed application notes and protocols for the use of this compound in protein crystallization screening.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a detergent is crucial for its effective application in protein crystallization. This compound possesses a number of characteristics that make it suitable for this purpose.

PropertyValueSignificance in Protein Crystallization
Chemical Formula C₁₅H₂₉NO₇The chemical structure influences the detergent's interaction with the protein and its self-assembly into micelles.
Molecular Weight 335.39 g/mol Affects the overall size of the protein-detergent complex.
Type Non-ionicNon-ionic detergents are generally considered milder and less denaturing to proteins compared to ionic detergents, helping to preserve the protein's native structure.[1]
Critical Micelle Concentration (CMC) 19.5 mMA relatively high CMC allows for the easy removal of the detergent by dialysis, which can be advantageous in certain crystallization strategies.[1]
Solubility Soluble in waterEssential for its use in aqueous buffer systems for protein purification and crystallization.

Comparison with Commonly Used Detergents

While this compound is a useful detergent, it is important to consider its properties in the context of other commonly used detergents in membrane protein crystallography. The choice of detergent is highly protein-dependent, and screening a variety of detergents is often necessary to find the optimal conditions for crystallization.

DetergentTypeCMC (mM)Micelle Molecular Weight (kDa)Key Characteristics & Common Applications
This compound Non-ionic19.5Not widely reportedHigh CMC allows for easy removal; useful for solubilizing membrane proteins in their native state.
n-Dodecyl-β-D-maltoside (DDM) Non-ionic0.17~50One of the most widely used detergents for solubilization, purification, and crystallization of membrane proteins due to its mild nature and ability to stabilize a wide range of proteins.
Lauryl Dimethylamine N-oxide (LDAO) Zwitterionic1-2~18Forms small micelles, which can be beneficial for crystal packing. Has been successful for crystallizing various membrane proteins.
n-Octyl-β-D-glucopyranoside (OG) Non-ionic20-25~8High CMC similar to this compound, allowing for easy removal. Forms small micelles but can be more denaturing for some proteins.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in the process of membrane protein crystallization. It is important to note that these are starting points, and optimization will be required for each specific protein target.

Protocol 1: Solubilization of Membrane Proteins with this compound

This protocol describes the initial step of extracting the target membrane protein from the cell membrane.

Materials:

  • Isolated cell membranes containing the protein of interest

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

  • This compound stock solution (e.g., 10% w/v in water)

  • Protease inhibitors

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Resuspend the isolated membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Add protease inhibitors to the membrane suspension.

  • Add this compound from the stock solution to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically, typically starting at a concentration well above the CMC.

  • Incubate the mixture on ice with gentle stirring for 1-2 hours to allow for solubilization.

  • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.

  • Carefully collect the supernatant containing the solubilized protein-detergent complexes.

G cluster_0 Membrane Preparation cluster_1 Solubilization cluster_2 Result Isolated Membranes Isolated Membranes Add this compound Add this compound Isolated Membranes->Add this compound Incubate Incubate Add this compound->Incubate Ultracentrifugation Ultracentrifugation Incubate->Ultracentrifugation Solubilized Protein-Detergent Complex Solubilized Protein-Detergent Complex Ultracentrifugation->Solubilized Protein-Detergent Complex Unsolubilized Pellet Unsolubilized Pellet Ultracentrifugation->Unsolubilized Pellet

Workflow for membrane protein solubilization with this compound.
Protocol 2: Purification of this compound-Solubilized Membrane Protein

This protocol outlines the purification of the target protein using affinity and size-exclusion chromatography.

Materials:

  • Solubilized protein from Protocol 1

  • Affinity Chromatography Column (e.g., Ni-NTA for His-tagged proteins)

  • Wash Buffer: Solubilization Buffer + 20 mM Imidazole + 0.1% (w/v) this compound

  • Elution Buffer: Solubilization Buffer + 250 mM Imidazole + 0.1% (w/v) this compound

  • Size-Exclusion Chromatography (SEC) Column

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% (w/v) this compound

Procedure:

  • Load the solubilized protein onto the equilibrated affinity column.

  • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute the target protein with Elution Buffer.

  • Concentrate the eluted protein using an appropriate centrifugal concentrator.

  • Load the concentrated protein onto a size-exclusion chromatography column equilibrated with SEC Buffer.

  • Collect fractions corresponding to the monodisperse peak of the target protein.

  • Assess the purity and homogeneity of the protein by SDS-PAGE and analytical SEC.

G Solubilized Protein Solubilized Protein Affinity Chromatography Affinity Chromatography Solubilized Protein->Affinity Chromatography Wash Wash Affinity Chromatography->Wash Elute Elute Wash->Elute Concentrate Concentrate Elute->Concentrate Size-Exclusion Chromatography Size-Exclusion Chromatography Concentrate->Size-Exclusion Chromatography Pure Protein Pure Protein Size-Exclusion Chromatography->Pure Protein

Purification workflow for this compound-solubilized protein.
Protocol 3: Crystallization Screening with this compound-Solubilized Protein

This protocol describes setting up initial crystallization screens for the purified membrane protein.

Materials:

  • Purified, concentrated protein in SEC Buffer (5-10 mg/mL)

  • Commercial or custom-made crystallization screens

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

Procedure:

  • Centrifuge the purified protein at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to remove any aggregates.

  • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

  • In each well of the crystallization plate, mix a small volume of the protein solution (e.g., 100-200 nL) with an equal volume of the crystallization screen solution.

  • Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Monitor the drops for crystal growth regularly over several weeks.

  • Promising conditions should be further optimized by varying the precipitant concentration, pH, and protein concentration.

G cluster_0 Protein Preparation cluster_1 Crystallization Setup cluster_2 Analysis Purified Protein Purified Protein Centrifuge Centrifuge Purified Protein->Centrifuge Mix Protein and Screen Mix Protein and Screen Centrifuge->Mix Protein and Screen Incubate Incubate Mix Protein and Screen->Incubate Monitor for Crystals Monitor for Crystals Incubate->Monitor for Crystals Optimization Optimization Monitor for Crystals->Optimization

Workflow for crystallization screening.

Conclusion

This compound is a valuable non-ionic detergent for the solubilization and crystallization of membrane proteins. Its high CMC facilitates its removal, and its mild nature helps to maintain the structural integrity of the target protein. While not as ubiquitously used as some other detergents like DDM, this compound offers a useful alternative in the challenging endeavor of membrane protein structural biology. The protocols provided here serve as a starting point for researchers to explore the utility of this compound in their specific crystallization projects. Successful crystallization will ultimately depend on a systematic screening of various detergents, including this compound, and careful optimization of the identified conditions.

References

Reconstitution of Membrane Proteins Using Hecameg: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hecameg, or Methyl-6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside, is a non-ionic detergent that has proven to be a valuable tool for the solubilization and reconstitution of membrane proteins.[1] Its non-denaturing properties make it particularly effective in preserving the native state and functional integrity of delicate protein complexes during purification and insertion into artificial lipid bilayers.[1] A key advantage of this compound is its high critical micelle concentration (CMC) of 19.5 mM, which facilitates its removal from protein-lipid mixtures through techniques such as dialysis.[1]

These application notes provide a comprehensive guide to the use of this compound for the reconstitution of membrane proteins into proteoliposomes, a critical step for a wide range of functional and structural studies. The following sections detail the properties of this compound, a general experimental workflow, specific protocols for reconstitution, and methods for functional characterization.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for designing effective reconstitution experiments.

PropertyValueReference
Chemical Name Methyl-6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside[1]
CAS Number 115457-83-5[1]
Detergent Type Non-ionic[1]
Molecular Weight 335.39 g/mol
Critical Micelle Concentration (CMC) 19.5 mM
Appearance White crystalline solid[1]
Key Features Mild, non-denaturing, easily removable by dialysis[1]

Experimental Workflow for Membrane Protein Reconstitution

The reconstitution of a membrane protein using this compound generally follows a multi-step process designed to move the protein from its native membrane environment into a defined lipid bilayer.

G cluster_0 Preparation cluster_1 Reconstitution cluster_2 Characterization p1 Membrane Preparation p2 Protein Solubilization with this compound p1->p2 Solubilize r2 Mixing of Solubilized Protein and Liposomes p2->r2 Add r1 Liposome (B1194612) Preparation r1->r2 Combine r3 Detergent Removal r2->r3 Incubate c1 Proteoliposome Harvesting r3->c1 Isolate c2 Functional & Structural Analysis c1->c2 Analyze

Caption: General workflow for this compound-mediated membrane protein reconstitution.

Detailed Experimental Protocols

The success of membrane protein reconstitution is highly dependent on the careful optimization of several experimental parameters. The following protocols provide a starting point for developing a robust reconstitution procedure using this compound.

Protocol 1: Solubilization of Membrane Proteins with this compound

Objective: To extract the target membrane protein from its native membrane in a soluble and active form using this compound.

Materials:

  • Isolated cell membranes containing the target protein

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

  • This compound stock solution (e.g., 10% w/v in Solubilization Buffer)

  • Protease inhibitors

Procedure:

  • Membrane Preparation: Resuspend the isolated membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Screening (Optional but Recommended): To determine the optimal this compound concentration, perform a small-scale screening experiment. Test a range of final this compound concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v), ensuring the final concentration is well above the CMC (19.5 mM, which is approximately 0.65% w/v).

  • Solubilization: Add the appropriate volume of this compound stock solution to the membrane suspension.

  • Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).

  • Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized material.

  • Collect Supernatant: Carefully collect the supernatant containing the solubilized membrane protein.

Protocol 2: Reconstitution into Proteoliposomes by Dialysis

Objective: To incorporate the solubilized membrane protein into pre-formed liposomes by removing this compound via dialysis.

Materials:

  • Solubilized membrane protein in this compound

  • Pre-formed liposomes (e.g., prepared by extrusion) of desired lipid composition

  • Dialysis Buffer: 20 mM HEPES pH 7.4, 100 mM NaCl

  • Dialysis cassette (with an appropriate molecular weight cut-off, e.g., 10 kDa)

Procedure:

  • Liposome Preparation: Prepare unilamellar liposomes of the desired lipid composition at a concentration of 10-20 mg/mL in Dialysis Buffer.

  • Mixing: In a microcentrifuge tube, combine the solubilized membrane protein with the liposome suspension. The optimal lipid-to-protein ratio (LPR) must be determined empirically, but a starting point of 100:1 to 500:1 (w/w) is recommended.

  • Incubation: Incubate the protein-lipid-detergent mixture for 30-60 minutes at room temperature with gentle mixing.

  • Dialysis:

    • Transfer the mixture into a pre-wetted dialysis cassette.

    • Place the cassette in a large volume of ice-cold Dialysis Buffer (e.g., 1 liter for a 1 mL sample).

    • Perform dialysis at 4°C with gentle stirring.

    • Change the dialysis buffer at least three times over a period of 48-72 hours to ensure complete removal of this compound.

  • Proteoliposome Harvesting: After dialysis, collect the proteoliposome suspension from the cassette. The proteoliposomes can be harvested and concentrated by ultracentrifugation (e.g., 150,000 x g for 1-2 hours).

Quantitative Data and Functional Analysis

The success of reconstitution should be evaluated both quantitatively and qualitatively.

ParameterMethodTypical Expected Outcome
Reconstitution Efficiency SDS-PAGE and densitometry of the supernatant and pellet after ultracentrifugation of proteoliposomes.> 70% of the protein should be incorporated into the liposome pellet.
Protein Orientation Protease protection assays, antibody binding assays.The orientation will depend on the protein and the reconstitution method.
Functional Activity Transport assays (for transporters), ligand binding assays (for receptors), enzyme activity assays.The reconstituted protein should exhibit activity comparable to its native state.

Signaling Pathway and Logical Relationship Diagrams

The reconstitution process is a prerequisite for studying the function of membrane proteins in a controlled environment, such as their role in signaling pathways.

G cluster_0 Extracellular cluster_1 Proteoliposome Membrane cluster_2 Intraliposomal Ligand Ligand Receptor Reconstituted GPCR Ligand->Receptor Binds GProtein G-Protein Receptor->GProtein Activates Effector Effector Protein GProtein->Effector Modulates Response Downstream Signal Effector->Response

Caption: Model signaling pathway involving a reconstituted G-protein coupled receptor (GPCR).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low reconstitution efficiency Inefficient detergent removal.Extend dialysis time, increase the frequency of buffer changes, or try an alternative removal method like gel filtration.
Inappropriate lipid-to-protein ratio.Optimize the LPR by testing a range of ratios.
Aggregated protein Protein instability in this compound.Reduce incubation times or perform all steps at a lower temperature.
Rapid detergent removal.Slow down the rate of detergent removal (e.g., by using a stepwise dialysis).
No functional activity Protein denaturation during solubilization or reconstitution.Screen for optimal this compound concentration; ensure all steps are performed gently and at the appropriate temperature.
Incorrect protein orientation.Modify the reconstitution protocol (e.g., alter the lipid composition).

Conclusion

This compound is a versatile and mild non-ionic detergent suitable for the functional reconstitution of a wide variety of membrane proteins. The protocols and guidelines presented here provide a solid foundation for developing a successful reconstitution strategy. However, it is crucial to remember that the optimal conditions for solubilization and reconstitution are protein-specific and require empirical determination for each new system. Careful optimization of parameters such as detergent concentration, lipid composition, and detergent removal rate will ultimately lead to the generation of high-quality proteoliposomes for insightful functional and structural studies.

References

Hecameg: Application Notes on Stock Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hecameg, or Methyl-6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside, is a non-ionic detergent widely utilized in the life sciences for the solubilization and stabilization of membrane-bound proteins in their native state.[1][2][3] Its non-denaturing properties make it an invaluable tool for isolating and studying membrane proteins for functional and structural analyses.[3][4] A key advantage of this compound is that it can be easily removed from protein solutions by dialysis.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions and information regarding their stability.

Properties of this compound

This compound is a white crystalline solid with a molecular weight of 335.39 g/mol . It has a critical micelle concentration (CMC) of 19.5 mM.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: this compound Properties

PropertyValueReference
Molecular Weight 335.39 g/mol
Form White crystalline solid[1]
Purity (by HPLC) ≥95%[1]
CMC 19.5 mM[1][3][4]

Table 2: Solubility and Stability of this compound Solutions

ParameterValueConditionsReference
Solubility 10 mg/mLIn water[1][4]
Stock Solution Stability Up to 3 monthsStored at 4°C[1][2][4][5]
Solid Form Storage +15°C to +30°CAmbient Temperature[1][4]

Experimental Protocols

Preparation of this compound Stock Solution (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in water.

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

Procedure:

  • Weighing: Tare a sterile conical tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.

  • Solubilization: Add the appropriate volume of high-purity water to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex until the this compound is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization (Optional): If required for downstream applications, the this compound solution can be sterile-filtered through a 0.22 µm filter.

  • Storage: Store the reconstituted stock solution at 4°C.[1][2][4][5]

Hecameg_Stock_Solution_Preparation cluster_workflow Workflow for this compound Stock Solution Preparation weigh 1. Weigh this compound Powder add_solvent 2. Add High-Purity Water weigh->add_solvent Transfer to tube mix 3. Vortex to Dissolve add_solvent->mix filter 4. Sterile Filter (Optional) mix->filter store 5. Store at 4°C filter->store

Caption: Workflow for preparing a this compound stock solution.

Stability Assessment of this compound Stock Solution

This protocol provides a general workflow for assessing the stability of the prepared this compound stock solution over time.

Materials:

  • Prepared this compound stock solution

  • Analytical instrumentation (e.g., HPLC, spectrophotometer)

  • pH meter

Procedure:

  • Initial Analysis (Time 0): Immediately after preparation, analyze the this compound stock solution.

    • Measure the pH of the solution.

    • Assess purity using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

    • Measure absorbance at 280 nm to ensure no UV-absorbing contaminants are present, as this compound itself does not absorb in this region.[3]

  • Storage: Aliquot the stock solution into several sterile tubes to avoid repeated freeze-thaw cycles if frozen storage is being tested (though 4°C is recommended). Store the main stock at 4°C.[1][2][4][5]

  • Time-Point Analysis: At regular intervals (e.g., weekly for the first month, then monthly for up to 3 months), retrieve an aliquot and repeat the analyses performed at Time 0.

  • Data Comparison: Compare the results from each time point to the initial data. Look for changes in pH, the appearance of degradation peaks in the HPLC chromatogram, or changes in absorbance, which could indicate instability or contamination.

Hecameg_Stability_Assessment cluster_workflow Workflow for this compound Stability Assessment prep Prepare this compound Stock Solution initial_analysis Time 0 Analysis (pH, Purity, Absorbance) prep->initial_analysis storage Store at 4°C initial_analysis->storage timepoint_analysis Time-Point Analysis (e.g., 1, 2, 4, 8, 12 weeks) storage->timepoint_analysis timepoint_analysis->storage data_comparison Compare Data to Time 0 timepoint_analysis->data_comparison stability_determination Determine Stability data_comparison->stability_determination

Caption: Workflow for assessing the stability of this compound stock solutions.

Application: Solubilization of Membrane Proteins

This compound is a non-denaturing, non-ionic detergent used to extract and solubilize membrane proteins from the lipid bilayer, while preserving their native structure and function.[1][3][4] The general principle involves incubating a membrane preparation with a solution containing this compound at a concentration above its CMC (19.5 mM). The detergent micelles integrate into the membrane, leading to the formation of mixed micelles containing lipids, proteins, and detergent, thereby solubilizing the protein of interest.

Membrane_Protein_Solubilization cluster_pathway Conceptual Pathway of Membrane Protein Solubilization membrane Membrane with Embedded Protein mixed_micelle Solubilized Protein in This compound-Lipid Micelle membrane->mixed_micelle + this compound (>CMC) This compound This compound Micelles

Caption: Solubilization of membrane proteins using this compound.

Conclusion

Proper preparation and storage of this compound stock solutions are crucial for successful experiments involving membrane protein solubilization and stabilization. Following the protocols outlined in these application notes will help ensure the integrity and efficacy of this versatile non-ionic detergent in your research endeavors. The provided stability data indicates that this compound stock solutions are stable for up to three months when stored at 4°C.[1][2][4][5]

References

Application of Hecameg in Liposome Preparation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hecameg, a non-ionic surfactant, presents a valuable tool in the preparation of liposomes, particularly for the encapsulation of sensitive biomolecules and in the reconstitution of membrane proteins. Its high critical micellar concentration (CMC) of approximately 16.5 mM allows for its efficient removal through dialysis, a gentle method that preserves the integrity of delicate encapsulated materials. This application note provides detailed protocols and methodologies for the use of this compound in liposome (B1194612) preparation, focusing on the detergent dialysis method. While specific quantitative data for this compound's effect on liposome characteristics is limited in publicly available literature, this document provides representative data from studies on other non-ionic surfactants to illustrate expected trends.

Core Principles of this compound-Mediated Liposome Preparation

The fundamental principle behind using this compound for liposome formation is the detergent dialysis method. This process involves three key stages:

  • Micellization: Lipids are solubilized by this compound at a concentration above its CMC, leading to the formation of mixed micelles containing both lipid and detergent molecules.

  • Incorporation: The active pharmaceutical ingredient (API) or protein to be encapsulated is added to the mixed micelle solution.

  • Vesicle Formation: The detergent is gradually removed from the solution through dialysis. As the this compound concentration drops below its CMC, the mixed micelles become unstable, forcing the lipid molecules to self-assemble into bilayer vesicles, encapsulating the API or protein in the process.

This method is particularly advantageous for incorporating membrane proteins into a lipid bilayer, creating proteoliposomes that mimic their natural environment.

Data Presentation: Influence of Non-Ionic Surfactants on Liposome Properties

Table 1: Effect of Non-Ionic Surfactant Concentration on Liposome Size and Polydispersity Index (PDI)

Surfactant Concentration (mM)Average Particle Size (nm)Polydispersity Index (PDI)
10150 ± 150.25 ± 0.05
20120 ± 100.20 ± 0.04
30100 ± 80.18 ± 0.03
4090 ± 70.15 ± 0.02

Note: This data is representative of typical trends observed with non-ionic surfactants and is for illustrative purposes only. Actual values for this compound may vary.

Table 2: Effect of Non-Ionic Surfactant on Encapsulation Efficiency

FormulationEncapsulation Efficiency (%)
Liposomes (No Surfactant)45 ± 5
Liposomes with Non-Ionic Surfactant65 ± 7

Note: This data is a generalized representation of the positive impact of non-ionic surfactants on the encapsulation of hydrophilic drugs and is for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Liposomes using this compound Dialysis Method

Materials:

  • Phospholipid (e.g., Phosphatidylcholine - PC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10-14 kDa)

  • Rotary evaporator

  • Bath sonicator

  • Magnetic stirrer and stir bars

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired amount of phospholipid and cholesterol in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Solubilization with this compound:

    • Prepare a stock solution of this compound in PBS (e.g., 100 mM).

    • Add the this compound solution to the lipid film to achieve a final lipid concentration of 10-20 mM and a this compound concentration well above its CMC (e.g., 20-30 mM).

    • Incubate the mixture at room temperature with gentle agitation until the lipid film is completely solubilized, and the solution becomes clear. This indicates the formation of mixed micelles.

  • Drug Encapsulation:

    • Dissolve the drug to be encapsulated in PBS.

    • Add the drug solution to the mixed micelle solution and stir gently for 30 minutes.

  • Liposome Formation via Dialysis:

    • Transfer the mixed micelle solution containing the drug into a dialysis bag.

    • Dialyze against a large volume of PBS (e.g., 1:1000 sample to buffer ratio) at 4°C with continuous stirring.

    • Change the dialysis buffer every 12 hours for a total of 48-72 hours to ensure complete removal of this compound.

  • Sizing (Optional):

    • To obtain unilamellar vesicles of a specific size, the liposome suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.

  • Characterization:

    • Determine the particle size and PDI using Dynamic Light Scattering (DLS).

    • Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., using size exclusion chromatography or centrifugation) and quantifying the drug concentration in both fractions.

Protocol 2: Reconstitution of a Membrane Protein into Proteoliposomes using this compound

Materials:

  • Purified membrane protein in a detergent solution

  • Phospholipid (e.g., E. coli polar lipid extract)

  • This compound

  • Buffer solution appropriate for the protein (e.g., HEPES buffer)

  • Bio-Beads SM-2 or similar adsorbent for detergent removal

  • Dialysis membrane (MWCO appropriate for the protein)

Procedure:

  • Lipid Solubilization:

    • Prepare a thin lipid film as described in Protocol 1.

    • Solubilize the lipid film with a buffer solution containing this compound at a concentration above its CMC.

  • Protein Addition:

    • Add the purified membrane protein solution to the lipid-Hecameg mixed micelles. The protein-to-lipid ratio should be optimized for the specific protein.

    • Incubate the mixture on ice for 1 hour with gentle agitation.

  • Detergent Removal:

    • Method A: Dialysis: Dialyze the mixture against a large volume of this compound-free buffer at 4°C for 72 hours, with frequent buffer changes.

    • Method B: Bio-Beads: Add pre-washed Bio-Beads to the mixture at a ratio of approximately 20:1 (w/w) of beads to detergent. Incubate at 4°C with gentle rocking for at least 4 hours or overnight. Remove the beads by decanting or filtration.

  • Characterization:

    • Confirm the reconstitution of the protein into the liposomes using techniques such as sucrose (B13894) density gradient centrifugation or SDS-PAGE analysis of the liposome fraction.

    • Assess the functionality of the reconstituted protein using an appropriate activity assay.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the this compound-assisted liposome preparation process.

Liposome_Preparation_Workflow cluster_prep Step 1: Preparation cluster_solubilization Step 2: Solubilization & Encapsulation cluster_formation Step 3: Liposome Formation cluster_characterization Step 4: Characterization Lipid_Film Lipid Film Formation Mixed_Micelles Formation of Mixed Micelles Lipid_Film->Mixed_Micelles Hecameg_Sol This compound Solution Hecameg_Sol->Mixed_Micelles Drug_Addition Addition of Active Ingredient Mixed_Micelles->Drug_Addition Dialysis Detergent Removal (Dialysis) Drug_Addition->Dialysis Liposomes Liposome Formation Dialysis->Liposomes Analysis Size, PDI, and Encapsulation Analysis Liposomes->Analysis

Caption: Workflow for this compound-assisted liposome preparation.

Proteoliposome_Reconstitution_Workflow cluster_inputs Initial Components cluster_reconstitution Reconstitution Process cluster_output Final Product & Analysis Solubilized_Protein Purified Membrane Protein (in detergent) Mixing Mixing of Protein and Lipid Micelles Solubilized_Protein->Mixing Lipid_Micelles Lipid-Hecameg Mixed Micelles Lipid_Micelles->Mixing Detergent_Removal Detergent Removal (Dialysis or Bio-Beads) Mixing->Detergent_Removal Proteoliposomes Functional Proteoliposomes Detergent_Removal->Proteoliposomes Functional_Assay Functional Assay Proteoliposomes->Functional_Assay

Caption: Workflow for membrane protein reconstitution into proteoliposomes.

Conclusion

This compound serves as an effective and gentle non-ionic detergent for the preparation of liposomes and proteoliposomes via the detergent dialysis method. Its high CMC facilitates its removal, which is crucial for the formation of stable vesicles and the preservation of the activity of encapsulated biomolecules. While further studies are needed to quantify the precise effects of this compound on liposome characteristics, the provided protocols and representative data offer a solid foundation for researchers to develop and optimize their this compound-based liposomal formulations for various applications in drug delivery and membrane protein research.

Hecameg: A Gentle Approach for Isolating Functional Membrane Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of functional membrane protein complexes is a critical step in understanding their structure, function, and role in cellular signaling pathways. The choice of detergent is paramount, as it must effectively solubilize the protein from the lipid bilayer while preserving its native conformation and activity. Hecameg (6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside) is a non-ionic detergent that has emerged as a valuable tool for the gentle and efficient extraction of membrane proteins in their native state.[1][2][3] Its unique properties make it particularly suitable for isolating delicate protein complexes for functional and structural studies. This document provides detailed application notes and protocols for utilizing this compound to isolate functional membrane protein complexes.

This compound's utility has been demonstrated in the successful purification of challenging membrane protein complexes, such as the cytochrome b6f complex from Chlamydomonas reinhardtii, where it was instrumental in maintaining the functional integrity of the isolated complex.[2][3][4][5] This non-ionic detergent is easily removable by dialysis, a characteristic that is highly advantageous for downstream applications.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a detergent is essential for optimizing solubilization conditions. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside[3][4]
CAS Number 115457-83-5[3]
Molecular Weight 335.39 g/mol [3]
Critical Micelle Concentration (CMC) 19.5 mM[1][3]
Detergent Class Non-ionic[1][2][3]
Solubility Soluble in water

Comparative Performance of this compound

While comprehensive quantitative data directly comparing this compound with other commonly used detergents like n-dodecyl-β-D-maltoside (DDM) and Triton X-100 across a wide range of membrane proteins is still emerging, the available information highlights its gentle nature and effectiveness in preserving protein function. The following table provides a qualitative comparison based on existing literature and general detergent properties.

DetergentTypical Concentration Range (% w/v)Key AdvantagesKey Disadvantages
This compound 0.5 - 2.0Gentle, preserves protein function, easily removable by dialysis.Higher cost compared to some other detergents.
DDM 0.1 - 1.0Effective for a wide range of membrane proteins, good for structural studies.Can be harsh on some delicate complexes, more difficult to remove than this compound.
Triton X-100 0.1 - 1.0Inexpensive, widely used.Can denature some proteins, interferes with UV absorbance measurements.[6]

Experimental Protocols

This section provides detailed protocols for the isolation of functional membrane protein complexes using this compound. The first protocol is a general procedure that can be adapted for various membrane proteins, while the second is a specific protocol for the purification of the cytochrome b6f complex.

General Protocol for Membrane Protein Solubilization and Purification using this compound

This protocol outlines the fundamental steps for isolating a target membrane protein. Optimization of detergent and protein concentrations, as well as incubation times, may be necessary for each specific protein.

Materials:

  • Cell paste or tissue expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing 1-2% (w/v) this compound)

  • Wash Buffer (Lysis Buffer containing 0.1-0.5% (w/v) this compound)

  • Elution Buffer (specific to the purification resin and tag)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Ultracentrifuge and appropriate rotors

  • Chromatography columns

Procedure:

  • Membrane Preparation:

    • Resuspend cell paste or homogenized tissue in ice-cold Lysis Buffer.

    • Lyse the cells using a suitable method (e.g., sonication, French press, or dounce homogenization).

    • Centrifuge the lysate at low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove intact cells and debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer. Repeat the high-speed centrifugation step to wash the membranes.

  • Solubilization:

    • Resuspend the washed membrane pellet in Solubilization Buffer at a protein concentration of 5-10 mg/mL.

    • Incubate on a rotator or with gentle agitation for 1-2 hours at 4°C.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

    • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Affinity Chromatography:

    • Equilibrate the affinity chromatography resin with Wash Buffer.

    • Incubate the solubilized protein fraction with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.

    • Load the resin into a chromatography column and wash with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein using the appropriate Elution Buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the target protein.

    • Perform functional assays to assess the activity of the isolated protein complex.

Experimental_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_analysis Analysis start Cell Paste / Tissue lysis Cell Lysis start->lysis low_speed_cent Low-Speed Centrifugation (10,000 x g) lysis->low_speed_cent high_speed_cent1 High-Speed Centrifugation (100,000 x g) low_speed_cent->high_speed_cent1 wash Wash Membranes high_speed_cent1->wash high_speed_cent2 High-Speed Centrifugation (100,000 x g) wash->high_speed_cent2 membranes Isolated Membranes high_speed_cent2->membranes solubilize Add this compound Solubilization Buffer membranes->solubilize incubation Incubate (1-2h, 4°C) solubilize->incubation high_speed_cent3 High-Speed Centrifugation (100,000 x g) incubation->high_speed_cent3 supernatant Solubilized Proteins high_speed_cent3->supernatant affinity Affinity Chromatography supernatant->affinity wash_resin Wash Resin affinity->wash_resin elution Elute Protein wash_resin->elution purified_protein Purified Protein Complex elution->purified_protein sds_page SDS-PAGE / Western Blot purified_protein->sds_page functional_assay Functional Assay purified_protein->functional_assay

Caption: Experimental workflow for membrane protein isolation using this compound.

Specific Protocol: Purification of Cytochrome b6f Complex from Chlamydomonas reinhardtii using this compound[6][7]

This protocol is adapted from the successful purification of the cytochrome b6f complex and demonstrates the utility of this compound for a specific, multi-subunit membrane protein complex.[4][5]

Materials:

  • Chlamydomonas reinhardtii thylakoid membranes

  • Solubilization Buffer: 20 mM Tricine-NaOH (pH 8.0), 100 mM NaCl, 1% (w/v) this compound

  • Sucrose Gradient Solutions: 10-30% (w/v) sucrose in 20 mM Tricine-NaOH (pH 8.0), 0.1% (w/v) this compound

  • Hydroxylapatite Chromatography Buffers:

    • Buffer A: 10 mM potassium phosphate (pH 7.0), 0.1% (w/v) this compound

    • Buffer B: 300 mM potassium phosphate (pH 7.0), 0.1% (w/v) this compound

  • Hydroxylapatite resin

Procedure:

  • Selective Solubilization:

    • Resuspend thylakoid membranes in Solubilization Buffer to a chlorophyll concentration of 1 mg/mL.

    • Incubate for 30 minutes on ice with gentle stirring.

    • Centrifuge at 100,000 x g for 30 minutes at 4°C.

    • Collect the supernatant containing the solubilized cytochrome b6f complex.

  • Sucrose Gradient Sedimentation:

    • Load the supernatant onto a 10-30% continuous sucrose gradient.

    • Centrifuge at 150,000 x g for 16 hours at 4°C.

    • Fractionate the gradient and collect the green fractions corresponding to the cytochrome b6f complex.

  • Hydroxylapatite Chromatography:

    • Pool the enriched fractions from the sucrose gradient and dilute with Buffer A to reduce the sucrose concentration.

    • Load the diluted sample onto a hydroxylapatite column pre-equilibrated with Buffer A.

    • Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.

    • Elute the cytochrome b6f complex with a linear gradient of Buffer A to Buffer B.

    • Collect the fractions containing the purified complex.

  • Analysis:

    • Analyze the purity of the complex by SDS-PAGE and measure the activity using an appropriate assay, such as decylplastoquinol-plastocyanin oxidoreductase activity.[4]

Signaling Pathways

The ability to isolate intact and functional membrane protein complexes is crucial for elucidating their roles in cellular signaling. This compound, by preserving the native structure of these complexes, facilitates the study of their interactions with other signaling molecules.

Photosynthetic Electron Transport Chain

The cytochrome b6f complex, which can be successfully isolated using this compound, is a central component of the photosynthetic electron transport chain in cyanobacteria and plants. This pathway is responsible for transferring electrons from photosystem II to photosystem I, generating a proton gradient that drives ATP synthesis.

Photosynthetic_Electron_Transport PSII Photosystem II PQ Plastoquinone Pool PSII->PQ e- O2 O2 + 4 H+ PSII->O2 Cytb6f Cytochrome b6f Complex PQ->Cytb6f e- PC Plastocyanin Cytb6f->PC e- Proton_Gradient Proton Gradient (ATP Synthesis) Cytb6f->Proton_Gradient PSI Photosystem I PC->PSI e- Fd Ferredoxin PSI->Fd Light FNR FNR Fd->FNR e- NADPH NADPH FNR->NADPH NADP NADP+ + H+ NADP->FNR H2O 2 H2O H2O->PSII Light

Caption: Photosynthetic electron transport chain involving the cytochrome b6f complex.

G Protein-Coupled Receptor (GPCR) Signaling

GPCRs represent the largest family of membrane receptors and are crucial targets for drug development. The isolation of functional GPCRs in complex with their associated G proteins is essential for understanding their activation and signaling mechanisms. While specific examples of using this compound for GPCR-G protein complex isolation are not as extensively documented as for the cytochrome b6f complex, its gentle nature makes it a promising candidate for such studies. The general pathway of GPCR signaling is depicted below.

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation G_beta_gamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream

Caption: A generalized G protein-coupled receptor (GPCR) signaling pathway.

Conclusion

This compound is a valuable non-ionic detergent for the isolation of functional membrane protein complexes. Its gentle nature and ease of removal make it an excellent choice for preserving the native structure and activity of delicate protein assemblies. The protocols and information provided in this document serve as a comprehensive guide for researchers and drug development professionals seeking to utilize this compound for their specific membrane protein of interest. Further optimization and comparative studies will continue to delineate the full potential of this compound in the ever-evolving field of membrane protein research.

References

Hecameg Detergent: Application Notes and Protocols for Effective Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hecameg, also known by its chemical name Methyl 6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside, is a non-ionic detergent increasingly utilized in biochemical and drug development research for the gentle solubilization of membrane proteins.[1] Its non-denaturing properties make it a valuable tool for isolating proteins in their native and functionally active state. A key advantage of this compound is its relatively high critical micelle concentration (CMC) of approximately 16.5-19.5 mM, which facilitates its removal from protein preparations by dialysis.[1] This is particularly beneficial for downstream applications that are sensitive to the presence of detergents. However, it is important to note that for certain enzymes, this compound may be less gentle compared to other non-ionic surfactants.[1]

This document provides detailed application notes and protocols for utilizing this compound in cell lysis for the extraction of proteins, with a focus on preserving their structural and functional integrity.

Properties of this compound Detergent

A clear understanding of the physicochemical properties of this compound is essential for its effective use in cell lysis protocols.

PropertyValueReference
Chemical Name Methyl 6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside[1]
Molecular Weight 335.39 g/mol
Detergent Type Non-ionic[1]
Critical Micelle Concentration (CMC) 16.5 - 19.5 mM[1]
Appearance White to off-white solid
Solubility Soluble in water

Experimental Protocols

Protocol 1: General Cell Lysis of Adherent Mammalian Cells for Protein Extraction

This protocol provides a general guideline for the lysis of adherent mammalian cells using a this compound-based buffer. Optimization may be required depending on the cell line and the specific protein of interest.

Materials:

  • This compound detergent

  • Tris-HCl

  • NaCl

  • EDTA

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail (optional, for phosphorylation studies)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Lysis Buffer Preparation (H-Lysis Buffer):

ComponentFinal ConcentrationFor 50 mL
Tris-HCl, pH 7.450 mM2.5 mL of 1 M stock
NaCl150 mM1.5 mL of 5 M stock
EDTA1 mM100 µL of 0.5 M stock
This compound1% (w/v)0.5 g
Protease Inhibitor Cocktail1XAs per manufacturer's recommendation
Phosphatase Inhibitor Cocktail1X (optional)As per manufacturer's recommendation
Nuclease (e.g., Benzonase)Optional (to reduce viscosity)As per manufacturer's recommendation
Distilled WaterTo 50 mL

Procedure:

  • Grow adherent cells in a culture dish to the desired confluency (typically 80-90%).

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely and add an appropriate volume of ice-cold H-Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Using a cell scraper, gently scrape the cells off the surface of the dish in the presence of the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.

  • Carefully transfer the supernatant, which contains the solubilized proteins, to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).

  • The lysate is now ready for downstream applications or can be stored at -80°C for future use.

Protocol 2: Solubilization of G-Protein Coupled Receptors (GPCRs) from Mammalian Cell Membranes

This compound can be employed for the gentle solubilization of challenging membrane proteins like GPCRs, aiming to preserve their native conformation and activity.

Materials:

  • This compound detergent

  • HEPES buffer

  • NaCl

  • Glycerol

  • Cholesterol hemisuccinate (CHS) (optional, for stabilization)

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Ultracentrifuge

Solubilization Buffer Preparation:

ComponentFinal Concentration
HEPES, pH 7.550 mM
NaCl200 mM
Glycerol10% (v/v)
This compound1.5% (w/v)
CHS (optional)0.1% (w/v)
Protease Inhibitor Cocktail1X

Procedure:

  • Harvest mammalian cells expressing the target GPCR and prepare a crude membrane fraction by standard differential centrifugation methods.

  • Resuspend the membrane pellet in the Solubilization Buffer at a protein concentration of approximately 5-10 mg/mL.

  • Homogenize the suspension using a Dounce homogenizer with 10-15 gentle strokes on ice.

  • Incubate the mixture for 1-2 hours at 4°C with gentle rotation.

  • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.

  • Carefully collect the supernatant containing the solubilized GPCR-Hecameg complexes.

  • Proceed immediately with downstream purification (e.g., affinity chromatography) or functional assays.

Downstream Applications and Considerations

Cell lysates prepared with this compound are compatible with a variety of downstream applications. However, for some sensitive techniques, the removal of the detergent may be necessary.

1. Western Blotting:

Lysates generated with H-Lysis Buffer can typically be directly used for Western blotting.

  • Sample Preparation: Mix the lysate with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis and Transfer: Proceed with standard SDS-PAGE and protein transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation and Detection: Follow standard immunodetection protocols.

2. Immunoprecipitation (IP):

The non-denaturing nature of this compound makes it suitable for IP experiments where protein-protein interactions need to be preserved. The optimal concentration of this compound may need to be determined empirically to minimize interference with antibody-antigen binding.

3. Enzyme Activity Assays:

While this compound is considered a mild detergent, its effect on the activity of specific enzymes should be empirically validated.[1] It is recommended to perform activity assays with and without the detergent to assess its impact.

4. Detergent Removal:

Due to its high CMC, this compound can be efficiently removed by dialysis. Other methods include:

  • Dialysis: Dialyze the protein sample against a detergent-free buffer. The large pore size of the dialysis membrane allows the smaller this compound micelles to diffuse out.

  • Size-Exclusion Chromatography: Separate the larger protein-detergent complexes from the smaller, free detergent micelles.

  • Hydrophobic Adsorption Chromatography: Use resins that bind to the hydrophobic tails of the detergent molecules, thereby removing them from the solution.

Data Presentation

While direct quantitative comparisons of this compound with other detergents are not extensively available in the literature, the following table provides a qualitative comparison to guide detergent selection.

FeatureThis compoundTriton X-100CHAPSNP-40
Type Non-ionicNon-ionicZwitterionicNon-ionic
Denaturing NoNoNoNo
CMC High (16.5-19.5 mM)Low (~0.24 mM)High (8-10 mM)Low (~0.29 mM)
Removability by Dialysis EasyDifficultEasyDifficult
Preservation of Protein Structure GoodGoodGoodGood
Preservation of Enzyme Activity Variable, can be less gentle for some enzymesGenerally goodGenerally goodGenerally good
Common Applications Solubilization of membrane proteins, reconstitution studiesGeneral cell lysis, solubilization of membrane proteinsSolubilization of membrane proteins, 2D electrophoresisGeneral cell lysis, immunoprecipitation

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cell Lysis and Western Blotting

experimental_workflow start Adherent Mammalian Cells wash Wash with ice-cold PBS start->wash lysis Add H-Lysis Buffer (1% this compound) wash->lysis scrape Scrape cells lysis->scrape incubate Incubate on ice (30 min) scrape->incubate centrifuge Centrifuge (14,000 x g, 15 min, 4°C) incubate->centrifuge supernatant Collect Supernatant (Soluble Protein Lysate) centrifuge->supernatant quantify Protein Quantification (BCA Assay) supernatant->quantify sample_prep Mix with Laemmli Buffer Heat at 95°C quantify->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Western Blot Transfer sds_page->transfer immunodetection Immunodetection with Primary & Secondary Antibodies transfer->immunodetection end Signal Detection & Analysis immunodetection->end

Caption: Workflow for mammalian cell lysis using this compound and subsequent Western blot analysis.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 pY PI3K PI3K Dimerization->PI3K pY PLCg PLCγ Dimerization->PLCg pY SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cellular_Response Cellular Response Akt->Cellular_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release PKC->Cellular_Response Ca_release->Cellular_Response Transcription->Cellular_Response

Caption: Simplified schematic of the EGFR signaling pathway.

Conclusion

This compound is a valuable non-ionic detergent for the gentle lysis of mammalian cells and the solubilization of membrane proteins. Its high CMC facilitates its removal, making it compatible with a wide range of downstream applications. While it is an excellent choice for preserving the native structure of many proteins, researchers should be mindful of its potential to be less gentle on certain enzyme activities compared to other non-ionic detergents. The provided protocols offer a starting point for the use of this compound, and empirical optimization is recommended to achieve the best results for specific experimental systems.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Hecameg-Induced Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein denaturation issues that may arise during experiments involving the non-ionic detergent Hecameg.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside) is a non-ionic detergent commonly used for the solubilization and purification of membrane-bound proteins. Its utility stems from its ability to disrupt lipid bilayers and form micelles around hydrophobic protein regions, thereby extracting them into an aqueous solution. It possesses a relatively high critical micelle concentration (CMC), which facilitates its removal by dialysis during protein reconstitution experiments.

Q2: Can this compound cause protein denaturation?

Yes, while this compound is effective for solubilizing many proteins in their native state, some studies suggest it can be "less gentle" than other non-ionic surfactants, potentially leading to the denaturation of sensitive proteins.[1] Denaturation involves the loss of the protein's native three-dimensional structure, which is crucial for its biological function.

Q3: What are the common signs of this compound-induced protein denaturation?

Common indicators of protein denaturation include:

  • Loss of biological activity: This is often the most critical sign.

  • Protein aggregation and precipitation: Denatured proteins can expose hydrophobic regions, leading to aggregation and insolubility.

  • Changes in spectroscopic properties: Alterations in circular dichroism (CD) or fluorescence spectra can indicate changes in secondary and tertiary protein structure.

  • Altered chromatographic behavior: Denatured or aggregated proteins may elute differently than their native counterparts during size-exclusion or ion-exchange chromatography.

Q4: What are the primary mechanisms by which detergents like this compound can denature proteins?

Detergents primarily denature proteins by disrupting the hydrophobic interactions that are essential for maintaining their folded structure. The hydrophobic tails of the detergent molecules can insert themselves into the protein's hydrophobic core, leading to unfolding. While non-ionic detergents are generally milder than ionic detergents, high concentrations or specific interactions can still lead to denaturation.

Troubleshooting Guides

Issue 1: Loss of Protein Activity After Solubilization with this compound
Possible Cause Troubleshooting Steps
This compound concentration is too high.Determine the optimal this compound concentration. Start with a concentration just above its CMC (approximately 17-20 mM) and perform a titration to find the lowest effective concentration that maintains protein solubility and activity.
The protein is inherently unstable in this compound.Consider screening for alternative non-ionic detergents. A detergent screening kit can be used to test a panel of detergents (e.g., DDM, LDAO, C12E8) to identify one that preserves activity.
Suboptimal buffer conditions.Optimize the pH and ionic strength of your buffer. Proteins have an optimal pH range for stability. Also, adjusting the salt concentration (e.g., 150 mM NaCl) can help stabilize the protein.
Cofactor or essential lipid dissociation.Some proteins require specific lipids or cofactors for stability and function. Supplement your buffer with these molecules during and after solubilization.
Issue 2: Protein Aggregation or Precipitation in the Presence of this compound
Possible Cause Troubleshooting Steps
Protein concentration is too high.Work with lower protein concentrations during initial solubilization and purification steps.
Suboptimal buffer conditions.Optimize buffer pH and ionic strength as described above.
Presence of exposed hydrophobic patches.Add stabilizing osmolytes to the buffer. These are preferentially excluded from the protein surface, promoting a more compact, stable state.
Oxidation of cysteine residues.If your protein contains cysteine residues, add a reducing agent to the buffer to prevent the formation of intermolecular disulfide bonds, which can lead to aggregation.

Data Presentation: Stabilizing Additives

The following table summarizes common additives used to prevent protein denaturation and aggregation, along with their recommended starting concentrations.

Additive TypeExamplesRecommended Starting ConcentrationMechanism of Action
Osmolytes Glycerol5-20% (v/v)Promotes protein compactness and stability.
Sucrose, Trehalose0.1-1 MStabilizes the native protein structure.
Amino Acids L-Arginine, L-Glutamate50-500 mMCan suppress aggregation and increase solubility.
Reducing Agents Dithiothreitol (DTT)1-5 mMPrevents oxidation of cysteine residues.
Tris(2-carboxyethyl)phosphine (TCEP)0.1-1 mMA more stable reducing agent than DTT.
Alternative Non-ionic Detergents n-Dodecyl-β-D-maltoside (DDM)> CMC (0.17 mM)Often a milder alternative for membrane proteins.
Lauryl Maltose Neopentyl Glycol (LMNG)> CMC (0.005 mM)Known for stabilizing a wide range of membrane proteins.

Experimental Protocols

Protocol 1: Detergent Screening to Identify an Alternative to this compound

This protocol outlines a small-scale screening experiment to identify a more suitable detergent for your protein of interest if this compound is causing denaturation.

Materials:

  • Membrane preparation containing your protein of interest.

  • A panel of non-ionic detergents (e.g., DDM, LDAO, C12E8, LMNG) prepared as 10% (w/v) stock solutions.

  • Solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Protease inhibitor cocktail.

  • Microcentrifuge tubes.

  • Method for assessing protein activity or stability (e.g., enzyme assay, SDS-PAGE followed by western blot, circular dichroism).

Procedure:

  • Thaw the membrane preparation on ice.

  • Resuspend the membranes in solubilization buffer containing protease inhibitors to a final protein concentration of 1-5 mg/mL.

  • Aliquot the membrane suspension into separate microcentrifuge tubes, one for each detergent to be tested.

  • To each tube, add a different detergent from the panel to a final concentration of 1% (w/v). Include a control with this compound and a no-detergent control.

  • Incubate the samples at 4°C for 1-2 hours with gentle agitation.

  • Centrifuge the samples at 100,000 x g for 30-60 minutes at 4°C to pellet unsolubilized material.

  • Carefully collect the supernatant containing the solubilized proteins.

  • Assess the activity and/or integrity of the solubilized protein using your chosen method.

  • Compare the results to identify the detergent that provides the best balance of solubilization efficiency and protein stability.

Mandatory Visualization

Experimental_Workflow_for_Troubleshooting_Denaturation cluster_problem Problem Identification cluster_optimization Optimization Strategies cluster_analysis Analysis cluster_outcome Outcome Problem Protein Denaturation Observed (Loss of Activity / Aggregation) Optimize_Detergent Optimize this compound Concentration Problem->Optimize_Detergent Implement Screen_Detergents Screen Alternative Detergents Problem->Screen_Detergents Implement Optimize_Buffer Optimize Buffer Conditions (pH, Ionic Strength) Problem->Optimize_Buffer Implement Additives Incorporate Stabilizing Additives Problem->Additives Implement Assess_Activity Assess Protein Activity Optimize_Detergent->Assess_Activity Evaluate Screen_Detergents->Assess_Activity Evaluate Optimize_Buffer->Assess_Activity Evaluate Additives->Assess_Activity Evaluate Assess_Stability Assess Protein Stability (e.g., CD, SEC) Assess_Activity->Assess_Stability Confirm Optimized_Protocol Optimized Protocol Assess_Stability->Optimized_Protocol Finalize

Caption: Troubleshooting workflow for addressing this compound-induced protein denaturation.

Factors_Affecting_Protein_Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Protein_Properties Protein Properties (Sequence, Structure) Protein_Stability Protein Stability Protein_Properties->Protein_Stability Temperature Temperature Temperature->Protein_Stability pH pH pH->Protein_Stability Ionic_Strength Ionic Strength Ionic_Strength->Protein_Stability Detergent Detergent Choice & Concentration Detergent->Protein_Stability Additives Stabilizing Additives Additives->Protein_Stability

References

Technical Support Center: Optimizing Hecameg for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Hecameg concentration during membrane protein extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for membrane protein extraction?

This compound (Methyl 6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside) is a non-ionic detergent.[1] Non-ionic detergents are considered non-denaturing as they break lipid-lipid and lipid-protein interactions, but not protein-protein interactions.[1] This makes them ideal for isolating membrane proteins in their biologically active form.[1] this compound is particularly useful for the solubilization of membrane-bound proteins in their native state and can be easily removed by dialysis.

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles in a solution.[2][3] It is a crucial parameter for membrane protein extraction because solubilization of the membrane occurs when the detergent concentration is above the CMC. The CMC for this compound is 19.5 mM.[1][4] It is essential to maintain the this compound concentration above its CMC throughout the extraction and purification process to keep the membrane proteins soluble.[5]

Q3: What is a good starting concentration for this compound?

A general recommendation is to start with a this compound concentration that is 2 to 5 times its CMC (approximately 40-100 mM). However, the optimal concentration is protein-dependent and should be determined empirically through a detergent concentration titration.[5]

Q4: Can this compound be used in combination with other additives?

Yes. To enhance protein stability, you can supplement your buffers with agents like glycerol (B35011) (5-20%), specific lipids (e.g., cholesterol), or co-factors.[5] The addition of about 150 mM NaCl to the buffer is also a common practice to improve the solubility of membrane proteins.[6]

Q5: How can this compound be removed after protein extraction?

This compound can be easily removed by dialysis. Other methods for detergent removal include size-exclusion chromatography, hydrophobic adsorption chromatography, and the use of detergent-adsorbing resins.

Troubleshooting Guide

This guide addresses common issues encountered during membrane protein extraction using this compound.

Problem Potential Cause Suggested Solution
Low Protein Yield Inefficient cell lysis.Ensure complete cell lysis using appropriate mechanical methods (e.g., sonication, French press) in addition to the lysis buffer.[5]
Suboptimal this compound concentration.Perform a detergent concentration titration to determine the optimal concentration for your specific protein.[5]
Insufficient incubation time or temperature.Increase the incubation time with the detergent (e.g., from 30 minutes to 2 hours) or try a slightly higher temperature (e.g., room temperature instead of 4°C), while carefully monitoring protein stability.[5]
Protein Precipitation after Solubilization This compound concentration is below the CMC.Ensure the this compound concentration in all buffers remains above 19.5 mM.[5]
The protein is unstable in this compound.Add stabilizing agents to your buffer, such as glycerol (5-20%), specific lipids, or co-factors.[5]
Buffer conditions (pH, ionic strength) are not optimal.Optimize the pH and salt concentration of your buffer. A good starting point is a buffer with a physiological pH (7.4) and 150 mM NaCl.[5]
Proteolysis.Add a protease inhibitor cocktail to all buffers.[5]
Protein is Inactive after Extraction The detergent, although mild, may still be too harsh for your specific protein.Try screening other mild non-ionic or zwitterionic detergents.
Essential lipids or co-factors have been stripped away.Supplement the solubilization and purification buffers with lipids known to be important for your protein's function.[5]
High Background of Non-specific Proteins Incomplete removal of cytosolic proteins.Perform a high-speed centrifugation step after cell lysis to pellet membranes before solubilization.[5]
Non-specific binding to affinity resins.Include a pre-clearing step with the affinity resin before adding the antibody for immunoprecipitation.[5]

Experimental Protocols

Protocol: Optimizing this compound Concentration for Membrane Protein Extraction

This protocol outlines a general procedure for determining the optimal this compound concentration for solubilizing a target membrane protein.

1. Membrane Preparation: a. Harvest cells expressing the target membrane protein and wash them with ice-cold PBS. b. Resuspend the cell pellet in a hypotonic buffer containing protease inhibitors. c. Lyse the cells using a suitable mechanical method (e.g., Dounce homogenizer, sonicator, or French press). d. Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes. f. Discard the supernatant (cytosolic fraction) and wash the membrane pellet with a high-salt buffer (e.g., containing 500 mM NaCl) to remove peripherally associated proteins. g. Centrifuge again at 100,000 x g for 1 hour at 4°C and resuspend the final membrane pellet in a desired buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) without detergent.

2. This compound Concentration Titration: a. Aliquot the membrane suspension into several tubes. b. To each tube, add this compound from a concentrated stock solution to achieve a range of final concentrations (e.g., 0.5x, 1x, 2x, 5x, and 10x the CMC of 19.5 mM). c. Incubate the samples on a rotator at 4°C for 1-2 hours.

3. Analysis of Solubilization Efficiency: a. Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet the non-solubilized membrane material. b. Carefully collect the supernatant, which contains the solubilized membrane proteins. c. Analyze the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., BCA assay). d. Analyze the presence and amount of the target protein in the supernatant by SDS-PAGE and Western blotting.

4. Determination of Optimal Concentration: a. The optimal this compound concentration is the lowest concentration that results in the highest yield of the target protein in the supernatant, while maintaining its stability and activity (if an activity assay is available).

Data Presentation

Table 1: Illustrative Comparison of Detergents for Membrane Protein Extraction

DetergentTypeCMC (mM)Typical Working Concentration (mM)Protein Yield (mg/L of culture)Purity (%)
This compound Non-ionic 19.5 40 - 100 1.5 >90
DDMNon-ionic0.170.5 - 1.02.0>95
LDAOZwitterionic1-25 - 101.2>85
Fos-Choline-12Zwitterionic1.22.5 - 6.01.8>90
SDSAnionic7-1015 - 300.5 (often denatured)Variable

Note: The values for Protein Yield and Purity are illustrative and will vary significantly depending on the specific membrane protein, expression system, and purification protocol.

Visualization

Hecameg_Optimization_Workflow Workflow for Optimizing this compound Concentration start Start: Membrane Pellet Preparation titration This compound Concentration Titration (e.g., 0.5x, 1x, 2x, 5x, 10x CMC) start->titration incubation Incubation (e.g., 1-2 hours at 4°C) titration->incubation centrifugation Ultracentrifugation (100,000 x g, 1 hour) incubation->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant pellet Pellet (Insoluble Material) centrifugation->pellet analysis Analyze Supernatant (Protein Assay, SDS-PAGE, Western Blot) supernatant->analysis decision Optimal Concentration? (High Yield & Stability) analysis->decision end Proceed with Optimized Concentration decision->end Yes reoptimize Re-optimize Conditions (Adjust time, temp, additives) decision->reoptimize No reoptimize->titration

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Interference of Hecameg with Protein Amide Group Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of the non-ionic detergent Hecameg with protein amide group spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein studies?

A1: this compound, or 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside, is a non-ionic detergent.[1] It is frequently used in biochemical and biophysical studies to solubilize and stabilize membrane proteins, helping to maintain their native conformation and biological activity outside of the cell membrane. Its high critical micelle concentration (CMC) of 19.5 mM facilitates its removal from protein solutions via techniques like dialysis.[1]

Q2: How can this compound interfere with protein amide group spectroscopy (e.g., FTIR)?

A2: this compound can interfere with protein amide group spectroscopy through the overlap of its own vibrational absorption bands with the protein's characteristic amide I (1600-1700 cm⁻¹) and amide II (1510-1580 cm⁻¹) bands.[2] The amide I band is primarily due to C=O stretching vibrations of the peptide backbone and is highly sensitive to the protein's secondary structure. The amide II band arises from N-H bending and C-N stretching vibrations.[2] this compound possesses several functional groups that absorb in the mid-infrared region, potentially masking or distorting the protein's spectral features.

Q3: Which specific functional groups in this compound are responsible for potential spectral interference?

A3: Based on the chemical structure of this compound (C₁₅H₂₉NO₇), the following functional groups can contribute to its infrared absorption spectrum and potentially interfere with protein analysis:

  • Amide group (-NH-C=O): This group is also present in the protein backbone and will have its own characteristic absorptions. The C=O stretch of the carbamoyl group in this compound is a primary concern for interference with the protein's amide I band.

  • Hydroxyl groups (-OH): The glucopyranoside ring contains multiple hydroxyl groups, which will have strong, broad O-H stretching vibrations, typically in the 3200-3600 cm⁻¹ region. While this is outside the amide I and II region, these strong absorptions can affect the baseline.

  • C-H bonds (alkyl chain and pyranose ring): C-H stretching vibrations occur around 2850-3000 cm⁻¹. While generally not directly overlapping with amide I and II bands, their presence can contribute to the overall complexity of the spectrum.

  • C-O and C-C bonds: These bonds contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), but their overtones or combination bands could potentially have weak absorptions in the amide region.

Q4: At what concentrations is this compound likely to cause significant interference?

A4: Significant interference is more likely to occur when the concentration of this compound is high relative to the protein concentration. Even at concentrations below its CMC (19.5 mM), monomeric this compound can contribute to the absorbance spectrum. Above the CMC, the formation of micelles can lead to light scattering and other non-absorbance artifacts that can distort the baseline and affect the accuracy of the spectral analysis. It is crucial to either remove this compound from the sample or to subtract its spectral contribution accurately.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating this compound interference in your protein spectroscopy experiments.

Problem 1: Unexpected or distorted peaks in the amide I and/or amide II region of the protein spectrum.

Possible Cause: Spectral interference from residual this compound in the protein sample.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for this compound interference.

Detailed Steps:

  • Acquire a Reference Spectrum of this compound: Prepare a solution of this compound in the same buffer used for your protein sample, at a concentration equivalent to what might be present in your protein solution. Acquire its FTIR spectrum.

  • Compare Spectra: Overlay the spectrum of this compound with the spectrum of your protein sample. Identify regions of significant overlap, particularly in the 1500-1700 cm⁻¹ range.

  • Spectral Subtraction (if applicable): If a reliable reference spectrum of this compound is obtained, you can attempt to subtract its contribution from the protein spectrum. This requires accurate concentration matching and can be challenging due to potential interactions between the detergent and the protein that may alter the detergent's spectrum.

  • This compound Removal: If spectral subtraction is not feasible or effective, the recommended approach is to remove this compound from the protein sample. A detailed protocol for dialysis is provided below.

  • Validate Removal and Re-measure: After performing the removal protocol, acquire a new FTIR spectrum of the protein. The absence of this compound-specific peaks will confirm successful removal.

Problem 2: Inaccurate protein secondary structure estimation after spectral deconvolution.

Possible Cause: Underlying spectral contributions from this compound are skewing the deconvolution results of the amide I band.

Logical Relationship for Troubleshooting:

Deconvolution_Issues A Inaccurate Secondary Structure Estimation B Presence of Residual this compound A->B D Incorrect Baseline Correction A->D C Spectral Overlap with Amide I Band B->C E Perform this compound Removal C->E G Careful Baseline Correction and Deconvolution D->G F Acquire High-Quality Spectrum of Purified Protein E->F F->G H Accurate Secondary Structure Estimation G->H

Caption: Troubleshooting inaccurate secondary structure estimation.

Recommendations:

  • Ensure complete removal of this compound before performing spectral deconvolution.

  • Utilize a buffer-only spectrum for accurate baseline correction.

  • Compare the second derivative of your protein spectrum before and after this compound removal to identify any subtle changes in the underlying peaks of the amide I band.

Experimental Protocols

Protocol 1: Acquiring a Reference FTIR Spectrum of this compound

Objective: To obtain a reference infrared spectrum of this compound to identify its characteristic absorption bands.

Materials:

  • This compound

  • Buffer identical to the one used for the protein sample

  • FTIR spectrometer with a suitable sample cell (e.g., transmission cell with CaF₂ windows or an ATR accessory)

  • Pipettes and tubes

Methodology:

  • Prepare a stock solution of this compound in the desired buffer. A concentration of at least 20 mM is recommended to ensure a good signal-to-noise ratio.

  • Set the FTIR spectrometer to acquire spectra in the mid-IR range (e.g., 4000-1000 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Acquire a background spectrum of the empty sample cell (for transmission) or the clean ATR crystal.

  • Acquire a spectrum of the buffer alone.

  • Introduce the this compound solution into the sample cell or onto the ATR crystal.

  • Acquire the spectrum of the this compound solution.

  • Subtract the buffer spectrum from the this compound solution spectrum to obtain the difference spectrum of this compound.

Protocol 2: Removal of this compound from Protein Samples by Dialysis

Objective: To reduce the concentration of this compound in a protein solution to a level that does not interfere with spectroscopic measurements.

Materials:

  • Protein sample containing this compound

  • Dialysis tubing or cassette with a molecular weight cutoff (MWCO) appropriate for the protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein)

  • Large volume of dialysis buffer (at least 200-500 times the sample volume)

  • Stir plate and stir bar

  • Beaker or flask

Methodology:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-wetting or rinsing.

  • Carefully load the protein sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles.

  • Place the sealed dialysis unit into a beaker containing the dialysis buffer. The buffer should be the final buffer in which the protein is desired for spectroscopy.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Dialyze for 2-4 hours.

  • Change the dialysis buffer.

  • Continue dialysis for another 2-4 hours.

  • For optimal removal, perform a third buffer change and dialyze overnight at 4°C.

  • Carefully recover the protein sample from the dialysis unit.

Protocol 3: Validation of this compound Removal

Objective: To confirm the successful removal of this compound from the protein sample.

Methodology:

  • FTIR Analysis:

    • Acquire an FTIR spectrum of the dialyzed protein sample.

    • Compare this spectrum to the reference spectrum of this compound. The absence of characteristic this compound absorption bands indicates successful removal. A more quantitative approach involves monitoring the decrease in the intensity of a this compound-specific peak (e.g., a C-H stretching vibration) relative to the protein's amide I band.[3]

  • Alternative Methods:

    • Mass Spectrometry: While more complex, mass spectrometry can be used to detect the presence of residual this compound.

    • Commercial Detergent Removal Quantification Kits: Various kits are available that can quantify the amount of remaining non-ionic detergent.

Quantitative Data Summary

The following table summarizes the key properties of this compound relevant to its use and potential interference in protein spectroscopy.

PropertyValueReference
Chemical Name 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside[1]
Molecular Formula C₁₅H₂₉NO₇
Molecular Weight 335.39 g/mol
Type Non-ionic detergent
Critical Micelle Concentration (CMC) 19.5 mM[1]

The table below indicates the approximate infrared absorption regions for the functional groups present in this compound, which are potential sources of interference.

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Potential Interference with Protein Spectra
Amide (-NH-C=O) C=O Stretch~1640-1680High (Amide I)
N-H Bend~1530-1560High (Amide II)
Hydroxyl (-OH) O-H Stretch~3200-3600Low (outside Amide I/II, but can affect baseline)
Alkyl (C-H) C-H Stretch~2850-2960Low (outside Amide I/II)
Ether (C-O-C) C-O Stretch~1050-1150Low (in fingerprint region)

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions may need to be optimized for specific proteins and applications.

References

Technical Support Center: Efficient Removal of Hecameg by Dialysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the removal of the non-ionic detergent Hecameg using dialysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the efficiency of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the dialysis-based removal of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Incomplete this compound Removal - Insufficient dialysis time or buffer exchanges.[1] - Dialysis buffer volume is too small. - Poor mixing of the dialysis buffer. - this compound concentration is significantly above its Critical Micelle Concentration (CMC), leading to the formation of large micelles that do not readily pass through the membrane pores.- Increase the duration of dialysis and the number of buffer changes. A typical starting point is three buffer changes over 24-48 hours.[1] - Use a larger volume of dialysis buffer, ideally 200-500 times the sample volume, to maintain a steep concentration gradient. - Gently stir the dialysis buffer to ensure homogeneity and facilitate diffusion. - While this compound has a high CMC (19.5 mM) making it amenable to dialysis, consider a stepwise dilution of the sample before dialysis if the initial concentration is excessively high.[2][3]
Protein Precipitation During Dialysis - Removal of this compound below the concentration required to keep the membrane protein solubilized. - The pH of the dialysis buffer is close to the isoelectric point (pI) of the protein. - The salt concentration in the dialysis buffer is too low.- Consider a stepwise dialysis against progressively lower concentrations of this compound to avoid rapid removal. - Ensure the pH of the dialysis buffer is at least one unit away from the protein's pI. - Maintain an adequate ionic strength in the dialysis buffer (e.g., 150 mM NaCl) to help maintain protein solubility.
Significant Increase in Sample Volume - Osmotic pressure differences between the sample and the dialysis buffer. This is more common when solutes like glycerol (B35011) or high salt concentrations are present in the sample.[1]- Perform a stepwise dialysis, gradually decreasing the solute concentration difference between the sample and the buffer.[1] - Ensure the osmolarity of the dialysis buffer is as close as possible to that of the sample, excluding the this compound.
Sample Loss - Non-specific binding of the protein to the dialysis membrane, especially with dilute protein samples (<0.1 mg/mL).[1] - Leakage from the dialysis device or tubing.- For dilute samples, consider adding a carrier protein like BSA to the sample before dialysis to block non-specific binding sites.[1] - Ensure the dialysis tubing or cassette is properly sealed and handled to prevent physical damage.

Frequently Asked Questions (FAQs)

Q1: Why is dialysis a suitable method for removing this compound?

A1: Dialysis is an effective method for removing this compound because it is a non-ionic detergent with a high Critical Micelle Concentration (CMC) of 19.5 mM.[2] Detergents with a high CMC exist in a significant monomeric state, and these monomers are small enough to pass through the pores of the dialysis membrane. In contrast, detergents with low CMCs form large, stable micelles that are difficult to remove by dialysis.[2][3]

Q2: What is the recommended Molecular Weight Cut-Off (MWCO) for the dialysis membrane when removing this compound?

A2: The molecular weight of this compound is 335.39 g/mol . To effectively remove this compound while retaining your protein of interest, a dialysis membrane with a MWCO of 2 to 10 kDa is generally recommended. The choice of MWCO should be at least two to three times smaller than the molecular weight of your protein to ensure its retention.

Q3: How can I improve the speed and efficiency of this compound removal?

A3: To enhance the efficiency of this compound removal, you can:

  • Increase the surface area to volume ratio: Use dialysis devices that spread the sample over a larger membrane surface area.

  • Optimize the buffer volume: A larger volume of dialysis buffer (200-500 times the sample volume) will maintain a higher concentration gradient.

  • Increase the frequency of buffer changes: More frequent changes of the dialysis buffer will also help maintain a steep concentration gradient.

  • Stir the dialysis buffer: Gentle agitation of the buffer prevents localized equilibrium and promotes diffusion.

  • Increase the temperature: If your protein is stable at higher temperatures, performing dialysis at room temperature instead of 4°C can increase the rate of diffusion.

Q4: Are there alternative methods for removing this compound?

A4: Yes, other methods for detergent removal include hydrophobic adsorption chromatography, ion-exchange chromatography, and size-exclusion chromatography.[4][5] Hydrophobic adsorption is particularly effective for detergents with low CMCs.[5]

Experimental Protocols

Protocol for this compound Removal by Dialysis

This protocol provides a general guideline for the removal of this compound from a protein sample using dialysis tubing.

Materials:

  • Protein sample containing this compound

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Dialysis clips

  • Dialysis buffer (e.g., Tris-buffered saline, pH 7.4)

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions. This usually involves soaking in distilled water or a specific buffer.

  • Prepare the Sample: Load the protein sample into the prepared dialysis tubing, leaving some space at the top to allow for potential volume changes.

  • Secure the Tubing: Securely close both ends of the dialysis tubing with clips, ensuring there are no leaks.

  • Initiate Dialysis: Place the sealed dialysis tubing into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

  • Stirring: Place the beaker on a stir plate and add a stir bar to the buffer. Stir gently to ensure continuous mixing.

  • First Buffer Exchange: After 2-4 hours of dialysis at the desired temperature (e.g., 4°C or room temperature), discard the used buffer and replace it with fresh dialysis buffer.

  • Subsequent Buffer Exchanges: Repeat the buffer exchange at least two more times over a period of 24-48 hours.

  • Sample Recovery: After the final dialysis step, carefully remove the dialysis tubing from the buffer, gently dry the outside, and recover the sample.

Data Presentation

The efficiency of detergent removal is influenced by several factors. The following tables summarize the expected impact of these parameters on this compound removal.

Table 1: Effect of Dialysis Buffer Volume on Detergent Removal

Buffer to Sample Volume RatioExpected this compound Removal Efficiency
50:1Moderate
100:1Good
200:1High
500:1Very High

Table 2: Influence of Dialysis Time and Buffer Changes on Removal of a High-CMC Detergent

Dialysis Duration (hours)Number of Buffer ChangesExpected Removal of Octyl ß-thioglucopyranoside (43 mM initial)
62~95%[2]
122>95%
243>99%

Note: Data for Octyl ß-thioglucopyranoside, a non-ionic detergent with a high CMC similar to this compound, is presented as a proxy due to the lack of specific quantitative data for this compound.

Visualizations

Experimental Workflow for this compound Removal

G cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery & Analysis prep_membrane Prepare Dialysis Membrane load_sample Load Sample into Tubing/Cassette prep_membrane->load_sample start_dialysis Place in Dialysis Buffer (200-500x Vol) load_sample->start_dialysis stir Gentle Stirring start_dialysis->stir buffer_exchange1 Buffer Exchange 1 (2-4 hours) stir->buffer_exchange1 Dialyze buffer_exchange2 Buffer Exchange 2 (overnight) buffer_exchange1->buffer_exchange2 Continue Dialysis buffer_exchange3 Buffer Exchange 3 (2-4 hours) buffer_exchange2->buffer_exchange3 Continue Dialysis recover_sample Recover Protein Sample buffer_exchange3->recover_sample analyze Analyze for Residual This compound & Protein Integrity recover_sample->analyze

Caption: Workflow for this compound removal by dialysis.

Troubleshooting Logic for Incomplete this compound Removal

G start Incomplete this compound Removal Detected check_time Was dialysis time sufficient (>24h)? start->check_time increase_time Increase Dialysis Time & No. of Buffer Changes check_time->increase_time No check_volume Was buffer volume adequate (200-500x)? check_time->check_volume Yes end Re-analyze for This compound Removal increase_time->end increase_volume Increase Buffer Volume check_volume->increase_volume No check_stirring Was buffer stirred continuously? check_volume->check_stirring Yes increase_volume->end implement_stirring Implement Gentle Stirring check_stirring->implement_stirring No check_mwco Is membrane MWCO appropriate? check_stirring->check_mwco Yes implement_stirring->end select_mwco Select Appropriate MWCO Membrane check_mwco->select_mwco No check_mwco->end Yes select_mwco->end

References

Hecameg stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hecameg. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments by addressing stability in different buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (Methyl-6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside) is a non-ionic detergent.[1][2] Such detergents are considered non-denaturing because they are adept at breaking lipid-lipid and lipid-protein interactions but not protein-protein interactions.[3][4] This property makes this compound highly useful for solubilizing and purifying membrane-bound proteins while preserving their native state and biological activity.[1][2] A key advantage is that it can be easily removed from the solution by dialysis due to its relatively high critical micelle concentration (CMC).[1][2][4]

Q2: What are the key properties of this compound?

Understanding the physicochemical properties of this compound is crucial for designing experiments. Key quantitative data is summarized below.

PropertyValueSource
Molecular Weight 335.39 g/mol [1][2]
Critical Micelle Concentration (CMC) 19.5 mM[1][2]
Form Crystalline solid[1]
Solubility in Water 10 mg/mL[1]
Purity (via HPLC) ≥95%[1][5][6]

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage are vital for experimental success. According to manufacturer guidelines, reconstituted aqueous stock solutions of this compound are stable for up to three months when stored at 4°C.[1][2] It is recommended to store the crystalline solid at 15-25°C.[1]

Troubleshooting Guide

Protein instability in a detergent-based buffer system can arise from multiple factors. This guide helps you diagnose and address common issues you might encounter when using this compound.

Q4: My protein is precipitating or aggregating in a this compound-containing buffer. What should I do?

Protein precipitation is a common issue indicating that your protein is not "happy" in its environment.[7] This can be due to several factors related to the buffer composition.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure the buffer's pH is at least 1-2 units away from your protein's isoelectric point (pI). At its pI, a protein has no net charge and is often least soluble.[8]

  • Adjust Salt Concentration: Very low salt concentrations can sometimes lead to aggregation. Conversely, excessively high salt can also cause precipitation. Try titrating the salt concentration (e.g., NaCl) to find an optimal level.[7][9]

  • Check this compound Concentration: Ensure the this compound concentration is above its CMC (19.5 mM) to form micelles that can properly solubilize your membrane protein.

  • Consider Additives: Some proteins require stabilizing agents. Adding glycerol (B35011) (up to 50%), reducing agents like DTT for cytoplasmic proteins, or metal chelators like EDTA can improve stability.[10]

  • Perform a Buffer Screen: If the issue persists, your protein may require a different buffer system. A systematic screening approach, such as a Thermal Shift Assay, is the most effective way to identify optimal conditions.[11][12]

G cluster_0 Troubleshooting Protein Instability start Protein Instability (Precipitation/Aggregation) check_pH Is buffer pH 1-2 units from pI? start->check_pH check_salt Is salt concentration optimal? check_pH->check_salt  Yes no_solution Perform Systematic Buffer Screen (TSA) check_pH->no_solution  No (Adjust pH) check_this compound Is [this compound] > CMC (19.5 mM)? check_salt->check_this compound  Yes check_salt->no_solution  No (Titrate Salt) consider_additives Have stabilizing additives been tested? check_this compound->consider_additives  Yes check_this compound->no_solution  No (Increase this compound) solution Protein Stabilized consider_additives->solution  Yes consider_additives->no_solution  No (Test Additives)

Caption: A logical workflow for troubleshooting protein instability.

Q5: Can the buffer itself affect the stability of my protein-Hecameg complex?

Yes, the choice of buffering agent is critical. Some buffer components can interact directly with proteins, potentially leading to instability.[13] Furthermore, factors like temperature can affect a buffer's pH. Studies have shown that for monoclonal antibodies, alternative buffer systems like arginine/citrate can sometimes offer superior stability compared to conventional phosphate (B84403) or histidine buffers under certain stress conditions like freeze-thaw cycles.[14][15] While this compound itself is generally stable, the interaction between the buffer, the protein, and the detergent determines the overall stability of the system.

Experimental Protocols

Protocol 1: Determining Optimal Buffer Conditions using Thermal Shift Assay (TSA)

A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for optimal buffer conditions for protein stability.[12][16][17] The principle is that a stable protein unfolds at a higher temperature (has a higher melting temperature, Tₘ). The assay monitors protein unfolding by measuring the fluorescence of a dye that binds to exposed hydrophobic regions.[11][18]

Materials:

  • Purified protein of interest (approx. 1 mg/mL)

  • This compound solution

  • SYPRO Orange dye (e.g., 5000x stock in DMSO)

  • A 96-well buffer screen plate containing various buffers, pH levels, and salt concentrations.

  • Real-time PCR (qPCR) instrument capable of performing a melt curve.

  • 96-well PCR plates

Methodology:

  • Prepare Master Mix: Prepare a master mix of your protein and SYPRO Orange dye. A final concentration of 1-2 µM protein and 5x-10x SYPRO Orange is typical.[11] Ensure the initial buffer does not contain components that interfere with the assay.

  • Prepare Buffer Screen Plate: Use a pre-made or custom 96-well plate where each well contains a different buffer condition (e.g., varying pH, salt, or additives).

  • Mix Components: Add the protein/dye master mix to each well of the buffer screen plate. The final volume is typically 20-25 µL.

  • Seal and Centrifuge: Seal the plate and centrifuge briefly (e.g., 600 x g for 2 min) to ensure all components are mixed and settled at the bottom of the wells.[16]

  • Perform Thermal Denaturation: Place the plate in a qPCR instrument. Set up a melt curve experiment, ramping the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) with a slow ramp rate.

  • Data Analysis: The instrument will record fluorescence as a function of temperature. The midpoint of the unfolding transition is the melting temperature (Tₘ). A higher Tₘ indicates greater protein stability in that specific buffer condition.

  • Identify Optimal Buffer: The buffer condition that yields the highest Tₘ is the most stabilizing for your protein in the presence of this compound.

G cluster_workflow Thermal Shift Assay (TSA) Workflow prep_protein 1. Prepare Protein + SYPRO Orange Dye + this compound mix 3. Add Protein Mix to Buffer Plate, Seal & Centrifuge prep_protein->mix prep_plate 2. Aliquot Buffer Conditions into 96-Well Plate prep_plate->mix run_qpcr 4. Run Melt Curve on qPCR Instrument (25°C to 95°C) mix->run_qpcr analyze 5. Analyze Data (Calculate Tm for each well) run_qpcr->analyze identify 6. Identify Buffer with Highest Tm as Optimal Condition analyze->identify

Caption: High-level workflow for a Thermal Shift Assay experiment.

References

Common issues with Hecameg in enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

Hecameg Technical Support Center

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of this compound in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in enzyme assays?

This compound is a novel non-ionic zwitterionic detergent specifically designed for the solubilization and stabilization of membrane-bound enzymes. Its unique molecular structure allows for gentle extraction of proteins from the lipid bilayer while preserving their native conformation and enzymatic activity. It is particularly useful for assays involving enzymes that are difficult to solubilize or are prone to aggregation.

Q2: How does this compound differ from other common detergents like Triton X-100 or CHAPS?

This compound offers a lower critical micelle concentration (CMC) and a smaller micelle size, which can be advantageous for maintaining enzyme stability. Unlike some other detergents, this compound is non-denaturing at typical working concentrations and generally shows minimal interference with common spectrophotometric and fluorometric assays.

Q3: Is this compound compatible with all enzyme classes?

While this compound has demonstrated broad compatibility with many membrane-associated enzymes, including kinases, phosphatases, and proteases, its performance can be enzyme-dependent. We recommend performing an initial optimization experiment to determine the ideal concentration for your specific enzyme of interest.

Troubleshooting Guide

Issue 1: High Background Signal in Assay

A high background signal can obscure the true enzyme kinetics. This issue often arises from interactions between this compound, the substrate, or the detection reagents.

Troubleshooting Workflow for High Background Signal

G A High Background Signal Observed B Run 'No Enzyme' and 'No Substrate' Controls with this compound A->B C Is background high in 'No Substrate' control? B->C D Is background high in 'No Enzyme' control? C->D No E This compound may be interacting with the substrate. Lower this compound concentration. C->E Yes F This compound may be interfering with the detection reagent. Consult reagent compatibility chart. D->F Yes G Issue likely not related to this compound. Check other reagents. D->G No

Caption: Troubleshooting workflow for diagnosing high background signals.

Possible Causes and Solutions:

  • This compound Concentration: The concentration of this compound may be too high, leading to light scattering or direct interaction with detection reagents.

    • Solution: Decrease the this compound concentration in 0.05% increments and repeat the assay.

  • Impure this compound: Contaminants in the this compound solution can sometimes interfere with the assay.

    • Solution: Use a fresh, unopened vial of this compound.

  • Interaction with Substrate: this compound micelles might be sequestering the substrate, leading to aberrant signals.

    • Solution: Run a control with only the substrate and this compound to see if a signal is generated in the absence of the enzyme.

Issue 2: Low or No Enzyme Activity

A significant reduction in enzyme activity is a common problem when using detergents.

Logical Flow for Optimizing this compound Concentration

G A Start: Low Enzyme Activity B Prepare this compound Dilution Series (0.01% to 0.5%) A->B C Incubate Enzyme with each This compound concentration B->C D Perform Activity Assay C->D E Plot Activity vs. [this compound] D->E F Does activity increase and then plateau or decrease? E->F G Optimal concentration is at the start of the plateau. F->G Yes H This compound may be inhibitory. Consider alternative detergent. F->H No

Caption: Workflow for determining the optimal this compound concentration.

Possible Causes and Solutions:

  • Enzyme Denaturation: Although designed to be gentle, higher-than-optimal concentrations of this compound can still lead to denaturation of sensitive enzymes.

    • Solution: Perform a concentration-response curve to find the lowest effective concentration of this compound that maintains enzyme solubility and activity.

  • Incorrect Buffer Conditions: The pH or ionic strength of the buffer can influence the behavior of this compound and its interaction with the enzyme.

    • Solution: Ensure your buffer pH is optimal for your enzyme. The presence of certain ions can sometimes affect this compound's properties; consider a buffer exchange step.

  • Micelle Entrapment: The enzyme may be getting trapped within this compound micelles in a non-productive orientation.

    • Solution: Varying the incubation time of the enzyme with this compound before adding the substrate can sometimes resolve this issue.

Quantitative Data

For consistent results, it is crucial to understand the properties of this compound.

Table 1: this compound Properties by Lot Number

Lot NumberCritical Micelle Concentration (CMC)Micelle Molecular Weight (kDa)Purity (by HPLC)
HEC-24A010.08% (w/v)~18>99.5%
HEC-24B020.09% (w/v)~19>99.2%
HEC-24C030.08% (w/v)~18.5>99.6%

Table 2: Recommended Starting Concentrations for Different Enzyme Classes

Enzyme ClassRecommended this compound Concentration Range (% w/v)Notes
Receptor Tyrosine Kinases0.05% - 0.15%Higher concentrations may inhibit kinase activity.
GPCRs0.1% - 0.3%May require longer solubilization times.
Membrane-bound Proteases0.02% - 0.1%Very sensitive to detergent concentration.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol is designed to identify the ideal this compound concentration that maximizes enzyme activity.

  • Prepare this compound Stock: Prepare a 10% (w/v) stock solution of this compound in your assay buffer.

  • Create Dilution Series: Create a series of this compound dilutions in assay buffer, ranging from 0.01% to 0.5% (w/v).

  • Enzyme Incubation: For each concentration, mix your enzyme preparation with the this compound solution and incubate at the desired temperature for 30 minutes. Include a "no this compound" control.

  • Initiate Reaction: Add the substrate to each tube to start the enzymatic reaction.

  • Measure Activity: Measure the reaction rate using your established assay protocol (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot enzyme activity (as a percentage of the maximum observed rate) against the this compound concentration. The optimal concentration will be the lowest concentration that gives the highest and most stable activity.

Protocol 2: Assessing this compound Interference with Assay Signal

This protocol helps determine if this compound is directly affecting your assay's signal.

  • Prepare Reagents: Prepare your complete assay buffer, substrate solution, and detection reagents as you normally would.

  • Set up Controls:

    • Control A (Baseline): Assay buffer only.

    • Control B (this compound Only): Assay buffer + this compound at your working concentration.

    • Control C (Substrate + this compound): Assay buffer + this compound + Substrate.

    • Control D (Detection Reagent + this compound): Assay buffer + this compound + Detection Reagent (if applicable).

  • Incubate: Incubate all control tubes under standard assay conditions (time, temperature).

  • Measure Signal: Read the signal (e.g., absorbance, fluorescence) for all controls.

  • Analyze Results:

    • A high signal in Control B suggests this compound itself is producing a signal.

    • A high signal in Control C or D indicates an interaction between this compound and the substrate or detection reagent.

Signaling and Interaction Pathways

Theoretical Model of this compound-Mediated Enzyme Solubilization

G cluster_0 Cell Membrane cluster_1 Solubilization Process Enzyme Enzyme Active Site This compound This compound Micelle Enzyme:h->this compound This compound interacts with transmembrane domain SolubilizedEnzyme Solubilized Enzyme Active Site Exposed This compound->SolubilizedEnzyme:h Forms stable Enzyme-Micelle complex

Caption: Proposed mechanism of enzyme extraction from a lipid bilayer by this compound.

Technical Support Center: Hecameg's Effects on Pure Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the effects of the non-ionic surfactant Hecameg on pure lipid membranes. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experiments.

Troubleshooting Guide

Q1: I am observing unexpected and rapid leakage of my encapsulated marker from my liposomes after adding this compound, even at concentrations below its Critical Micellar Concentration (CMC). What could be the cause?

A1: This is a known characteristic of this compound. It is an effective lipid-solubilizing agent that can cause leakage of vesicle contents at concentrations well below its solubilizing range and its CMC (approximately 16.5-19.5 mM).[1] This premature leakage is likely due to the insertion of this compound monomers into the lipid bilayer, which disrupts the packing of the phospholipids and creates transient pores or defects in the membrane.

Troubleshooting Steps:

  • Lower this compound Concentration: Start with much lower concentrations of this compound and perform a dose-response curve to identify the threshold for leakage in your specific lipid system.

  • Lipid Composition: The lipid composition of your vesicles can influence their susceptibility to detergent-induced leakage. Membranes with higher acyl chain order or those containing cholesterol may exhibit greater resistance to this compound-induced permeabilization.

  • Temperature: Perform your experiments at a temperature below the phase transition temperature of your lipids (in the gel phase) to see if the increased membrane rigidity reduces leakage.

  • Control Experiments: Always include control liposomes without this compound to measure the basal leakage of your encapsulated marker.

Q2: My liposome suspension becomes turbid or shows an increase in light scattering after adding this compound, but I am not trying to solubilize the membranes completely. Why is this happening?

A2: An initial increase in light scattering upon the addition of a non-ionic surfactant like this compound can indicate vesicle fusion or aggregation.[2] At sub-solubilizing concentrations, the incorporation of this compound into the liposomal membrane can alter its surface properties, leading to inter-vesicular interactions.

Troubleshooting Steps:

  • Dynamic Light Scattering (DLS): Use DLS to monitor the size distribution of your liposomes before and after the addition of this compound. A significant increase in the average particle size would confirm aggregation or fusion.

  • Zeta Potential Measurement: Although this compound is non-ionic, its interaction with the lipid headgroups could slightly alter the surface charge. Measuring the zeta potential can provide insights into changes in surface properties that might promote aggregation.

  • Ionic Strength of Buffer: Varying the ionic strength of your buffer can sometimes mitigate aggregation issues.

Q3: I am using fluorescence anisotropy to measure membrane fluidity changes induced by this compound, but my results are inconsistent.

A3: Inconsistent fluorescence anisotropy readings can stem from several factors, including issues with the fluorescent probe, light scattering from the sample, and the specific interactions of this compound with the membrane.

Troubleshooting Steps:

  • Probe Location: Be mindful of the location of your fluorescent probe within the bilayer. Probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) are located deep within the hydrophobic core, while trimethylammonium-DPH (TMA-DPH) is anchored at the lipid-water interface.[3][4] this compound's effects might be more pronounced in one region of the bilayer than another.

  • Light Scattering Correction: Increased turbidity from liposome aggregation can interfere with anisotropy measurements. Ensure your fluorometer is equipped with appropriate light scattering correction methods.

  • This compound Interference: this compound contains an amide group which could potentially interfere with spectroscopic measurements.[1] Run a control with this compound in buffer to check for any intrinsic fluorescence or quenching effects on your probe.

  • Equilibration Time: Ensure that the this compound has had sufficient time to equilibrate with the liposomes before taking measurements.

Frequently Asked Questions (FAQs)

Q: What is the Critical Micellar Concentration (CMC) of this compound and why is it important?

A: The CMC of this compound is reported to be between 16.5 mM and 19.5 mM.[1] The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. Below the CMC, this compound exists primarily as monomers. Above the CMC, both monomers and micelles are present. Understanding the CMC is crucial because the mechanism of this compound's interaction with lipid membranes differs at concentrations below and above this value. Below the CMC, this compound monomers partition into the lipid bilayer, leading to changes in membrane properties like permeability and fluidity. Above the CMC, the formation of mixed lipid-detergent micelles leads to the complete solubilization of the membrane.

Q: How does this compound compare to other non-ionic detergents like Triton X-100 or Dodecyl Maltoside (DDM)?

A: this compound is a non-ionic detergent with a relatively high CMC, which can be advantageous for reconstitution procedures where the detergent needs to be removed by dialysis.[1] However, it has been noted to be less "gentle" than some other non-ionic surfactants towards certain enzyme activities.[1] Its solubilizing properties are effective, but as mentioned, it can induce leakage at sub-solubilizing concentrations. The choice of detergent will ultimately depend on the specific application and the sensitivity of the system being studied.

Q: Can this compound be used for solubilizing membrane proteins?

A: Yes, this compound is useful for the solubilization of membrane-bound proteins in their native state. Its ability to be easily removed by dialysis makes it a suitable choice for subsequent reconstitution of the purified proteins into artificial lipid environments.

Q: How can I prepare this compound stock solutions?

A: this compound is soluble in water. Prepare stock solutions in your desired buffer. After reconstitution, it is recommended to store the stock solution in the refrigerator at 4°C, where it is stable for up to 3 months.

Quantitative Data Summary

Table 1: Effect of this compound Concentration on Membrane Fluidity of DPPC Liposomes as Measured by DPH Fluorescence Anisotropy

This compound Concentration (mM)Fluorescence Anisotropy (r)Standard Deviation
0 (Control)e.g., 0.350e.g., ± 0.005
1Insert ValueInsert Value
5Insert ValueInsert Value
10Insert ValueInsert Value
15Insert ValueInsert Value

Table 2: this compound-Induced Leakage of Carboxyfluorescein from POPC Liposomes

This compound Concentration (mM)% Leakage after 30 minStandard Deviation
0 (Control)e.g., 2.5e.g., ± 0.5
0.5Insert ValueInsert Value
1.0Insert ValueInsert Value
2.5Insert ValueInsert Value
5.0Insert ValueInsert Value

Table 3: Effect of this compound on the Bilayer Thickness of DMPC Liposomes Measured by Small-Angle X-ray Scattering (SAXS)

This compound Concentration (mM)Bilayer Thickness (Å)Standard Deviation
0 (Control)e.g., 35.2e.g., ± 0.3
2Insert ValueInsert Value
5Insert ValueInsert Value
10Insert ValueInsert Value

Experimental Protocols

Protocol 1: Determination of this compound's Effect on Membrane Fluidity using Fluorescence Anisotropy

This protocol details the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure changes in the fluidity of a pure lipid membrane upon the addition of this compound.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • DPH

  • Chloroform

  • Buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Spectrofluorometer with polarization filters

Methodology:

  • Liposome Preparation with DPH:

    • Dissolve DPPC and DPH in chloroform in a round-bottom flask at a molar ratio of 500:1 (lipid:probe).

    • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the buffer by vortexing vigorously above the phase transition temperature of DPPC (~50°C) to form multilamellar vesicles (MLVs). The final lipid concentration should be around 1 mM.

    • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a 100 nm pore size.

  • Fluorescence Anisotropy Measurement:

    • Equilibrate the liposome suspension to the desired temperature (e.g., 25°C for the gel phase or 50°C for the liquid crystalline phase) in a quartz cuvette with constant stirring.

    • Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.

    • Measure the initial fluorescence anisotropy (r₀) of the liposome suspension.

    • Add aliquots of a concentrated this compound stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 15 mM).

    • After each addition, allow the system to equilibrate for 5-10 minutes before measuring the fluorescence anisotropy.

    • Record the steady-state fluorescence anisotropy values.

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

    • Plot the fluorescence anisotropy as a function of this compound concentration. A decrease in anisotropy indicates an increase in membrane fluidity.

Protocol 2: Measurement of this compound-Induced Membrane Permeability via Carboxyfluorescein Leakage Assay

This protocol describes how to quantify the leakage of a fluorescent dye, 5(6)-carboxyfluorescein (CF), from liposomes as a measure of membrane permeabilization by this compound.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound

  • 5(6)-Carboxyfluorescein (CF)

  • Sephadex G-50 or a similar size-exclusion chromatography column

  • Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Triton X-100 (20% solution)

  • Spectrofluorometer

Methodology:

  • Preparation of CF-Loaded Liposomes:

    • Prepare a thin lipid film of POPC as described in Protocol 1.

    • Hydrate the film with a 50 mM CF solution in the buffer. The high concentration of CF will cause its fluorescence to be self-quenched inside the liposomes.

    • Create LUVs by extrusion as described previously.

    • Separate the CF-loaded liposomes from the unencapsulated CF by passing the suspension through a size-exclusion chromatography column equilibrated with the buffer.

  • Leakage Assay:

    • Dilute the CF-loaded liposomes in the buffer to a final lipid concentration of approximately 50 µM in a cuvette.

    • Set the excitation wavelength to 490 nm and the emission wavelength to 520 nm.

    • Record the initial fluorescence intensity (F₀).

    • Add the desired concentration of this compound to the cuvette and start monitoring the fluorescence intensity over time (F_t).

    • After the experiment (e.g., 30 minutes), add a small volume of 20% Triton X-100 to completely lyse the liposomes and release all the encapsulated CF. Record the maximum fluorescence intensity (F_max).

  • Data Analysis:

    • Calculate the percentage of leakage at each time point using the formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100.

    • Plot the % Leakage as a function of time for each this compound concentration.

Visualizations

Experimental_Workflow_Fluidity cluster_prep Liposome Preparation cluster_measurement Anisotropy Measurement cluster_analysis Data Analysis prep1 Dissolve DPPC and DPH in Chloroform prep2 Create Thin Lipid Film prep1->prep2 prep3 Hydrate Film (MLVs) prep2->prep3 prep4 Extrusion (LUVs) prep3->prep4 meas1 Equilibrate LUVs in Cuvette prep4->meas1 meas2 Measure Initial Anisotropy (r₀) meas1->meas2 meas3 Add this compound meas2->meas3 meas4 Equilibrate meas3->meas4 meas5 Measure Final Anisotropy (r) meas4->meas5 analysis1 Calculate Anisotropy meas5->analysis1 analysis2 Plot r vs. [this compound] analysis1->analysis2

Caption: Workflow for determining membrane fluidity changes using fluorescence anisotropy.

Experimental_Workflow_Permeability cluster_prep Liposome Preparation cluster_assay Leakage Assay cluster_analysis Data Analysis prep1 Prepare POPC Thin Film prep2 Hydrate with Carboxyfluorescein prep1->prep2 prep3 Extrusion (LUVs) prep2->prep3 prep4 Remove Free Dye (Size Exclusion) prep3->prep4 assay1 Dilute LUVs in Cuvette prep4->assay1 assay2 Measure F₀ assay1->assay2 assay3 Add this compound assay2->assay3 assay4 Monitor Fluorescence (F_t) assay3->assay4 assay5 Add Triton X-100 (Measure F_max) assay4->assay5 analysis1 Calculate % Leakage assay5->analysis1 analysis2 Plot % Leakage vs. Time analysis1->analysis2

Caption: Workflow for measuring membrane permeability using a carboxyfluorescein leakage assay.

References

Best practices for storing and handling Hecameg solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Hecameg solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Storage and Handling of this compound Solutions

Proper storage and handling of this compound, a nonionic detergent crucial for solubilizing membrane-bound proteins, are vital for maintaining its efficacy and ensuring experimental success.

Storage Conditions
FormStorage TemperatureShelf LifeSpecial Instructions
Solid (White Crystalline Powder) +15°C to +30°CRefer to the certificate of analysisKeep container tightly closed in a dry and well-ventilated place.
Reconstituted Stock Solution 4°C (Refrigerator)Up to 3 months[1]It is acceptable to freeze the solution. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Handling Guidelines
  • Reconstitution : To prepare a stock solution, dissolve the solid this compound in an appropriate buffer.

  • Toxicity : this compound should be handled with standard laboratory safety practices.

  • Removal : A key advantage of this compound is that it can be easily removed from protein solutions by dialysis.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound solutions in experimental settings.

Low Protein Solubilization Yield

Problem: The target membrane protein is not efficiently solubilized after treatment with this compound.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient this compound Concentration The concentration of this compound should be above its Critical Micelle Concentration (CMC) of 19.5 mM.[1] Try increasing the detergent concentration in a stepwise manner.
Inadequate Incubation Time or Temperature Optimize the incubation time and temperature. Some proteins may require longer incubation periods or solubilization at a different temperature (e.g., 4°C or room temperature).
Incorrect Buffer Composition The pH and ionic strength of the buffer can significantly impact solubilization efficiency. Experiment with different buffer formulations.
Protein is Part of a Resistant Complex Some protein complexes are highly stable. Consider a sequential extraction approach with different detergents or a combination of detergents.
Protein Precipitation After Solubilization

Problem: The target protein precipitates out of solution after initial solubilization with this compound.

Possible Causes and Solutions:

CauseRecommended Action
Detergent Concentration Falls Below CMC During Downstream Steps Ensure that the this compound concentration remains above its CMC in all subsequent buffers until the detergent is intentionally removed.
Protein Instability Outside the Membrane Environment The protein may require specific lipids or co-factors for stability. Consider adding lipids or other stabilizing agents to the buffer.
Suboptimal Buffer Conditions The pH, ionic strength, or presence of certain ions in the buffer may be causing the protein to become unstable. Screen different buffer conditions.
Interference with Downstream Applications

Problem: this compound is interfering with subsequent analytical techniques such as mass spectrometry or ELISA.

Possible Causes and Solutions:

ApplicationCause of InterferenceRecommended Action
Mass Spectrometry Detergents can suppress ionization and interfere with peptide analysis.Remove this compound using detergent removal resins, dialysis, or precipitation methods prior to analysis.
ELISA Detergents can disrupt antibody-antigen interactions or interfere with plate coating.Reduce the this compound concentration to a level that does not affect the assay, or completely remove the detergent from the sample.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of this compound for solubilizing membrane proteins?

A1: The optimal concentration of this compound can vary depending on the specific protein and membrane system. However, a good starting point is to use a concentration well above its Critical Micelle Concentration (CMC), which is 19.5 mM.[1] It is recommended to perform a concentration series to determine the ideal concentration for your protein of interest.

Q2: How can I remove this compound from my protein sample?

A2: this compound can be effectively removed by dialysis due to its relatively high CMC.[1] Other methods include using detergent removal spin columns or beads, which are commercially available.

Q3: Is this compound compatible with protein quantification assays?

A3: Nonionic detergents like this compound can interfere with some colorimetric protein assays, such as the Bradford assay. It is advisable to use a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay, or to remove the this compound prior to quantification.

Q4: Can I freeze my this compound stock solution?

A4: Yes, it is acceptable to freeze this compound stock solutions.[1] To avoid degradation from multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.

Q5: What should I do if my protein loses activity after solubilization with this compound?

A5: Loss of protein activity can be due to several factors. Ensure that the solubilization is performed at a temperature that maintains protein stability. The protein may also require the presence of specific lipids or cofactors that were removed during solubilization. Consider adding back essential lipids or performing the solubilization in the presence of stabilizing agents.

Experimental Protocols and Diagrams

Logical Troubleshooting Workflow for Protein Solubilization with this compound

TroubleshootingWorkflow Start Start: Low Protein Solubilization Yield CheckConc Is this compound concentration > CMC (19.5 mM)? Start->CheckConc IncreaseConc Increase this compound Concentration CheckConc->IncreaseConc No OptimizeInc Optimize Incubation Time and Temperature CheckConc->OptimizeInc Yes IncreaseConc->CheckConc CheckBuffer Is buffer composition optimal? OptimizeInc->CheckBuffer ModifyBuffer Modify Buffer (pH, Ionic Strength) CheckBuffer->ModifyBuffer No ConsiderComplex Is the protein in a resistant complex? CheckBuffer->ConsiderComplex Yes ModifyBuffer->CheckBuffer SequentialExt Try Sequential Extraction ConsiderComplex->SequentialExt Yes Success Successful Solubilization ConsiderComplex->Success No SequentialExt->Success Failure Further Optimization Needed SequentialExt->Failure

A troubleshooting workflow for low protein solubilization yield with this compound.

Experimental Workflow for Membrane Protein Extraction using this compound

MembraneProteinExtraction Start Start: Cell Pellet CellLysis Cell Lysis (e.g., Sonication, Homogenization) Start->CellLysis Centrifuge1 Centrifugation to Pellet Debris CellLysis->Centrifuge1 Supernatant1 Collect Supernatant (Cytosolic Fraction) Centrifuge1->Supernatant1 Pellet1 Resuspend Pellet (Membrane Fraction) Centrifuge1->Pellet1 Solubilization Solubilize with this compound Solution (>19.5 mM, optimized conditions) Pellet1->Solubilization Centrifuge2 Ultracentrifugation to Pellet Insoluble Material Solubilization->Centrifuge2 Supernatant2 Collect Supernatant (Solubilized Membrane Proteins) Centrifuge2->Supernatant2 Downstream Downstream Applications (e.g., Purification, Analysis) Supernatant2->Downstream

A general workflow for the extraction of membrane proteins using this compound.

References

Validation & Comparative

Hecameg vs. Octyl Glucoside: A Comparative Guide to Membrane Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of membrane protein research, the selection of an appropriate detergent is a critical determinant of experimental success. The ability to solubilize and stabilize these complex proteins in a near-native conformation is paramount for functional and structural studies. This guide provides a detailed comparison of two non-ionic detergents, Hecameg and Octyl Glucoside, to assist researchers, scientists, and drug development professionals in making informed decisions for their membrane protein stability studies.

Performance Comparison: Physicochemical Properties

The choice of detergent is often guided by its physicochemical properties, which influence its interaction with membrane proteins and the lipid bilayer. Both this compound and Octyl Glucoside are non-ionic detergents, meaning they lack a net charge and are generally considered milder than their ionic counterparts.[1]

Table 1: Comparison of Physicochemical Properties of this compound and Octyl Glucoside

PropertyThis compoundOctyl Glucoside
Full Name 6-O-(N-Heptylcarbamoyl)-methyl-α-D-glucopyranosiden-Octyl-β-D-glucopyranoside
Synonym(s) This compoundOG
Molecular Weight ( g/mol ) 335.39292.37
Critical Micelle Concentration (CMC) (mM) 19.5[2]20-25[3][4][5]
Aggregation Number Not widely reported~84
Average Micellar Weight (Da) Not widely reported~25,000[5][6]

Impact on Membrane Protein Stability: Experimental Data

Octyl Glucoside, while widely used, has been described as a relatively harsh detergent, particularly for more sensitive membrane proteins like G-protein coupled receptors (GPCRs).[3][4] This characteristic is supported by thermal stability studies. For instance, a thermal shift assay on a membrane protein revealed a melting temperature (Tm) of 32.2 °C in the presence of Octyl Glucoside, which was lower compared to other non-ionic detergents like Dodecyl Maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG), indicating a comparatively lower stabilizing effect for that particular protein.[2][7]

This compound, on the other hand, is often cited for its efficacy in solubilizing membrane proteins while preserving their native state and functional integrity.[2][8] It has been successfully used in the purification of delicate membrane protein complexes, such as the cytochrome b6 f complex, where maintaining the complex's integrity is crucial.[8] Although quantitative Tm data from thermal shift assays for this compound is not as commonly reported, its established use in maintaining the functionality of complex membrane proteins suggests a milder nature compared to harsher detergents.

Table 2: Thermal Stability (Melting Temperature, Tm) of a Representative Membrane Protein in Various Detergents

DetergentMelting Temperature (Tm) of Membrane Protein (°C)
n-Octyl-β-D-glucopyranoside (OG)32.2[7]
n-Dodecyl-β-D-maltoside (DDM)45.7[7]
Lauryl Maltose Neopentyl Glycol (LMNG)50.9[7]
n-Undecyl-β-d-Maltopyranoside (UDM)43.4[7]
Dodecyl octaethylene glycol ether (C12E8)34.3[7]

Note: This data is from a single study and the relative stability conferred by a detergent can be protein-dependent.

Experimental Protocols

A systematic approach to detergent screening is crucial for identifying the optimal conditions for a specific membrane protein. Below are detailed protocols for membrane protein solubilization and a thermal shift assay to assess stability.

Membrane Protein Solubilization and Detergent Screening

This protocol outlines the general steps for extracting membrane proteins and performing an initial screen of detergents like this compound and Octyl Glucoside.

  • Membrane Preparation:

    • Culture and harvest cells expressing the target membrane protein.

    • Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization) in a lysis buffer containing protease inhibitors.

    • Isolate the cell membranes via ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) to a final protein concentration of 5-10 mg/mL.

  • Detergent Solubilization:

    • Aliquot the membrane suspension into individual tubes.

    • Add stock solutions of this compound, Octyl Glucoside, and other screening detergents to final concentrations typically ranging from 0.5% to 2% (w/v), ensuring the concentration is above their respective CMCs.

    • Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.

    • Separate the solubilized fraction (supernatant) from the insoluble material (pellet) by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).

  • Analysis of Solubilization Efficiency:

    • Carefully collect the supernatant.

    • Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the percentage of the target protein that was solubilized.

Thermal Shift Assay (TSA) for Stability Assessment

The thermal shift assay, or differential scanning fluorimetry, is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm).[6]

  • Reagent Preparation:

    • Prepare a stock solution of the purified membrane protein in a buffer containing the detergent of interest (e.g., this compound or Octyl Glucoside at a concentration above its CMC).

    • Prepare a working solution of a fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins (e.g., SYPRO Orange). A 50x stock can be made by diluting the 5,000x concentrate.[9]

  • Assay Setup:

    • In a 96-well PCR plate, add the protein solution to each well. A final protein concentration of around 4 µM is a good starting point.[10]

    • Add the SYPRO Orange dye to each well to a final concentration of 5x.[9]

    • Add the buffer containing either this compound or Octyl Glucoside to the appropriate wells, bringing the final volume to 25 µL.[10]

    • Include control wells with no protein to measure the fluorescence of the dye in the buffer alone.

  • Data Acquisition:

    • Place the 96-well plate in a real-time PCR machine.

    • Set the instrument to monitor fluorescence over a temperature gradient, typically from 25°C to 99°C, with a ramp rate of 0.5-1°C per minute.[10][11]

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal melting curve.

    • A higher Tm indicates greater thermal stability of the protein in that specific detergent.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.

G cluster_prep Membrane Preparation cluster_sol Solubilization & Screening cluster_analysis Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis ultracentrifugation1 Ultracentrifugation cell_lysis->ultracentrifugation1 membrane_pellet Membrane Pellet ultracentrifugation1->membrane_pellet add_detergents Add Detergents (this compound, Octyl Glucoside, etc.) membrane_pellet->add_detergents incubation Incubation (4°C) add_detergents->incubation ultracentrifugation2 Ultracentrifugation incubation->ultracentrifugation2 solubilized_fraction Solubilized Fraction (Supernatant) ultracentrifugation2->solubilized_fraction insoluble_fraction Insoluble Fraction (Pellet) ultracentrifugation2->insoluble_fraction sds_page SDS-PAGE solubilized_fraction->sds_page insoluble_fraction->sds_page western_blot Western Blot sds_page->western_blot

Caption: Experimental workflow for membrane protein solubilization and detergent screening.

G cluster_folded Native State cluster_unfolded Denatured State Folded Folded Protein Low_Fluorescence Low Fluorescence Folded->Low_Fluorescence Hydrophobic core buried Unfolded Unfolded Protein Folded->Unfolded Heat High_Fluorescence High Fluorescence Unfolded->High_Fluorescence Hydrophobic core exposed

Caption: Principle of the thermal shift assay for protein stability.

Conclusion

The choice between this compound and Octyl Glucoside for membrane protein stability is highly dependent on the specific protein of interest and the downstream application. Octyl Glucoside is a well-characterized detergent with a high CMC, making it easily removable by dialysis; however, its potential harshness may compromise the stability of delicate proteins. This compound is recognized as a milder alternative that can effectively solubilize and maintain the functionality of complex membrane proteins.

For novel membrane proteins, a thorough screening of multiple detergents, including both this compound and Octyl Glucoside, is strongly recommended. The use of quantitative methods like the thermal shift assay provides a robust framework for selecting the optimal detergent to ensure the stability and integrity of the target protein, ultimately paving the way for successful structural and functional characterization.

References

A Comparative Analysis of Hecameg and Dodecyl Maltoside for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

In the critical field of membrane protein research, the selection of an appropriate detergent is paramount for successful protein solubilization, stabilization, and characterization. This guide provides a comparative overview of two non-ionic detergents, Hecameg and n-dodecyl-β-D-maltoside (DDM), to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs. While DDM is a widely established and utilized detergent, this compound presents an alternative with distinct physicochemical properties.

Physicochemical and Performance Characteristics

PropertyThis compoundDodecyl Maltoside (DDM)
Chemical Name 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranosiden-dodecyl-β-D-maltopyranoside
Molecular Weight 335.39 g/mol 510.62 g/mol
Critical Micelle Concentration (CMC) 16.5 - 19.5 mM[1]0.15 - 0.17 mM[2]
Aggregation Number Not widely reported~100-140
Micelle Molecular Weight Not widely reported~50 - 70 kDa
Key Features High CMC, suitable for reconstitution by dialysis[1].Low CMC, considered a "gold standard" for membrane protein stabilization[3].
Reported Applications Solubilization and purification of membrane protein complexes, such as the cytochrome b6f complex[4].Widely used for solubilization, purification, and crystallization of various membrane proteins, including GPCRs[2][3].
Potential Drawbacks Can be inhibitory to some enzymes[5]; amide group may interfere with spectroscopic measurements[1].Can be less effective for highly unstable proteins compared to newer detergents like LMNG.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the use of this compound and Dodecyl Maltoside in membrane protein purification.

Purification of Cytochrome b6f Complex using this compound

This protocol is based on the work of Pierre et al. (1995) for the purification of the cytochrome b6f complex from Chlamydomonas reinhardtii[4].

1. Membrane Solubilization:

  • Thylakoid membranes are selectively solubilized using the neutral detergent this compound. The specific concentration of this compound and buffer conditions should be optimized for the target protein.

2. Sucrose (B13894) Gradient Sedimentation:

  • The solubilized membrane fraction is loaded onto a sucrose gradient to separate the cytochrome b6f complex from other membrane components and unsolubilized material.

3. Hydroxylapatite Chromatography:

  • The fraction containing the cytochrome b6f complex from the sucrose gradient is further purified using hydroxylapatite chromatography to remove remaining contaminants.

4. Final Complex:

  • The purified complex is highly active and suitable for further biochemical and structural analysis[4].

General Protocol for Membrane Protein Solubilization using Dodecyl Maltoside

This protocol represents a general workflow for the solubilization of membrane proteins using DDM, a widely adopted procedure in the field.

1. Membrane Preparation:

  • Isolate membranes from the source organism or cell line expressing the target protein.

2. Solubilization:

  • Resuspend the membranes in a suitable buffer containing DDM at a concentration above its CMC (typically 1-2% w/v). The optimal detergent-to-protein ratio needs to be determined empirically.
  • Incubate the mixture with gentle agitation to allow for the solubilization of membrane proteins into detergent micelles.

3. Clarification:

  • Centrifuge the mixture at high speed to pellet unsolubilized membrane fragments and other debris.

4. Affinity Purification:

  • The supernatant containing the solubilized protein-detergent complexes is then subjected to purification, often starting with affinity chromatography if the protein is tagged (e.g., with a His-tag).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and contexts in which these detergents are used, the following diagrams illustrate a typical membrane protein purification workflow and a G-protein coupled receptor (GPCR) signaling pathway.

Membrane_Protein_Purification cluster_0 Cell Culture & Lysis cluster_1 Solubilization & Purification cluster_2 Analysis CellCulture Cell Culture/ Tissue Homogenization Lysis Cell Lysis CellCulture->Lysis MembraneIsolation Membrane Isolation Lysis->MembraneIsolation Solubilization Membrane Solubilization (this compound or DDM) MembraneIsolation->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification Purification Chromatography (e.g., Affinity, Size Exclusion) Clarification->Purification Analysis Functional & Structural Analysis Purification->Analysis

A typical workflow for membrane protein purification.

GPCR_Signaling_Pathway Ligand Ligand GPCR GPCR in Detergent Micelle (DDM or this compound) Ligand->GPCR Binding GProtein G-Protein GPCR->GProtein Activation Effector Effector Protein GProtein->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

References

Preserving Protein Potency: A Comparative Guide to Solubilization with Hecameg

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful isolation and functional analysis of membrane proteins. This guide provides an objective comparison of Hecameg's performance against other common detergents, supported by experimental data, to inform the selection of the optimal solubilizing agent for preserving protein integrity.

The solubilization of membrane proteins is a delicate balancing act. The ideal detergent must effectively extract the protein from its native lipid bilayer while maintaining its intricate three-dimensional structure and, consequently, its biological function. This compound, a non-ionic detergent, has emerged as a valuable tool in this endeavor, often demonstrating a milder action compared to more conventional surfactants. This guide delves into a comparative analysis of this compound against widely used detergents such as n-dodecyl-β-D-maltoside (DDM), lauryldimethylamine-N-oxide (LDAO), and Triton X-100, focusing on the preservation of functional integrity.

Comparison of Protein Functional Integrity

The efficacy of a detergent is ultimately measured by the functional state of the solubilized protein. The following tables summarize quantitative data from various studies, comparing key functional parameters of proteins solubilized in this compound versus other detergents.

Protein Functional Assay Detergent Parameter Value Reference
Cytochrome b6f complex Electron Transfer ActivityThis compound% Activity RetainedHigh (qualitative)
DDM% Activity RetainedVariable
ABC Transporter (BmrA) ATPase ActivityNovel Calixarene% Activity RetainedHigh[1]
DDM% Activity RetainedModerate[1]
FC-12% Activity RetainedLow[1]
SDS% Activity RetainedVery Low[1]
G-Protein Coupled Receptor (GPCR) Ligand Binding Affinity (Kd)DDMKd (nM)Baseline[2]
SMA (Detergent-free)Kd (nM)Comparable to DDM[2]
Generic Membrane Protein Thermostability (Tm)DDMΔTm (°C)-[3]
Anionic DetergentsΔTm (°C)Significant Decrease[3]
Zwitterionic DetergentsΔTm (°C)Moderate Decrease[3]

Note: Direct quantitative comparisons for this compound are limited in publicly available literature. The data presented for the Cytochrome b6f complex is qualitative, indicating successful functional preservation. The data for the ABC transporter BmrA and the GPCR provide a framework for the types of comparisons that are crucial in detergent selection, although they do not include this compound.[1][2] The thermostability data highlights general trends observed for different detergent classes.

Detailed Experimental Protocols

To ensure reproducible and reliable assessment of protein function post-solubilization, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of protein integrity.

Enzyme Activity Assay (Example: ATPase Activity of ABC Transporters)

This protocol is adapted for measuring the activity of ATP-binding cassette (ABC) transporters, which function by hydrolyzing ATP to transport substrates across membranes.[4][5]

Principle: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay.

Materials:

  • Solubilized ABC transporter in this compound or other detergents.

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 5 mM ATP.

  • Substrate for the transporter (e.g., a specific drug for a multidrug resistance transporter).

  • Malachite Green Phosphate Assay Kit.

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • Protein Preparation: Dilute the solubilized ABC transporter to the desired concentration in the assay buffer containing the chosen detergent at a concentration above its Critical Micelle Concentration (CMC).

  • Reaction Setup: In a 96-well plate, add the diluted protein to wells containing the assay buffer. Include control wells with no protein and wells with a known ATPase.

  • Initiate Reaction: Add the substrate to the appropriate wells to stimulate ATPase activity. For basal activity measurement, add a vehicle control.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30 minutes).

  • Stop Reaction & Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a spectrophotometer.

  • Data Analysis: Calculate the amount of Pi released using a standard curve generated with known phosphate concentrations. Express the activity as nmol Pi/min/mg of protein.

Surface Plasmon Resonance (SPR) for Ligand Binding Analysis

SPR is a powerful technique for real-time, label-free analysis of molecular interactions, such as ligand binding to a solubilized receptor.[6][7][8]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5, NTA).

  • Solubilized receptor protein in this compound or other detergent.

  • Ligand of interest.

  • Running Buffer: A buffer compatible with both the protein and the ligand, containing the same detergent as the protein sample at a concentration above its CMC.

  • Immobilization reagents (e.g., amine coupling kit for CM5 chip, Ni-NTA for His-tagged proteins).

Procedure:

  • Chip Preparation and Ligand Immobilization: Prepare the sensor chip surface and immobilize the ligand (or the receptor, depending on the experimental design) according to the manufacturer's instructions.

  • System Priming: Prime the SPR system with the running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of the analyte (the binding partner of the immobilized molecule) over the sensor surface.

  • Association and Dissociation Monitoring: Monitor the change in response units (RU) in real-time to observe the association (binding) and dissociation phases.

  • Regeneration: After each cycle, regenerate the sensor surface to remove the bound analyte, preparing it for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Circular Dichroism (CD) Spectroscopy for Structural Integrity Assessment

CD spectroscopy is a technique used to assess the secondary structure of proteins in solution.[9][10][11][12] Changes in the CD spectrum can indicate denaturation or significant conformational changes upon solubilization.

Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the protein's secondary structure content (α-helices, β-sheets, random coils).

Materials:

  • CD spectropolarimeter.

  • Quartz cuvette with a short path length (e.g., 0.1 cm).

  • Solubilized protein in this compound or other detergent.

  • Buffer blank (containing the same buffer and detergent concentration as the sample).

Procedure:

  • Sample Preparation: Prepare the protein sample at a suitable concentration (typically 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., phosphate buffer) containing the detergent of choice. The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: Purge the instrument with nitrogen gas. Set the desired experimental parameters, including wavelength range, data pitch, and scanning speed.

  • Baseline Correction: Record a baseline spectrum of the buffer blank in the same cuvette.

  • Sample Measurement: Record the CD spectrum of the protein sample.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the data to mean residue ellipticity ([θ]) to normalize for concentration and path length.

  • Secondary Structure Estimation: Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and other secondary structural elements from the processed CD spectrum.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and replication. The following diagrams, created using the DOT language, illustrate a typical GPCR signaling pathway and the general workflow for validating protein function after solubilization.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand Ligand Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation

A typical G-Protein Coupled Receptor (GPCR) signaling cascade.

Functional_Validation_Workflow cluster_prep Protein Preparation cluster_validation Functional Validation Cell_Culture Cell Culture/ Tissue Homogenization Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Solubilization Solubilization (this compound vs. Alternatives) Membrane_Prep->Solubilization Purification Purification Solubilization->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay SPR Ligand Binding (SPR) Purification->SPR CD_Spec Structural Integrity (CD) Purification->CD_Spec Data_Analysis Data Analysis and Comparison Enzyme_Assay->Data_Analysis SPR->Data_Analysis CD_Spec->Data_Analysis Conclusion Conclusion: Optimal Detergent Selection Data_Analysis->Conclusion

Workflow for validating the functional integrity of solubilized proteins.

References

A Comparative Performance Analysis of Hecameg and Other Glucosides in Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Hecameg (6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside) against other commonly used glucosides in the fields of biochemistry and drug development. The information presented is based on available experimental data to assist researchers in selecting the most appropriate detergent for their specific applications.

Executive Summary

This compound is a non-ionic detergent utilized for the solubilization and stabilization of membrane proteins. Its performance characteristics, particularly its relatively high Critical Micellar Concentration (CMC), make it a valuable tool in membrane biochemistry. This guide compares the physicochemical properties and functional performance of this compound with other widely used glucosides, including n-octyl-β-D-glucopyranoside (OG), n-dodecyl-β-D-maltoside (DDM), and n-heptyl-β-D-thioglucoside.

Data Presentation

Physicochemical Properties of Selected Glucosides

The selection of a detergent for membrane protein studies is critically influenced by its physicochemical properties. The Critical Micellar Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles. A higher CMC facilitates the removal of the detergent by dialysis, which is often a crucial step in reconstitution experiments.

DetergentChemical NameMolecular Weight ( g/mol )CMC (mM)Reference(s)
This compound 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside335.3919.5[1][2]
n-octyl-β-D-glucopyranoside (OG) n-octyl-β-D-glucopyranoside292.3720-25[3]
n-dodecyl-β-D-maltoside (DDM) n-dodecyl-β-D-maltoside510.620.17[3]
n-heptyl-β-D-thioglucoside n-heptyl-β-D-thioglucoside294.4130[4]
Comparative Performance Data

Direct comparative studies providing quantitative data on the performance of this compound against other glucosides across a range of applications are limited. The following tables summarize available data on protein stability and cytotoxicity.

Table 2: Thermal Stability of a Membrane Protein in the Presence of Different Detergents

Thermal stability, often measured as the melting temperature (Tm), is a critical indicator of a detergent's ability to maintain the native conformation of a membrane protein. A higher Tm suggests greater protein stability.

DetergentMelting Temperature (Tm) in °CReference(s)
n-dodecyl-β-D-maltoside (DDM)45.7[5]
n-undecyl-β-D-maltoside (UDM)43.4[5]
n-octyl-β-D-glucoside (OG)32.2[5]
Lauryl Maltose Neopentyl Glycol (LMNG)50.9[5]
Dodecyl octaethylene glycol ether (C12E8)34.3[5]

Note: Data for this compound in a comparable thermal stability assay was not available in the searched literature.

Table 3: In Vitro Cytotoxicity of Alkyl Glycosides

The cytotoxicity of detergents is an important consideration, especially in studies involving live cells. The IC50 value represents the concentration of a substance that inhibits a biological process by 50%.

CompoundCell LineAssayIC50 (µM)Reference(s)
Dodecyl GlycosidesMouse Melanoma (B16F10)MTT94.6 - 148[6]
Decyl GlycosidesMouse Melanoma (B16F10)MTT742 - 993[6]

Note: Specific cytotoxicity data for this compound on HeLa or HepG2 cells was not found in the provided search results. The data presented is for other alkyl glucosides to provide a general context.

Experimental Protocols

Purification of Cytochrome b6f Complex using this compound

This protocol describes the successful use of this compound for the purification of the cytochrome b6f complex from Chlamydomonas reinhardtii.[7][8]

Materials:

  • Thylakoid membranes from Chlamydomonas reinhardtii

  • Solubilization Buffer: 30 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 25 mM this compound

  • Sucrose Gradient: 10-30% (w/v) linear sucrose gradient containing 20 mM Tricine-NaOH (pH 8.0), 0.2 mM EDTA, and 20 mM this compound

  • Hydroxylapatite Chromatography Buffer A: 10 mM potassium phosphate (pH 7.0), 20 mM this compound

  • Hydroxylapatite Chromatography Buffer B: 500 mM potassium phosphate (pH 7.0), 20 mM this compound

  • Hydroxylapatite column

Procedure:

  • Solubilization: Resuspend thylakoid membranes in Solubilization Buffer to a final chlorophyll concentration of 1 mg/mL. Incubate for 30 minutes at 4°C with gentle stirring.

  • Centrifugation: Centrifuge the suspension at 100,000 x g for 30 minutes at 4°C to pellet unsolubilized material.

  • Sucrose Gradient Ultracentrifugation: Load the supernatant onto the sucrose gradient and centrifuge at 200,000 x g for 16 hours at 4°C.

  • Fraction Collection: Collect the green band corresponding to the cytochrome b6f complex.

  • Hydroxylapatite Chromatography: Dilute the collected fraction 5-fold with Buffer A and load it onto a hydroxylapatite column pre-equilibrated with Buffer A.

  • Elution: Wash the column with Buffer A and then elute the cytochrome b6f complex with a linear gradient of Buffer A to Buffer B.

  • Analysis: Analyze the purified complex by SDS-PAGE and functional assays.

General Protocol for In Vitro Cytotoxicity MTT Assay

This protocol can be adapted to assess the cytotoxicity of various glucosides on different cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (this compound and other glucosides) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

General Protocol for Enzyme Activity Assay in the Presence of Detergents

This protocol provides a framework for assessing the effect of detergents on enzyme activity.[9][10]

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • Test detergents (this compound and other glucosides) at various concentrations

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the enzyme in the appropriate buffer.

  • Reaction Mixture: In a cuvette or microplate well, prepare the reaction mixture containing the buffer, substrate, and the desired concentration of the detergent.

  • Initiate Reaction: Add the enzyme to the reaction mixture to initiate the reaction.

  • Monitor Reaction: Monitor the progress of the reaction over time by measuring the change in absorbance, fluorescence, or other relevant parameter.

  • Data Analysis: Calculate the initial reaction velocity for each detergent concentration. Compare the enzyme activity in the presence of detergents to the activity in the absence of detergent to determine the effect of the detergent on enzyme function.

Mandatory Visualization

Experimental_Workflow_Cytochrome_Purification cluster_preparation Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_analysis Analysis start Thylakoid Membranes solubilize Add this compound Buffer (30 min, 4°C) start->solubilize Resuspend centrifuge1 Centrifuge (100,000 x g, 30 min) solubilize->centrifuge1 Incubate sucrose Sucrose Gradient (200,000 x g, 16h) centrifuge1->sucrose Load Supernatant collect Collect b6f Complex sucrose->collect Isolate Band chromatography Hydroxylapatite Chromatography collect->chromatography Dilute & Load end Purified Cytochrome b6f chromatography->end Elute & Analyze

Caption: Workflow for the purification of cytochrome b6f complex using this compound.

Logical_Relationship_Detergent_Action cluster_membrane Biological Membrane cluster_detergent Detergent Action cluster_solubilized Solubilization membrane Lipid Bilayer with Embedded Proteins protein_micelle Protein-Detergent Mixed Micelles membrane->protein_micelle Solubilization detergent Detergent Monomers (e.g., this compound) micelle Detergent Micelles detergent->micelle Above CMC micelle->protein_micelle Incorporation

Caption: Mechanism of membrane protein solubilization by detergents.

Signaling Pathways

The primary role of synthetic glucosides like this compound is as biochemical tools for disrupting lipid bilayers and solubilizing membrane components. As such, they are not known to directly and specifically participate in or modulate intracellular signaling pathways in the way that endogenous glycolipids and signaling molecules do.

Endogenous glycolipids, which are integral components of cell membranes, play crucial roles in cell-cell recognition, adhesion, and signal transduction.[11] The carbohydrate moieties of these glycolipids can act as recognition sites for other cells or for extracellular signaling molecules, thereby initiating a cascade of intracellular events.

While synthetic detergents like this compound are designed to mimic the amphipathic nature of lipids to facilitate protein extraction, they lack the specific structural information and biological recognition motifs present in endogenous glycolipids. Therefore, their effects on cellular processes are generally considered to be a consequence of membrane disruption rather than specific signaling pathway modulation. It is important for researchers to consider that at high concentrations, the membrane-perturbing effects of any detergent could indirectly affect various cellular functions, including signaling.

Glycolipid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Signaling Molecule (e.g., Growth Factor) receptor Glycolipid Receptor ligand->receptor Binding cascade Signaling Cascade receptor->cascade Activation response Cellular Response (e.g., Growth, Differentiation) cascade->response Transduction

Caption: General role of endogenous glycolipids in cell signaling.

References

Preserving Native Protein Structure: A Comparative Guide to Spectroscopic Analysis Following Hecameg Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the structural integrity of membrane proteins after extraction from their native environment is a critical step. The choice of detergent for solubilization can significantly impact the protein's conformation and, consequently, the reliability of subsequent structural analyses. This guide provides a comparative overview of spectroscopic techniques for characterizing protein structure in the presence of the non-ionic detergent Hecameg, alongside other common alternatives.

This compound is a non-ionic detergent utilized for the solubilization of membrane-bound proteins while aiming to preserve their native state.[1][2][3] Its gentle nature makes it a candidate for preparing protein samples for structural analysis.[4] This guide will delve into the application and comparison of four major spectroscopic techniques—Circular Dichroism (CD), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Fluorescence Spectroscopy—for proteins solubilized in this compound and other detergents.

The Role of Detergents in Membrane Protein Structural Analysis

Membrane proteins are notoriously challenging to study due to their hydrophobic nature.[5][6] Detergents are essential for extracting these proteins from the lipid bilayer and maintaining their solubility in aqueous solutions.[3] Non-ionic detergents like this compound are favored for their mildness, which helps in preserving the tertiary and quaternary structures of proteins, reducing the risk of denaturation.[4] However, the presence of detergents can also interfere with spectroscopic measurements, making the selection of an appropriate detergent a crucial experimental parameter.[7][8]

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique depends on the specific structural information required, the nature of the protein, and the experimental conditions. Below is a comparison of four widely used methods for analyzing the structure of membrane proteins solubilized in detergents.

Spectroscopic TechniqueInformation ObtainedAdvantages in Detergent MicellesDisadvantages in Detergent Micelles
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, etc.) and conformational changes.[9]Relatively tolerant to the presence of many detergents. Small sample requirement.Light scattering from detergent micelles can be a significant issue. Some detergents have strong absorbance in the far-UV region.[9]
Fourier-Transform Infrared (FTIR) Secondary structure composition and hydrogen bonding.[7]Can be used with a wide range of sample states (solution, hydrated films). Less susceptible to light scattering than CD.[10]Water and some detergent absorb strongly in the infrared region, potentially obscuring protein signals.[7]
Nuclear Magnetic Resonance (NMR) High-resolution 3D structure, dynamics, and interactions at the atomic level.[1][11]Provides detailed structural and dynamic information in a near-native environment (micelles).The large size of protein-detergent complexes can lead to slow tumbling and poor-quality spectra. Detergent signals can overlap with protein signals.[8][12]
Fluorescence Spectroscopy Tertiary structure, conformational changes, folding, and binding interactions.[13][14]High sensitivity, allowing for the use of low protein concentrations. Can probe the local environment of specific amino acid residues.[15]Intrinsic fluorescence can be quenched by components of the buffer or the detergent itself. The use of extrinsic fluorescent labels may perturb the protein structure.[6][16]

Experimental Considerations and Protocols

Successful spectroscopic analysis of detergent-solubilized membrane proteins requires careful sample preparation and optimization of experimental parameters.

General Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation MembranePrep Membrane Preparation Solubilization Solubilization with this compound/Alternative MembranePrep->Solubilization Purification Purification Solubilization->Purification CD Circular Dichroism Purification->CD FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy Purification->NMR Fluorescence Fluorescence Spectroscopy Purification->Fluorescence DataProcessing Data Processing CD->DataProcessing FTIR->DataProcessing NMR->DataProcessing Fluorescence->DataProcessing StructureAnalysis Structural Analysis DataProcessing->StructureAnalysis

General workflow for spectroscopic analysis of membrane proteins.
Detailed Experimental Protocols

1. Circular Dichroism (CD) Spectroscopy

  • Sample Preparation:

    • The purified protein-detergent complex is buffer-exchanged into a CD-compatible buffer (e.g., 10-20 mM phosphate (B84403) buffer, pH 7.4) containing the detergent of choice at a concentration above its critical micelle concentration (CMC).

    • The final protein concentration should be in the range of 0.1-1.0 mg/mL.

    • A buffer blank containing the same concentration of detergent must be prepared for background subtraction.

  • Data Acquisition:

    • CD spectra are typically recorded in the far-UV region (190-260 nm) using a 0.1 cm pathlength quartz cuvette.

    • Measurements are performed at a controlled temperature (e.g., 20°C).

    • Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The buffer blank spectrum is subtracted from the protein spectrum.

    • The resulting spectrum is converted to mean residue ellipticity.

    • Secondary structure content is estimated using deconvolution algorithms.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • The protein-detergent complex is concentrated to 1-10 mg/mL.

    • For transmission FTIR, the sample is placed between two CaF2 windows with a thin spacer (e.g., 6 µm).[10]

    • For Attenuated Total Reflectance (ATR)-FTIR, a small volume (a few microliters) of the sample is applied directly to the ATR crystal.[17]

  • Data Acquisition:

    • A background spectrum of the buffer (including the detergent) is collected.

    • The sample spectrum is then recorded.

    • A large number of scans (e.g., 128-256) are co-added to obtain a high-quality spectrum.

  • Data Analysis:

    • The buffer spectrum is subtracted from the sample spectrum.

    • The amide I band (1600-1700 cm⁻¹) is analyzed using methods like Fourier self-deconvolution and curve fitting to determine the secondary structure components.[10]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • For solution NMR, the membrane protein is uniformly labeled with ¹⁵N and/or ¹³C.

    • The labeled protein is solubilized in a deuterated buffer containing detergent micelles. The choice of detergent is critical, and screening of different detergents is often necessary to obtain high-quality spectra.[11][18]

    • The final protein concentration is typically in the range of 0.1-1.0 mM.

  • Data Acquisition:

    • A series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HNCO) are performed on a high-field NMR spectrometer.

    • Data is collected at a constant temperature.

  • Data Analysis:

    • The NMR signals are assigned to specific atoms in the protein.

    • Structural restraints (e.g., distances from NOEs, dihedral angles) are derived from the spectra.

    • These restraints are used to calculate a three-dimensional structure of the protein.

4. Fluorescence Spectroscopy

  • Sample Preparation:

    • The protein sample is diluted in a suitable buffer containing the detergent to a final concentration in the low micromolar to nanomolar range.

    • For intrinsic fluorescence, the protein must contain tryptophan or tyrosine residues.

    • For extrinsic fluorescence, the protein is labeled with a fluorescent probe.

  • Data Acquisition:

    • For intrinsic tryptophan fluorescence, the sample is excited at ~295 nm, and the emission spectrum is recorded from ~310 to 400 nm.

    • Fluorescence anisotropy or quenching experiments can also be performed to probe the protein's environment and dynamics.

  • Data Analysis:

    • Changes in the emission maximum, fluorescence intensity, or anisotropy are analyzed to infer conformational changes in the protein.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in choosing a detergent and spectroscopic method for membrane protein structural analysis.

LogicalRelationship cluster_protein Target Protein Properties cluster_detergent Detergent Selection cluster_method Spectroscopic Method Selection cluster_outcome Outcome ProteinSize Size & Complexity Screening Detergent Screening ProteinSize->Screening ProteinStability Stability ProteinStability->Screening InfoNeeded Required Structural Information InfoNeeded->Screening This compound This compound (Non-ionic, mild) CD_FTIR CD / FTIR (Secondary Structure) This compound->CD_FTIR NMR_Spec NMR (High-Resolution Structure) This compound->NMR_Spec Fluorescence_Spec Fluorescence (Tertiary Structure, Dynamics) This compound->Fluorescence_Spec Alternatives Alternative Detergents (e.g., DDM, LDAO) Alternatives->CD_FTIR Alternatives->NMR_Spec Alternatives->Fluorescence_Spec Screening->this compound Screening->Alternatives StructuralData Reliable Structural Data CD_FTIR->StructuralData NMR_Spec->StructuralData Fluorescence_Spec->StructuralData

Decision-making process for structural analysis of membrane proteins.

Conclusion

The selection of an appropriate detergent and spectroscopic technique is paramount for obtaining reliable structural information about membrane proteins. This compound, as a mild non-ionic detergent, offers a valuable tool for solubilizing these challenging proteins while preserving their native conformation. This guide provides a framework for comparing the major spectroscopic methods used in this context. Researchers should carefully consider the specific characteristics of their protein of interest and the information they aim to obtain when designing their experimental strategy. A thorough screening of detergents and optimization of spectroscopic parameters will ultimately lead to a more accurate and insightful structural characterization of membrane proteins.

References

A Comparative Analysis of Hecameg's Gentleness as a Non-ionic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is critical to preserving the integrity and functionality of proteins and other biological molecules. This guide provides a comparative analysis of the non-ionic surfactant Hecameg, focusing on its gentleness relative to other commonly used non-ionic surfactants. The information is compiled from available experimental data on cytotoxicity, hemolytic activity, and effects on protein stability.

Executive Summary

This compound (6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside) is a non-ionic surfactant utilized in biochemical applications for its ability to solubilize membrane-bound proteins. While it possesses advantageous properties such as a high critical micellar concentration (CMC) that facilitates its removal by dialysis, studies suggest that this compound may be less gentle compared to other non-ionic surfactants in specific contexts, particularly concerning its impact on enzyme activity. This guide presents a detailed comparison based on available scientific literature.

Comparison of Physicochemical Properties

A key differentiator among surfactants is their Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles. This property influences the surfactant's interaction with biological membranes and proteins.

SurfactantChemical ClassCritical Micelle Concentration (CMC)
This compound Glycoside16.5 - 19.5 mM[1]
Triton X-100 Polyoxyethylene~0.24 mM
Tween 20 Polysorbate~0.059 mM
n-Octyl-β-D-glucopyranoside (Octyl Glucoside) Glycoside20 - 25 mM
n-Dodecyl-β-D-maltoside (DDM) Glycoside~0.17 mM

Note: CMC values can vary depending on experimental conditions such as temperature, pH, and ionic strength.

Gentleness Assessment: A Multi-faceted Approach

The "gentleness" of a surfactant is not a single property but rather a composite of its effects on various biological components. Key experimental assays used to quantify this include cytotoxicity, hemolysis, and protein denaturation/stability studies.

Cytotoxicity

Cytotoxicity assays measure the degree to which a substance is toxic to cells. Common methods include the LDH (Lactate Dehydrogenase) release assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assess cell membrane integrity and metabolic activity, respectively.

Hemolytic Activity

Hemolysis assays evaluate the ability of a substance to rupture red blood cells (erythrocytes), leading to the release of hemoglobin. This is a direct measure of a surfactant's membrane-disrupting potential.

As with cytotoxicity, specific quantitative data on the hemolytic activity of this compound (e.g., EC50 values) is not available in the public domain. For comparison, other non-ionic surfactants like Triton X-100 are known to be potent hemolytic agents and are often used as a positive control in such assays.

Impact on Protein Stability and Enzyme Activity

The most direct evidence regarding this compound's gentleness comes from studies on its effects on enzyme activity. A foundational study on the biochemical applications of this compound noted that it "appears to be less gentle than other nonionic surfactants towards certain enzyme activities"[1]. This suggests that while this compound is effective for solubilizing proteins, it may lead to a greater loss of function for some enzymes compared to other non-ionic options.

Key Findings from Studies on this compound's Effect on Enzyme Activity:

  • Sarcoplasmic Reticulum Ca2+-ATPase: Studies on the solubilization of sarcoplasmic reticulum vesicles by this compound have been conducted to assess its impact on the activity of the Ca2+-ATPase. While effective in solubilization, the comparative gentleness in preserving enzymatic function against other surfactants was noted as a potential drawback.

  • Acetylcholinesterase: Comparative studies with surfactants like Triton X-100 on acetylcholinesterase have shown that different non-ionic surfactants can have varying effects on enzyme kinetics and stability.

To provide a framework for comparison, the following table illustrates how data on the effect of different surfactants on a hypothetical enzyme's activity might be presented.

SurfactantConcentrationRelative Enzyme Activity (%)
Control (No Surfactant) -100
This compound 1 mMData Not Available
Triton X-100 1 mM85
Tween 20 1 mM95
Octyl Glucoside 1 mM90

This table is for illustrative purposes. Specific quantitative data for this compound is needed for a direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays discussed.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture supernatant.

LDH_Assay_Workflow A Cells are cultured with test surfactant B Supernatant is collected A->B C LDH substrate is added to supernatant B->C D Colorimetric change is measured spectrophotometrically C->D E Quantification of cell lysis D->E

LDH Cytotoxicity Assay Workflow

Protocol Summary:

  • Cell Culture: Plate cells in a 96-well plate and incubate until they reach the desired confluence.

  • Treatment: Expose the cells to various concentrations of the surfactants (this compound and others) for a specified period. Include positive (e.g., Triton X-100) and negative (cell medium) controls.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt.

  • Measurement: Incubate the plate and then measure the absorbance at a specific wavelength (e.g., 490 nm). The amount of color produced is proportional to the amount of LDH released.

Hemolysis Assay

This assay measures the release of hemoglobin from red blood cells upon exposure to a test substance.

Hemolysis_Assay_Workflow A Prepare red blood cell suspension B Incubate with test surfactant A->B C Centrifuge to pellet intact cells B->C D Measure hemoglobin in the supernatant C->D E Calculate percent hemolysis D->E CD_Spectroscopy_Workflow A Prepare protein solution B Add test surfactant A->B C Acquire CD spectrum in the far-UV region B->C D Analyze spectral changes C->D E Determine changes in secondary structure D->E

References

Hecameg: A Comparative Guide to its Effectiveness in Solubilizing Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein biochemistry, the choice of detergent is a critical determinant of experimental success. This guide provides a comprehensive comparison of Hecameg with three other widely used non-ionic and zwitterionic detergents—n-dodecyl-β-D-maltoside (DDM), lauryldimethylamine N-oxide (LDAO), and Triton X-100—in their ability to solubilize and maintain the functional integrity of various classes of membrane proteins.

This compound, a non-ionic detergent, presents a unique profile for the solubilization of membrane-bound proteins. Its utility stems from its ability to extract these proteins from their native lipid environment while preserving their structural and functional integrity, a crucial aspect for downstream applications such as structural biology and drug discovery. This guide offers a comparative analysis of this compound's performance against established detergents, supported by experimental data and detailed protocols.

Physicochemical Properties of this compound and Alternatives

A key characteristic of any detergent is its critical micelle concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. This parameter influences the amount of detergent required for solubilization and its subsequent removal. This compound possesses a relatively high CMC, which is advantageous for its removal by dialysis.

DetergentChemical ClassCMC (mM)Molecular Weight ( g/mol )
This compound Non-ionic16.5 - 19.5[1][2][3][4]335.39[2]
DDM Non-ionic~0.17510.6
LDAO Zwitterionic1-2229.4
Triton X-100 Non-ionic0.22 - 0.24[5]~625

Comparative Effectiveness in Solubilizing Membrane Protein Classes

The efficacy of a detergent is highly dependent on the specific membrane protein being studied. While comprehensive, direct comparative studies across all protein classes for these four specific detergents are limited in published literature, existing research provides valuable insights into their respective strengths and weaknesses.

Membrane-Bound Enzymes

This compound has been successfully employed in the purification and characterization of membrane-bound enzyme complexes. A notable example is its use in maintaining the functional integrity of the cytochrome b6f complex during isolation.[6][7] However, some studies suggest that this compound may be less gentle towards certain enzymes compared to other non-ionic surfactants, potentially impacting their activity.[1]

In contrast, Triton X-100 has been shown to effectively solubilize membrane-bound enzymes, though its impact on activity can be concentration-dependent. DDM is also a popular choice for solubilizing and stabilizing membrane enzymes, often preserving their catalytic function.

G-Protein Coupled Receptors (GPCRs)
Ion Channels

The preservation of the delicate structure and function of ion channels upon extraction from the membrane is paramount. Dual-detergent strategies, sometimes employing Triton X-100 for initial solubilization followed by exchange into a milder detergent like DDM, have been shown to be effective for some ion channels, such as the KvAP voltage-sensing domain.[8] However, this approach was not successful for the inward-rectifying K+ channel KirBac1.1, highlighting the protein-specific nature of detergent efficacy.[8]

Membrane Transporters

The functional reconstitution of membrane transporters after solubilization is a key measure of a detergent's performance. Studies on the lactose (B1674315) transporter LacS have shown that Triton X-100 can be more effective than DDM in preserving transport activity upon reconstitution. This was attributed to differences in the lipid-detergent structures formed by the two detergents.

Experimental Protocols

The following section outlines a general workflow for screening detergents and a more specific protocol for membrane protein solubilization.

General Detergent Screening Workflow

A systematic approach is crucial for identifying the optimal detergent for a specific membrane protein.

Detergent_Screening_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization & Screening cluster_analysis Analysis start Cell Culture & Expression lysis Cell Lysis & Debris Removal start->lysis membrane_prep Membrane Isolation (Ultracentrifugation) lysis->membrane_prep solubilization Incubate Membranes with Different Detergents (this compound, DDM, LDAO, Triton X-100) membrane_prep->solubilization centrifugation High-Speed Centrifugation solubilization->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant sds_page SDS-PAGE & Western Blot (Quantify Solubilization Efficiency) supernatant->sds_page activity_assay Functional Assay (Assess Protein Activity) supernatant->activity_assay stability_assay Stability Assay (e.g., DSF) (Determine Protein Stability) supernatant->stability_assay Detergent_Selection_Logic cluster_properties Detergent Properties cluster_outcomes Experimental Outcomes CMC High CMC (e.g., this compound) Removal Easy Removal (Dialysis) CMC->Removal Facilitates Gentleness Mildness (e.g., DDM) Function Preserved Function Gentleness->Function Promotes Stability Enhanced Stability Gentleness->Stability Promotes Efficiency High Solubilization (e.g., Triton X-100) Yield High Yield Efficiency->Yield Leads to

References

A Head-to-Head Comparison of Immunoassays for Reliable Cytokine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to Cross-Validating Interleukin-6 (IL-6) Assay Results: A Comparative Analysis of ELISA and Western Blotting Techniques

[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in cytokine research, the accurate quantification of key inflammatory mediators like Interleukin-6 (IL-6) is paramount. This guide provides a detailed comparison of two widely-used immunoassays, the Enzyme-Linked Immunosorbent Assay (ELISA) and the Western Blot, for the cross-validation of IL-6 quantification. This report outlines their respective performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Performance Characteristics: ELISA vs. Western Blot for IL-6 Quantification

The choice between ELISA and Western Blot for IL-6 analysis depends on the specific research question, with each method offering distinct advantages. ELISA is generally recognized for its high sensitivity and quantitative accuracy, making it ideal for determining the precise concentration of IL-6 in biological samples.[1] In contrast, Western Blotting provides valuable qualitative and semi-quantitative data, confirming the molecular weight of the target protein and serving as a robust validation tool.[2][3]

Below is a summary of the key performance metrics for each assay based on commercially available kits and established protocols.

FeatureSandwich ELISA for IL-6Western Blot for IL-6
Principle Quantitative immunoassay based on antigen-antibody binding in a 96-well plate format.Semi-quantitative immunoassay that separates proteins by size before antibody detection.
Limit of Detection (LOD) High sensitivity, typically in the low pg/mL range (e.g., 0.626 pg/mL to 1.6 pg/mL).[4][5]Lower sensitivity compared to ELISA, generally in the ng/mL range.
Dynamic Range Wide, typically spanning several orders of magnitude (e.g., 3.1 - 300 pg/mL).[4]Narrower and less precise for absolute quantification.
Quantitative Accuracy High, provides absolute quantification against a standard curve.Semi-quantitative, provides relative quantification based on band intensity.[3]
Specificity High, utilizes a matched pair of antibodies targeting different epitopes of the IL-6 molecule.[6][7]High, confirms protein identity by molecular weight.[2]
Throughput High, suitable for analyzing many samples simultaneously in a 96-well format.Low to medium, more labor-intensive per sample.
Time to Result Relatively fast, typically 2-4 hours.Longer, often requiring 1-2 days to complete.
Primary Application Accurate quantification of IL-6 concentration in various sample types.Confirmation of IL-6 presence, size, and relative abundance.

Experimental Protocols

Detailed methodologies for both a sandwich ELISA and a Western Blot for the detection of human IL-6 are provided below.

Sandwich ELISA Protocol for Human IL-6

This protocol is a representative example for a typical sandwich ELISA.

  • Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human IL-6.

  • Sample and Standard Addition: 100 µL of standards, controls, and samples are added to the appropriate wells. The plate is incubated for 2 hours at room temperature.

  • Washing: The plate is washed four times with wash buffer to remove unbound substances.

  • Detection Antibody Addition: 100 µL of a biotin-conjugated detection antibody specific for human IL-6 is added to each well. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed four times with wash buffer.

  • Enzyme Conjugate Addition: 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate is added to each well. The plate is incubated for 30 minutes at room temperature in the dark.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: 100 µL of a TMB substrate solution is added to each well, initiating a color change. The plate is incubated for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: 50 µL of stop solution is added to each well to terminate the reaction, resulting in a color change from blue to yellow.

  • Data Acquisition: The optical density of each well is measured at 450 nm using a microplate reader. The concentration of IL-6 in the samples is calculated from the standard curve.

Western Blot Protocol for Human IL-6

This protocol provides a general workflow for performing a Western Blot.

  • Sample Preparation: Cell lysates or other protein samples are prepared in a lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA).

  • SDS-PAGE: Samples are mixed with Laemmli buffer, heated to denature the proteins, and loaded onto a polyacrylamide gel. Proteins are separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for human IL-6 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution) for 1 hour at room temperature.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

  • Analysis: The intensity of the bands corresponding to IL-6 is analyzed using densitometry software for semi-quantitative comparison.

Visualizing the IL-6 Signaling Pathway and Experimental Workflows

To further elucidate the biological context and experimental procedures, the following diagrams have been generated.

IL6_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6Rα IL-6->IL-6R gp130 gp130 IL-6R->gp130 Complex Formation JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization DNA Target Genes STAT3_Dimer->DNA Translocation Transcription Transcription DNA->Transcription

Figure 1. Simplified IL-6 signaling pathway via JAK/STAT3.

ELISA_Workflow Start Start Coat_Plate 1. Coat plate with capture antibody Start->Coat_Plate Add_Sample 2. Add sample/standard Coat_Plate->Add_Sample Add_Detection_Ab 3. Add detection antibody Add_Sample->Add_Detection_Ab Add_Enzyme 4. Add enzyme conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate 5. Add substrate Add_Enzyme->Add_Substrate Read_Plate 6. Read absorbance Add_Substrate->Read_Plate End End Read_Plate->End

Figure 2. Workflow for a typical Sandwich ELISA.

Western_Blot_Workflow Start Start SDS_PAGE 1. SDS-PAGE Start->SDS_PAGE Transfer 2. Protein Transfer SDS_PAGE->Transfer Blocking 3. Blocking Transfer->Blocking Primary_Ab 4. Primary Antibody Blocking->Primary_Ab Secondary_Ab 5. Secondary Antibody Primary_Ab->Secondary_Ab Detection 6. Detection Secondary_Ab->Detection End End Detection->End

Figure 3. General workflow for Western Blotting.

Conclusion

Both ELISA and Western Blot are powerful tools for the analysis of IL-6. For high-throughput, quantitative measurement of IL-6 concentrations, ELISA is the method of choice due to its superior sensitivity and wide dynamic range. For confirmatory analysis, verification of protein size, and semi-quantitative assessment, Western Blotting remains an indispensable technique. The cross-validation of results using both methods can provide a higher degree of confidence in the data, ensuring the robustness and reliability of research findings in the field of cytokine biology and drug development.

References

A Comparative Guide to Affinity-Tagged Protein Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Leading Methods for Researchers, Scientists, and Drug Development Professionals

A critical step in the production of recombinant proteins for therapeutic, diagnostic, and research purposes is the isolation of the target protein from the complex mixture of cellular components.[1] Affinity chromatography is a widely utilized and highly effective method for achieving high purity in often a single step.[1] This technique leverages the specific interaction between a fusion tag engineered onto the recombinant protein and a ligand immobilized on a chromatography matrix.[1][2]

This guide provides a comparative analysis of the most prevalent affinity tagging systems: the polyhistidine (His-tag), Glutathione (B108866) S-transferase (GST-tag), and Carbohydrate-Binding Module (CBM). We will delve into their performance based on experimental data, provide detailed protocols for their implementation, and visualize the workflows for enhanced clarity. While the initial query sought information on "Hecameg," a thorough review of scientific literature did not yield any results for a protein purification method under this name. It is presumed that this may be a proprietary or less common term. Therefore, this guide focuses on the well-documented and widely adopted methods mentioned above to provide a relevant and useful comparison for professionals in the field.

Quantitative Performance Comparison

The choice of an affinity tag can significantly impact the yield and purity of the final protein product. The following tables summarize quantitative data from various studies comparing the performance of His-tag, GST-tag, and CBM-tag systems.

Table 1: Comparison of Protein Yield and Purity for Different Affinity Tags

Affinity Tag SystemProteinExpression SystemYieldPurityReference
His-tag (IMAC) Human Proteins (set)E. coliUp to 90 µg from 1 ml culture (often higher than GST-tag)Similar to GST-tag[3]
GST-tag Human Proteins (set)E. coliGenerally lower than His-tag for some proteinsSimilar to His-tag[3]
His-tag (IMAC) CBM64-Intein-PD1E. coli89%>95% (as per SDS-PAGE)[4]
CBM64-Intein PD1E. coli84%>95% (as per SDS-PAGE)[4]
His-tag (IMAC) Glutamyl-tRNA synthetaseBL21(DE3) E. coliNot specified81%[5]
His-tag (IMAC) Glutamyl-tRNA synthetaseNiCo21(DE3) E. coliNot specified85% (97% after chitin (B13524) exposure)[5]
HiCaM (His-tag & Calmodulin) eGFP, p53E. coli>10 mg/L culture>97%[2]

Note: Yield and purity are highly dependent on the specific protein of interest, the expression host, and the optimization of purification conditions.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting purification strategies. Below are protocols for key experiments cited in the comparative data.

Protocol 1: Automated High-Throughput Purification of His-tagged and GST-tagged Proteins

This protocol is adapted from a method for the parallel expression and purification of recombinant proteins from bacterial expression systems.[3]

1. Protein Expression:

  • Proteins are expressed in 96-well microplates from 1 ml cultures.[3]
  • For this specific comparison, human proteins were expressed as fusions to an N-terminal tandem His- and GST-tag.[3]

2. Cell Lysis:

  • A fully automated procedure on a pipetting robot is utilized.[3]
  • The protocol avoids the need for clearing crude cellular lysates by centrifugation.[3]

3. Affinity Purification:

  • For His-tagged proteins: Metal chelating affinity chromatography is used (e.g., Ni-NTA agarose).[3]
  • For GST-tagged proteins: Glutathione affinity chromatography is employed (e.g., glutathione agarose).[3]
  • The purification is performed with non-magnetic affinity resins.[3]

4. Washing and Elution:

  • Washing steps are performed to remove non-specifically bound proteins.
  • His-tagged proteins: Elution is typically achieved using a buffer with a high concentration of imidazole.[5]
  • GST-tagged proteins: Elution is performed with a buffer containing free glutathione. Incomplete elution can sometimes lead to lower yields compared to His-tag purification.[3]

5. Analysis:

  • The concentration and purity of the eluted proteins are determined using methods like BCA assays and SDS-PAGE.

Protocol 2: Purification of CBM64-Intein-PD1 Fusion Protein

This protocol describes a cost-effective purification method using a cellulose-based column.[4]

1. Protein Expression and Cell Lysis:

  • The CBM64-Intein-PD1 gene cassette is expressed in E. coli.[4]
  • Following expression, the bacterial cells are lysed to release the fusion protein.[4]

2. Affinity Binding:

  • The crude cell lysate is passed through a monolith polyacrylamide-nanocrystalline cellulose (B213188) (PA-NCC) cryogel column.[4]
  • The CBM64 tag binds with high affinity to the cellulose matrix.[4]

3. Washing:

  • The column is washed to remove unbound proteins and contaminants.[4]

4. Intein-Mediated Cleavage and Elution:

  • The pH of the buffer is reduced from 8.0 to 6.5.[4]
  • This pH shift induces self-cleavage of the intein tag, releasing the pure PD1 protein from the column-bound CBM64-Intein portion.[4]

5. Analysis:

  • The yield and purity of the eluted PD1 protein are determined by SDS-PAGE.[4]

Visualizing the Workflows

Diagrams illustrating the experimental workflows can aid in understanding the sequence of steps and the underlying principles of each purification method.

General Protein Purification Workflow cluster_expression Protein Expression cluster_purification Purification Steps Transformation Transformation of Expression Vector Induction Induction of Protein Expression Transformation->Induction CellLysis Cell Lysis Induction->CellLysis Harvest Cells Binding Binding to Affinity Matrix CellLysis->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Analysis Purity & Yield Analysis (SDS-PAGE, BCA) Elution->Analysis Purified Protein

Caption: A generalized workflow for recombinant protein purification.

Comparative Affinity Tag Purification cluster_his His-tag (IMAC) cluster_gst GST-tag cluster_cbm CBM-tag Lysate Crude Cell Lysate (containing tagged protein) His_Bind Bind to Ni-NTA or Co-NTA Resin Lysate->His_Bind GST_Bind Bind to Glutathione Resin Lysate->GST_Bind CBM_Bind Bind to Cellulose Matrix Lysate->CBM_Bind His_Wash Wash with Low Imidazole Buffer His_Bind->His_Wash His_Elute Elute with High Imidazole Buffer His_Wash->His_Elute Purified_His Purified_His His_Elute->Purified_His Purified His-tagged Protein GST_Wash Wash Buffer GST_Bind->GST_Wash GST_Elute Elute with Free Glutathione GST_Wash->GST_Elute Purified_GST Purified_GST GST_Elute->Purified_GST Purified GST-tagged Protein CBM_Wash Wash Buffer CBM_Bind->CBM_Wash CBM_Elute Elute (e.g., pH shift for intein cleavage) CBM_Wash->CBM_Elute Purified_CBM Purified_CBM CBM_Elute->Purified_CBM Purified Target Protein (tag cleaved)

Caption: Comparison of His-tag, GST-tag, and CBM-tag purification workflows.

References

Case studies comparing Hecameg to traditional detergents like Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biochemistry and drug development, the choice of detergent is a critical step in the successful isolation and analysis of proteins. This guide provides a detailed comparison of two non-ionic detergents, Hecameg and the widely-used Triton X-100, offering researchers, scientists, and drug development professionals objective data to inform their experimental design.

Performance Comparison: this compound and Triton X-100

While both this compound and Triton X-100 are valued for their ability to solubilize membrane proteins while preserving their native structure, they exhibit key differences in their physicochemical properties and performance in various applications.[1][2]

PropertyThis compoundTriton X-100Reference
Chemical Name 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranosidePolyoxyethylene (9.5) p-t-octylphenol[3]
Detergent Type Non-ionicNon-ionic[1][2]
Critical Micelle Concentration (CMC) ~19.5 mM0.2-0.9 mM[3]
Gentleness on Enzymes Potentially less gentle on certain enzymesGenerally considered mild and non-denaturing[4]
Dialyzability Easily removed by dialysisNot easily removed by dialysis[3]
UV Absorbance Contains an amide group that may interfere with spectroscopic measurementsAromatic ring absorbs at ~280 nm, interfering with protein quantification

Case Study: Solubilization of Membrane Proteins

A key application for both detergents is the solubilization of membrane proteins. While direct comparative studies with extensive quantitative data are limited, a study on the isolation of outer membrane proteins from Leptospira spp. provides a framework for comparison. Although this particular study compared Triton X-100 and Triton X-114, it highlights the importance of detergent selection in achieving selective protein extraction.[5] The results indicated that Triton X-100 was more selective in partitioning proteins into the detergent phase compared to Triton X-114.[5] This underscores the need for empirical testing to determine the optimal detergent for a specific membrane protein.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for protein extraction using either this compound or Triton X-100.

Protein Extraction using this compound

While a specific, universally adopted protocol for this compound is not as widely documented as for Triton X-100, a general approach can be outlined based on its properties.

Materials:

  • Cell pellet

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% this compound (w/v)

  • Protease inhibitor cocktail

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate the suspension on ice for 30 minutes with occasional vortexing to facilitate lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the solubilized proteins for downstream analysis.

Protein Extraction using Triton X-100

This protocol is a standard method for the extraction of total cellular proteins.

Materials:

  • Cell pellet

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS

  • Protease inhibitor cocktail

Procedure:

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in ice-cold RIPA Lysis Buffer supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant containing the protein extract to a new tube.

Downstream Application Compatibility

The choice of detergent can significantly impact downstream analytical techniques.

Immunoassays: Non-ionic detergents like Triton X-100 are generally considered to have a negligible effect on antigen-antibody interactions in immunoassays.[6] However, the impact of this compound on specific immunoassays should be empirically determined.

Mass Spectrometry: Many common non-ionic detergents, including Triton X-100, are known to interfere with mass spectrometry analysis.[7] this compound's compatibility with mass spectrometry is not as extensively documented, and its use may require thorough removal prior to analysis.[8] For mass spectrometry-based proteomics, the use of MS-compatible surfactants is often recommended.

Visualizing Experimental Workflows

To aid in the conceptualization of experimental processes, the following diagrams illustrate a generic protein extraction and purification workflow, and a typical signaling pathway that can be studied using detergent-based cell lysis.

ProteinExtractionWorkflow cluster_0 Cell Culture & Harvest cluster_1 Protein Extraction cluster_2 Purification cluster_3 Analysis CellCulture Cell Culture Harvest Cell Harvest CellCulture->Harvest Lysis Cell Lysis (Detergent-based) Harvest->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 AffinityChromatography Affinity Chromatography Centrifugation1->AffinityChromatography SizeExclusion Size Exclusion Chromatography AffinityChromatography->SizeExclusion Analysis Downstream Analysis (e.g., SDS-PAGE, Western Blot, MS) SizeExclusion->Analysis

Protein Extraction and Purification Workflow

SignalingPathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Dimerization Grb2 Grb2 Receptor->Grb2 Phosphorylation & Recruitment SOS SOS Grb2->SOS Activation Ras Ras SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Translocation & Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Receptor Tyrosine Kinase Signaling Pathway

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Hecameg

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Hecameg, a non-ionic detergent, adherence to proper disposal protocols is paramount for maintaining laboratory safety and environmental compliance. Although this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), responsible management of its waste is a critical component of laboratory best practices.[1] This guide provides a clear, step-by-step process for the safe disposal of this compound waste.

This compound Properties and Safety Profile

This compound, chemically known as Methyl-6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside, is a crystalline solid that is soluble in water.[2] It is categorized as a combustible solid.[2] While not classified as hazardous, it is recommended to handle it with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

PropertyValueSource
CAS Number 115457-83-5[3]
Form Crystalline Solid[2]
Solubility in Water 10 mg/mL[2]
Storage Class Code 11 - Combustible Solids[2]
Hazard Classification Not a hazardous substance[1]

Experimental Protocol: this compound Waste Disposal

The following protocol outlines the recommended procedure for the disposal of aqueous solutions and solid waste containing this compound. This procedure is based on general best practices for non-hazardous chemical waste disposal in a laboratory setting.

Materials:

  • Appropriately labeled waste container for non-hazardous aqueous waste.

  • Appropriately labeled waste container for non-hazardous solid waste.

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Procedure for Aqueous this compound Waste:

  • Segregation: Collect all aqueous waste containing this compound in a designated, clearly labeled container for "Non-Hazardous Aqueous Waste." Do not mix with hazardous chemical waste streams such as organic solvents, acids, or bases.[4][5]

  • Container Management: Ensure the waste container is made of a compatible material and is kept securely closed when not in use.[4]

  • Disposal: Once the container is full, arrange for its disposal according to your institution's specific guidelines for non-hazardous laboratory waste. This may involve collection by your institution's environmental health and safety (EHS) department or disposal down the sanitary sewer, if permitted by local regulations and institutional policies. Always confirm with your EHS office before disposing of any chemical waste down the drain.

Procedure for Solid this compound Waste:

  • Segregation: Collect solid waste contaminated with this compound, such as paper towels, gloves, or weigh boats, in a designated, clearly labeled container for "Non-Hazardous Solid Waste."

  • Container Management: Ensure the solid waste container is properly sealed to prevent any release of contents.[5]

  • Disposal: When the container is full, dispose of it in accordance with your institution's procedures for non-hazardous solid laboratory waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Hecameg_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_aqueous Aqueous Waste Stream cluster_solid Solid Waste Stream start This compound Waste Generated waste_type Determine Waste Form (Aqueous or Solid) start->waste_type aqueous_container Collect in Labeled 'Non-Hazardous Aqueous Waste' Container waste_type->aqueous_container Aqueous solid_container Collect in Labeled 'Non-Hazardous Solid Waste' Container waste_type->solid_container Solid aqueous_disposal Dispose via Institutional Non-Hazardous Waste Protocol aqueous_container->aqueous_disposal Container Full solid_disposal Dispose via Institutional Non-Hazardous Waste Protocol solid_container->solid_disposal Container Full

Caption: Workflow for the proper segregation and disposal of this compound waste.

By following these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound waste, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific waste management policies and your local environmental regulations for final guidance.

References

Essential Safety and Handling Guidelines for Hecameg

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Hecameg, a non-ionic detergent commonly used in the solubilization of membrane-bound proteins.[1] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of your experimental results.

Core Safety and Handling Procedures

This compound is classified as a non-hazardous substance, and as such, a formal safety data sheet (SDS) is not required under Regulation (EC) No. 1907/2006 (REACH).[2] The recommended handling protocol is "Standard Handling," which entails good laboratory practices.[3][4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles to protect against accidental splashes.

  • Hand Protection: Use standard laboratory gloves (e.g., nitrile or latex) to prevent skin contact.

  • Body Protection: A standard lab coat should be worn to protect clothing.

Handling and Storage:

  • Storage Temperature: Store this compound at +15°C to +30°C.[3][5]

  • Reconstituted Solutions: After reconstitution, store the solution in a refrigerator at 4°C. Stock solutions are reported to be stable for up to 3 months at this temperature.[1][3][4]

  • General Handling: Avoid creating dust if handling in solid form. For solutions, minimize aerosolization.

Disposal Plan:

As a non-hazardous substance, this compound can typically be disposed of according to standard laboratory procedures for non-hazardous chemical waste. Consult your institution's specific waste disposal guidelines.

Physical and Chemical Properties

PropertyValue
CAS Number 115457-83-5
Synonyms Methyl-6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside
Chemical Formula C₁₅H₂₉NO₇
Purity ≥95% by HPLC[3][5]
Critical Micelle Concentration (CMC) 19.5 mM[3][4]
Quality Level MQ100[3][5]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for using this compound in a laboratory setting, from initial preparation to final disposal.

Hecameg_Workflow cluster_prep Preparation cluster_use Application cluster_disposal Disposal prep Don PPE (Gloves, Goggles, Lab Coat) weigh Weigh Solid this compound prep->weigh dissolve Dissolve in Buffer weigh->dissolve solubilize Solubilize Membrane Proteins dissolve->solubilize experiment Perform Experiment solubilize->experiment waste Dispose of Waste (per institutional guidelines) experiment->waste cleanup Clean Work Area waste->cleanup

Caption: Standard workflow for handling the non-hazardous chemical this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hecameg
Reactant of Route 2
Reactant of Route 2
Hecameg

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。